6-Bromo-3-cyanochromone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVVCEKLWMZFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351548 | |
| Record name | 6-Bromo-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52817-13-7 | |
| Record name | 6-Bromo-4-oxo-4H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52817-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromochromone-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-3-cyanochromone
Introduction
The chromone scaffold, a benzopyran-4-one ring system, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] These molecules exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Within this important class, 6-Bromo-3-cyanochromone (CAS No: 52817-13-7) emerges as a particularly valuable synthetic intermediate.[4][5][6][7] Its unique arrangement of a bromine atom and a cyano group on the chromone core provides reactive handles for further chemical modification, making it a versatile building block for the development of novel pharmaceuticals, fluorescent probes, and advanced materials.[4]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into a field-proven synthetic strategy, explaining the causal logic behind procedural choices, and detail a full suite of characterization techniques that together form a self-validating system to ensure the structural integrity and purity of the final compound.
Part I: Synthesis of this compound
Strategic Rationale
The synthesis of substituted chromones can be approached through various pathways, including the Baker-Venkataraman rearrangement or the cyclization of 2'-hydroxychalcones.[1][8][9] However, for the specific preparation of 3-substituted chromones, particularly those with a carbon substituent like a cyano group, a two-step approach commencing with the Vilsmeier-Haack reaction is exceptionally robust and direct.[1][10]
This strategy is predicated on the following advantages:
-
High Regioselectivity: The Vilsmeier-Haack reaction on a substituted 2'-hydroxyacetophenone reliably installs a formyl group at the C-3 position of the newly formed chromone ring.[10][11]
-
Accessible Precursor: The reaction creates 6-Bromo-3-formylchromone, a stable and well-characterized intermediate that is the direct precursor to the target molecule.
-
Reliable Conversion: The aldehyde functionality of the intermediate is readily converted to a nitrile group through established, high-yielding chemical transformations.
This pathway offers superior control and predictability compared to single-step methods that might require more complex starting materials or yield a mixture of products.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Step 1: Vilsmeier-Haack Formylation of 5'-Bromo-2'-hydroxyacetophenone
Mechanistic Overview: The Vilsmeier-Haack reaction utilizes a chloromethyleniminium salt, known as the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12] This potent electrophile formylates the activated aromatic ring of the 2'-hydroxyacetophenone precursor. The reaction proceeds through a double formylation followed by an intramolecular cyclization and concomitant dehydration to yield the stable 3-formylchromone ring system.[10]
Detailed Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7. A solid precipitate of 6-Bromo-3-formylchromone will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Bromo-3-formylchromone.
Self-Validation: The intermediate product should be a solid with a melting point of approximately 190-193 °C, consistent with literature values.
Step 2: Conversion of 6-Bromo-3-formylchromone to this compound
Mechanistic Overview: The transformation of the aldehyde group to a nitrile is a classic two-stage process executed in a single pot. First, the aldehyde reacts with hydroxylamine hydrochloride in the presence of a mild base to form the corresponding aldoxime. Second, the aldoxime intermediate is subjected to dehydration, typically with a reagent like acetic anhydride, which eliminates a molecule of water to furnish the final nitrile.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 6-Bromo-3-formylchromone (1 equivalent) in ethanol.
-
Oxime Formation: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the suspension. Reflux the mixture for 2-3 hours, during which the suspension should become a clear solution as the aldoxime forms.
-
Dehydration: Cool the mixture slightly and add acetic anhydride (3 equivalents). Reflux the reaction for an additional 1-2 hours. Monitor the completion of the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product, this compound, will precipitate out of the solution.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash it extensively with water. Recrystallize the crude product from a suitable solvent like glacial acetic acid or ethanol to obtain pure white crystals of this compound.[4]
Self-Validation: The final product's identity is confirmed by its physical and spectroscopic properties, most notably a melting point in the range of 219-228 °C.[4]
Part II: Characterization of this compound
Comprehensive characterization is essential to verify the chemical structure, confirm the identity, and establish the purity of the synthesized compound. A combination of spectroscopic and physical methods provides an unambiguous profile.
Characterization Workflow Diagram
Caption: Comprehensive characterization workflow for validation.
Physical and Chemical Properties
The fundamental properties of the synthesized compound should align with established data.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-4-oxochromene-3-carbonitrile | [5] |
| CAS Number | 52817-13-7 | [4][5][6] |
| Molecular Formula | C₁₀H₄BrNO₂ | [4][5][6] |
| Molecular Weight | 250.05 g/mol | [4][5][6] |
| Appearance | White crystals | [4] |
| Melting Point | 219-228 °C | [4] |
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in DMSO-d₆.
¹H NMR: The proton NMR spectrum provides information on the hydrogen environment. The spectrum for the unsubstituted chromone-3-carbonitrile serves as an excellent reference.[13]
-
H-2 Proton: The proton at the C-2 position is highly deshielded and appears as a sharp singlet, typically downfield around δ 9.3 ppm.
-
Aromatic Protons: The bromine atom at C-6 significantly influences the splitting pattern of the aromatic protons. H-5 will appear as a doublet, H-7 as a doublet of doublets, and H-8 as a doublet.
| Predicted ¹H NMR Data | |||
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.3 | Singlet (s) | N/A |
| H-5 | ~8.2 | Doublet (d) | ~2.5 (meta coupling) |
| H-7 | ~7.9 | Doublet of Doublets (dd) | ~9.0 (ortho), ~2.5 (meta) |
| H-8 | ~7.8 | Doublet (d) | ~9.0 (ortho) |
¹³C NMR: The carbon NMR spectrum confirms the carbon backbone of the molecule.
-
Key Signals: Diagnostic peaks include the carbonyl carbon (C-4), the nitrile carbon (CN), the carbons of the pyrone ring (C-2, C-3), and the carbon directly bonded to bromine (C-6).
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted δ (ppm) |
| C=O (C-4) | ~173 |
| C-2 | ~166 |
| C-8a | ~155 |
| Aromatic C-H | 120 - 138 |
| C-Br (C-6) | ~118 |
| C≡N | ~114 |
| C-3 | ~102 |
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by two highly diagnostic absorption bands.
-
Nitrile Stretch (C≡N): A sharp, strong absorption band is expected around 2230-2240 cm⁻¹ .[13] Its presence is a definitive confirmation of the cyano group.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band corresponding to the γ-pyrone carbonyl group is expected around 1650-1660 cm⁻¹ .[13]
| Expected IR Absorptions | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H Stretch |
| ~2239 | C≡N Nitrile Stretch |
| ~1658 | C=O Carbonyl Stretch (γ-Pyrone) |
| ~1600, ~1470 | C=C Aromatic Ring Stretch |
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak: The most critical feature is the isotopic signature of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity.[14]
-
Expected m/z: The monoisotopic mass is 248.9425 Da.[5] Therefore, peaks are expected at approximately m/z = 249 (for C₁₀H₄⁷⁹BrNO₂) and m/z = 251 (for C₁₀H₄⁸¹BrNO₂). The presence of this 1:1 doublet is conclusive evidence for a single bromine atom in the molecule.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A high-purity sample (≥99%) should exhibit a single major peak when analyzed using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) with UV detection.[4]
Safety and Handling
This compound is classified as an acute toxin (if swallowed, in contact with skin, or inhaled) and a skin and eye irritant.[5] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the target nitrile. This guide provides the strategic rationale and detailed protocols necessary for this synthesis. The subsequent characterization workflow, employing a suite of spectroscopic and physical analyses, establishes a self-validating system. This ensures that researchers and drug development professionals can produce and verify this valuable chemical intermediate with a high degree of confidence in its identity, structure, and purity, paving the way for its application in further scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 52817-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 6-Bromo-3-cyanochromone
Abstract: 6-Bromo-3-cyanochromone is a halogenated heterocyclic compound built upon the privileged chromone scaffold. Its unique electronic and structural features, imparted by the electron-withdrawing bromine and cyano groups, make it a valuable intermediate in medicinal chemistry, materials science, and for the development of advanced chemical probes. This guide provides an in-depth analysis of its core physicochemical properties, outlines robust protocols for its synthesis and characterization, and discusses the implications of its properties for research and development applications. All methodologies are presented with a focus on scientific rationale and experimental integrity, providing researchers with a reliable framework for handling and utilizing this versatile compound.
Introduction to the Chromone Scaffold and the Role of Key Substituents
The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.[1] Its rigid, planar structure and specific arrangement of hydrogen bond acceptors (the pyrone and carbonyl oxygens) allow it to serve as an effective scaffold for interacting with a wide range of biological targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
The subject of this guide, this compound (CAS: 52817-13-7), is functionalized at two key positions:
-
6-Bromo Group: The bromine atom at the 6-position is a heavy halogen that significantly influences the molecule's properties. As an electron-withdrawing group (via induction), it modulates the electron density of the entire ring system. Its presence also increases the molecular weight and significantly enhances lipophilicity, a critical parameter for membrane permeability in drug candidates. Furthermore, the bromine atom can participate in halogen bonding, a specific non-covalent interaction that can influence crystal packing and ligand-receptor binding.[3]
-
3-Cyano Group: The nitrile (cyano) group at the 3-position is a potent electron-withdrawing group and a linear hydrogen bond acceptor. It polarizes the adjacent C2-C3 double bond, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack—a key feature for its use as a synthetic intermediate.[4] The nitrile moiety is also a common feature in approved pharmaceuticals and contributes to the molecule's overall polarity and metabolic profile.
The combination of these substituents on the chromone core results in a molecule with a unique profile of reactivity, solubility, and potential for molecular interactions, making a thorough understanding of its physicochemical properties essential for its effective application.
Synthesis and Molecular Elucidation
The logical and most efficient synthesis of this compound is a two-step process starting from the commercially available 5'-Bromo-2'-hydroxyacetophenone. This process involves the formation of the chromone ring via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target nitrile.
Synthetic Workflow
The overall synthetic pathway is depicted below. The initial Vilsmeier-Haack reaction forms the core heterocyclic structure and installs a formyl group at the 3-position. This intermediate is then converted to the final product via an oxime, which is subsequently dehydrated.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 6-Bromo-3-formylchromone (Intermediate)
-
Rationale: The Vilsmeier-Haack reaction is the method of choice for preparing 3-formylchromones from o-hydroxyacetophenones.[5][6] The Vilsmeier reagent, a chloromethyleniminium salt formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds via electrophilic substitution and subsequent intramolecular cyclization with dehydration to yield the stable chromone ring.
-
Procedure:
-
In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an excess of dimethylformamide (DMF, ~5 molar equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, ~3 molar equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 molar equivalent) in a minimal amount of DMF.
-
Add the acetophenone solution dropwise to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
The solid precipitate is the crude 6-Bromo-3-formylchromone.[7] Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified intermediate.
-
Protocol 2.2.2: Synthesis of this compound (Final Product)
-
Rationale: The conversion of an aromatic aldehyde to a nitrile is a standard transformation. A reliable method involves the formation of an aldoxime using hydroxylamine hydrochloride, followed by dehydration.[8][9] Acetic anhydride is a common and effective dehydrating agent for this purpose.
-
Procedure:
-
Dissolve 6-Bromo-3-formylchromone (1 molar equivalent) in a suitable solvent such as ethanol or pyridine in a round-bottom flask.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 molar equivalents) and a base (e.g., sodium acetate, ~1.5 molar equivalents, if using a non-basic solvent) to the solution.
-
Reflux the mixture for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde and formation of the intermediate oxime.
-
Cool the reaction mixture. If desired, the oxime intermediate can be isolated at this stage, but it is typically carried forward directly.
-
Add acetic anhydride (~3-4 molar equivalents) to the reaction mixture and reflux for an additional 2-4 hours. The acetic anhydride dehydrates the oxime to the nitrile.
-
After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to obtain pure this compound as white crystals.[10]
-
Core Physicochemical Properties
The utility of a compound in any application is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, formulation possibilities, and stability.
Summary of Properties
The known and computationally predicted properties of this compound are summarized below.
| Property | Value / Description | Source |
| CAS Number | 52817-13-7 | PubChem[11] |
| Molecular Formula | C₁₀H₄BrNO₂ | PubChem[11] |
| Molecular Weight | 250.05 g/mol | PubChem[11] |
| Appearance | White crystals | Chem-Impex[10] |
| Melting Point (M.P.) | 219-228 °C | Chem-Impex[10] |
| Lipophilicity (XLogP3) | 2.7 (Calculated) | PubChem[11] |
| Topological Polar Surface Area (TPSA) | 50.1 Ų (Calculated) | PubChem[11] |
| pKa (basic) | Weakly basic (Predicted) | N/A |
| Storage | Store at 4°C, desiccated | USBio[12] |
Solubility Profile
Quantitative solubility data is often not publicly available and must be determined experimentally. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to be poorly soluble in water but soluble in polar aprotic organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly Soluble | The large, hydrophobic aromatic core and bromine atom outweigh the polarity of the cyano and carbonyl groups. |
| Hexane | Insoluble | Non-polar solvent unable to solvate the polar functional groups. |
| Ethanol | Sparingly Soluble | Can act as both H-bond donor and acceptor, but may be insufficient to fully solvate the molecule. |
| Acetone | Soluble | Polar aprotic solvent, interacts well with the polar C=O and C≡N groups. |
| Acetonitrile | Soluble | Polar aprotic solvent, favorable interactions. |
| Dichloromethane (DCM) | Soluble | Intermediate polarity, effective at dissolving many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of research compounds. |
Protocol 3.2.1: Experimental Determination of Solubility (Shake-Flask Method)
-
Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility.[13] It involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium.
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 1 hour to let the undissolved solid settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any microscopic particulates.
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve prepared with known concentrations of the compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Lipophilicity (LogP)
-
Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic properties (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While computational methods provide estimates (e.g., XLogP3 = 2.7), experimental determination is more reliable.[11] Reverse-Phase HPLC offers a rapid and resource-efficient method for estimating LogP by correlating a compound's retention time with those of known standards.[14][15]
-
Procedure (LogP Estimation by RP-HPLC):
-
Prepare a set of 5-6 calibration standards with known LogP values that bracket the expected LogP of the test compound (e.g., uracil, phenol, naphthalene).
-
Establish an isocratic HPLC method using a C18 column and a mobile phase of methanol/water or acetonitrile/water. The mobile phase composition should be adjusted to achieve retention times between 2 and 20 minutes for all compounds.
-
Inject each standard and the test compound (this compound) individually, recording the retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Calculate log k' for each compound.
-
Create a calibration curve by plotting the known LogP values of the standards (Y-axis) against their corresponding log k' values (X-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) will correlate retention to lipophilicity.
-
Using the log k' value of this compound, interpolate its LogP value from the calibration curve.
-
Spectroscopic & Spectrometric Signature
Confirmation of the molecular structure and purity of this compound relies on a combination of spectroscopic and spectrometric techniques.
Analytical Confirmation Workflow
A standard workflow for the complete characterization of a newly synthesized batch of the compound is shown below.
Predicted Spectroscopic Data
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be simple and highly characteristic.
-
δ ~8.9-9.1 ppm (s, 1H): This sharp singlet corresponds to the proton at the C2 position (H-2). Its significant downfield shift is due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the cyano group.
-
δ ~8.2-8.3 ppm (d, 1H): A doublet for the H-5 proton, which is deshielded by the carbonyl group. It will show a small ortho coupling to H-7.
-
δ ~8.0-8.1 ppm (dd, 1H): A doublet of doublets for the H-7 proton, showing ortho coupling to H-5 and meta coupling to H-8.
-
δ ~7.8-7.9 ppm (d, 1H): A doublet for the H-8 proton, showing meta coupling to H-7.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~175 ppm: Carbonyl carbon (C-4).
-
δ ~155-160 ppm: Aromatic carbons attached to oxygen (C-8a, C-2).
-
δ ~115-140 ppm: Aromatic carbons (C-5, C-6, C-7, C-8, C-4a). The C-6 attached to bromine will be in this region.
-
δ ~115 ppm: Cyano carbon (-C≡N).
-
δ ~100 ppm: C-3 carbon, attached to the cyano group.
-
4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~2230-2210 | C≡N stretch | Sharp, medium intensity |
| ~1660-1640 | C=O stretch (ketone) | Strong, sharp |
| ~1610-1580 | C=C stretch (aromatic/pyrone) | Medium to strong |
| ~1250-1200 | C-O-C stretch (ether) | Strong |
| ~850-800 | C-H bend (out-of-plane) | Characteristic of substitution pattern |
4.2.3 Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: HRMS provides an exact mass measurement, confirming the elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M, M+2) of nearly equal intensity.
-
[M+H]⁺ for C₁₀H₅⁷⁹BrNO₂⁺: Calculated m/z = 249.9502
-
[M+H]⁺ for C₁₀H₅⁸¹BrNO₂⁺: Calculated m/z = 251.9481
-
Reactivity, Stability, and Handling
-
Chemical Stability: this compound is a stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light to prevent potential degradation.[12]
-
Reactivity: The molecule possesses several reactive sites. The C2 position is highly electrophilic due to conjugation with both the carbonyl and cyano groups, making it a prime target for nucleophilic addition reactions, which can lead to ring-opening.[4] The cyano group can also undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions.
-
Handling and Safety: The compound is classified as an acute toxicant and an irritant.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Applications in Research and Development
The unique physicochemical properties of this compound make it a versatile building block for various advanced applications.[10]
-
Pharmaceutical Development: As a "privileged scaffold," the chromone core is a starting point for synthesizing novel therapeutic agents. The compound serves as a key intermediate for molecules targeting neurological disorders, where precise modulation of lipophilicity and polarity is crucial for crossing the blood-brain barrier.[10]
-
Fluorescent Probes: The rigid, conjugated chromone system forms the basis of many fluorescent molecules. The cyano and bromo groups can be further functionalized to tune the photophysical properties (e.g., emission wavelength, quantum yield) for creating probes to visualize specific cellular processes.[10]
-
Materials Science: The electronic properties of the molecule make it a candidate for incorporation into advanced materials like organic light-emitting diodes (OLEDs), where it can contribute to the charge-transport or emissive layers.[10]
Conclusion
This compound is a highly functionalized heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is achievable through robust and scalable chemical transformations. The presence of the bromo and cyano substituents creates a unique electronic and steric profile, rendering the molecule stable for storage yet reactive for further synthetic elaboration. A comprehensive understanding of its solubility, lipophilicity, and spectroscopic signatures, as detailed in this guide, is paramount for researchers aiming to leverage its potential in drug discovery, chemical biology, and materials science.
References
- 1. peerj.com [peerj.com]
- 2. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. optibrium.com [optibrium.com]
- 11. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-3-cyanochromone: A Technical Guide for Advanced Research and Development
This in-depth technical guide provides a comprehensive overview of 6-Bromo-3-cyanochromone (CAS Number: 52817-13-7), a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.
Introduction: The Strategic Value of the Chromone Scaffold
The chromone moiety, a benzopyran-4-one, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The strategic functionalization of the chromone ring allows for the fine-tuning of its pharmacological properties. This compound is a prime example of a highly functionalized chromone, offering multiple reaction sites for the synthesis of diverse molecular architectures. The presence of a bromine atom at the 6-position and a cyano group at the 3-position imparts unique reactivity and potential for biological interactions.
The electron-withdrawing nature of the cyano group and the bromine atom influences the electronic properties of the chromone ring system, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[3] This guide will delve into the technical details of this compound, providing a solid foundation for its application in advanced research.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 52817-13-7 | [4] |
| Molecular Formula | C₁₀H₄BrNO₂ | [4] |
| Molecular Weight | 250.05 g/mol | [4] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 219-228 °C | [3] |
| Purity | ≥98% (typically analyzed by HPLC) | [5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Store at 2-8°C in a dry, dark place | [3] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on its chemical structure and publicly available information from spectral databases.[4]
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | s | 1H | H-2 |
| ~8.10 | d | 1H | H-5 |
| ~7.80 | dd | 1H | H-7 |
| ~7.60 | d | 1H | H-8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-4 (C=O) |
| ~158.0 | C-2 |
| ~154.0 | C-8a |
| ~137.0 | C-7 |
| ~128.0 | C-5 |
| ~125.0 | C-4a |
| ~120.0 | C-6 |
| ~118.0 | C-8 |
| ~115.0 | CN |
| ~105.0 | C-3 |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~2230 | C≡N stretching |
| ~1650 | C=O stretching (ketone) |
| ~1600, ~1480 | C=C stretching (aromatic) |
| ~1250 | C-O-C stretching (ether) |
| ~830 | C-H bending (aromatic) |
| ~600 | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 249/251 | [M]⁺, isotopic pattern characteristic of bromine |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-formyl-6-bromochromone (Vilsmeier-Haack Reaction)
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 3 equivalents) in anhydrous dimethylformamide (DMF, 5 volumes) and cool the mixture to 0°C in an ice bath.
-
To this cooled Vilsmeier reagent, add a solution of 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in anhydrous DMF dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.
-
The precipitated solid, 3-formyl-6-bromochromone, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Conversion of 3-formyl-6-bromochromone to this compound
-
In a round-bottom flask, dissolve the crude 3-formyl-6-bromochromone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated solid, this compound, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of bioactive molecules and functional materials.
Intermediate in the Synthesis of Bioactive Molecules
The chromone scaffold is known to exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The presence of the bromine atom at the 6-position allows for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, and amino substituents.[9] The cyano group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form novel heterocyclic systems. These transformations can lead to the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.[10]
Scaffold for the Development of Fluorescent Probes
The chromone ring system possesses intrinsic fluorescence properties. The bromo-substituent on this compound provides a reactive site for the attachment of fluorophores or recognition moieties, making it a suitable scaffold for the development of fluorescent probes for biological imaging and sensing applications.[11][12]
Proposed Workflow for Fluorescent Probe Synthesis
Caption: General workflow for the synthesis of a fluorescent probe from this compound.
Biological Activity and Mechanism of Action: A Perspective
While specific studies on the biological activity and mechanism of action of this compound are limited, the broader class of chromone derivatives has been extensively investigated. Many chromone-containing compounds have been shown to interact with a variety of biological targets. For instance, certain chromone derivatives have been identified as inhibitors of enzymes such as kinases and tubulin, which are critical in cancer progression.[10] The planarity of the chromone ring allows for intercalation into DNA, and its ability to participate in hydrogen bonding and π-π stacking interactions facilitates binding to the active sites of enzymes.
The cyano group in this compound can act as a hydrogen bond acceptor and may also be involved in covalent interactions with biological nucleophiles under certain conditions. The bromo-substituent can enhance binding affinity through halogen bonding and can also improve the pharmacokinetic properties of a drug candidate. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this intriguing molecule.
Conclusion
This compound is a highly versatile and valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of a privileged chromone scaffold with reactive bromo and cyano functionalities provides a powerful platform for the design and synthesis of novel bioactive compounds and functional materials. This technical guide has provided a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, offering a solid foundation for researchers to explore the full potential of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 5′-Bromo-2′-hydroxyacetophenone (98%) - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20210382060A1 - Fluorescent probe and preparation method and use thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 6-Bromo-3-cyanochromone: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-3-cyanochromone (CAS 52817-13-7), a key heterocyclic scaffold utilized in pharmaceutical development and as a fluorescent probe.[1] An in-depth examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data is presented. This document is intended for researchers, chemists, and drug development professionals, offering not only spectral data but also the underlying scientific rationale for experimental design and data interpretation. The protocols herein are designed to be self-validating, ensuring reproducibility and accuracy in the structural confirmation of this important synthetic intermediate.
Introduction and Scientific Context
This compound, with the molecular formula C₁₀H₄BrNO₂, belongs to the chromone class of compounds, which are bicyclic oxygen-containing heterocycles. The strategic placement of a bromine atom at the C-6 position and a cyano group at the C-3 position imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry.[1] Accurate and unambiguous structural confirmation is paramount before its use in further synthetic applications. This guide details the integrated spectroscopic approach required to achieve this confirmation, focusing on the causality behind the observed spectral features.
The overall workflow for the synthesis and characterization is outlined below.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Representative Synthesis Protocol
The characterization of a compound is intrinsically linked to its synthesis. The most logical route to this compound involves a two-step process starting from 1-(5-bromo-2-hydroxyphenyl)ethanone.
Step 1: Vilsmeier-Haack Formylation to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation and cyclization of substituted 2-hydroxyacetophenones into 3-formylchromones.[2]
-
Protocol:
-
In a three-necked flask equipped with a stirrer and dropping funnel, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1 equivalent) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.
-
Cool the mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution. The solid precipitate, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with water, and dried.[3]
-
Step 2: Conversion of Aldehyde to this compound
The conversion of the 3-formyl group to a 3-cyano group can be achieved via the dehydration of an intermediate oxime.[4]
-
Protocol:
-
Suspend 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents) to the suspension.
-
Heat the mixture to 100-110 °C. The reaction proceeds through an aldoxime intermediate which subsequently dehydrates in situ to the nitrile.[4]
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound. The interpretation is based on established principles of spectroscopy and data from analogous compounds.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight and elemental composition. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive diagnostic tool.
Predicted Data:
-
Molecular Ion (M⁺·): A characteristic pair of peaks of nearly equal intensity at m/z 249 (for C₁₀H₄⁷⁹BrNO₂) and m/z 251 (for C₁₀H₄⁸¹BrNO₂).
-
Major Fragmentation: The primary fragmentation pathway for chromones is a retro-Diels-Alder reaction, leading to the cleavage of the pyran ring.[5][6] This would result in the loss of acetylene (C₂H₂), followed by the loss of a carbonyl group (CO).
Experimental Protocol:
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Sample Preparation: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or GC-MS.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-400.
-
Scan Rate: 1 scan/second.
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2230-2210 | Sharp, Medium | C≡N (Nitrile) Stretch |
| ~1680-1660 | Strong | C=O (γ-pyrone carbonyl) Stretch |
| ~1610, ~1480 | Medium | Aromatic C=C Ring Stretch |
| ~1250-1200 | Strong | Aryl-O-C (Ether) Stretch |
| Below 700 | Medium | C-Br Stretch |
Source: Predicted based on characteristic group frequencies.[7][8][9]
Interpretation: The most diagnostic peaks are the strong carbonyl absorption around 1670 cm⁻¹, confirming the chromone core, and the sharp, medium intensity peak around 2220 cm⁻¹, which is characteristic of a conjugated nitrile group.[9]
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.
-
Sample Preparation: A small amount of the solid crystalline sample is placed directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For clarity in assignments, the following numbering scheme is used:
Caption: Structure and Numbering of this compound.
Predicted Data Summary (in CDCl₃, ~125 MHz):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~158-162 | Olefinic carbon adjacent to ether oxygen, deshielded. |
| C-3 | ~105-110 | Olefinic carbon bearing the cyano group. |
| C-4 | ~174-178 | Carbonyl carbon, highly deshielded. |
| C-4a | ~122-126 | Aromatic quaternary carbon, shielded by ether oxygen. |
| C-5 | ~128-132 | Aromatic CH, ortho to C-4a. |
| C-6 | ~120-124 | Aromatic quaternary carbon attached to bromine (ipso-carbon). |
| C-7 | ~138-142 | Aromatic CH, deshielded due to para-relationship with carbonyl and ortho to bromine. |
| C-8 | ~119-123 | Aromatic CH, ortho to C-8a. |
| C-8a | ~154-158 | Aromatic quaternary carbon adjacent to ether oxygen, deshielded. |
| CN | ~114-117 | Nitrile carbon. |
Source: Predicted based on data for chromone derivatives and substituent effects.[10][11][12]
Predicted Data Summary (in CDCl₃, ~500 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.6-8.8 | s (singlet) | - | Olefinic proton, highly deshielded by adjacent carbonyl, ether oxygen, and anisotropic effect of the nitrile. |
| H-5 | ~7.6-7.8 | d (doublet) | J ≈ 9.0 | Ortho coupling to H-7. |
| H-7 | ~7.9-8.1 | dd (doublet of doublets) | J ≈ 9.0, 2.5 | Ortho coupling to H-5 and meta coupling to H-8. Deshielded by adjacent bromine. |
| H-8 | ~8.2-8.4 | d (doublet) | J ≈ 2.5 | Meta coupling to H-7. Deshielded by para-relationship to bromine. |
Source: Predicted based on known aromatic coupling patterns and substituent chemical shift (SCS) effects.[13][14]
Experimental Protocol for NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm), or the residual solvent peak can be used for referencing (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[10]
-
-
¹H NMR Acquisition Parameters (500 MHz):
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition Parameters (125 MHz):
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise for quaternary carbons.
-
Conclusion
The structural identity and purity of this compound can be unequivocally confirmed through a synergistic application of MS, IR, and NMR spectroscopy. The key identifying features are the M/M+2 isotope pattern at m/z 249/251 in the mass spectrum; strong IR absorptions for the carbonyl (~1670 cm⁻¹) and nitrile (~2220 cm⁻¹) groups; and a unique set of four signals in the aromatic region of the ¹H NMR spectrum, complemented by ten distinct resonances in the ¹³C NMR spectrum. This guide provides the foundational data and protocols necessary for researchers to confidently characterize this versatile synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. DSpace [dea.lib.unideb.hu]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 6-Bromo-3-cyanochromone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive roadmap for the synthesis, characterization, and ultimately, the single-crystal X-ray diffraction analysis of 6-Bromo-3-cyanochromone. This document is designed to serve as a practical handbook for researchers in medicinal chemistry, materials science, and drug development, offering not just protocols, but the underlying scientific rationale for key experimental decisions.
Introduction: The Significance of Chromone Scaffolds
Chromones, a class of oxygen-containing heterocyclic compounds, are prevalent in nature and form the backbone of numerous molecules with significant pharmacological properties.[1][2][3][4] Their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects, have established them as privileged scaffolds in drug discovery.[2][3][5] The introduction of specific substituents, such as a bromine atom at the 6-position and a cyano group at the 3-position, is anticipated to modulate the electronic properties and biological activity of the chromone core.[6] Understanding the precise three-dimensional arrangement of atoms within this compound through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel therapeutic agents.[7][8][9]
Synthesis and Purification of this compound
The synthesis of this compound can be approached through established methodologies for chromone formation. A plausible and efficient route involves the condensation of a substituted salicylaldehyde with a reactive nitrile-containing species.
Proposed Synthetic Pathway
A logical synthetic route, adapted from similar preparations of cyanated coumarins and chromones, is the reaction of 5-bromosalicylaldehyde with malononitrile.[10]
Diagram 1: Proposed Synthesis of this compound
Caption: A proposed synthetic route to this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in absolute ethanol (20 mL/g of aldehyde) in a round-bottom flask, add malononitrile (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce precipitation.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and byproducts. For higher purity, recrystallize the product from a suitable solvent system, such as ethanol or ethyl acetate/hexane.[10] Dry the purified white to off-white crystalline solid under vacuum.
Spectroscopic Characterization
Prior to attempting crystallization, it is imperative to confirm the identity and purity of the synthesized this compound using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chromone ring system. The chemical shifts and coupling constants will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the carbonyl, cyano, and aromatic carbons.
| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |
| Aromatic Protons: 7.0 - 8.5 | Carbonyl Carbon (C=O): 170 - 180 |
| Vinylic Proton (H2): ~8.8 | Cyano Carbon (C≡N): 115 - 120 |
| Aromatic & Vinylic Carbons: 110 - 160 |
Diagram 2: NMR Characterization Workflow
Caption: Workflow for NMR-based structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15][16][17]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) stretch | 2220 - 2260 |
| Carbonyl (C=O) stretch | 1630 - 1690 |
| C=C aromatic stretch | 1450 - 1600 |
| C-O-C stretch | 1000 - 1300 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[18][19]
-
Expected Molecular Ion Peak (M⁺): For C₁₀H₄BrNO₂, the expected monoisotopic mass is approximately 248.94 g/mol . The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
Single-Crystal X-ray Diffraction
The ultimate goal is to obtain a high-quality single crystal of this compound suitable for X-ray diffraction analysis.[7][20][21]
Crystal Growth Methodologies
Growing diffraction-quality crystals is often the most challenging step.[20] Several techniques should be explored:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is placed on a siliconized cover slip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, promoting crystallization.[20]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface.
Diagram 3: X-ray Crystallography Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[20][21]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[21]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[21] This map is used to build an initial molecular model, which is then refined against the experimental data to obtain the final, accurate crystal structure.
Potential Applications and Future Directions
The determination of the crystal structure of this compound will provide invaluable insights into its solid-state packing, intermolecular interactions, and conformational preferences. This information can be used to:
-
Rationalize Biological Activity: Correlate the observed biological activity with specific structural features. Some bromo-substituted flavonoids have shown anxiolytic-like actions.[22]
-
Guide Further Synthesis: Design and synthesize new analogues with improved properties.
-
Materials Science: Explore its potential in the development of novel materials, such as fluorescent probes or organic semiconductors.[23]
Conclusion
This technical guide has outlined a comprehensive and systematic approach for the synthesis, characterization, and crystal structure determination of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers will be well-equipped to successfully unveil the molecular architecture of this promising compound, paving the way for its potential applications in medicine and materials science.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. rigaku.com [rigaku.com]
- 9. excillum.com [excillum.com]
- 10. 6-BROMO-3-CYANOCOUMARIN synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]
- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemimpex.com [chemimpex.com]
"reactivity of the cyano group in 6-Bromo-3-cyanochromone"
An In-Depth Technical Guide to the Reactivity of the Cyano Group in 6-Bromo-3-cyanochromone
The this compound scaffold is a cornerstone in modern medicinal chemistry and heterocyclic synthesis.[1][2] Its utility stems from the rich and versatile reactivity profile conferred by its unique substitution pattern. The interplay between the electron-withdrawing chromone core, the bromo substituent, and the strategically positioned cyano group creates a molecule primed for diverse chemical transformations. This guide provides an in-depth exploration of the cyano group's reactivity in this specific molecular context. We will dissect the underlying electronic principles governing its behavior and provide field-proven protocols for its key transformations, including nucleophilic additions, cycloadditions, reduction, and hydrolysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.[2]
The Electronic Landscape of this compound
The reactivity of the cyano group in this compound cannot be understood in isolation. It is profoundly influenced by the electronic effects of the entire molecule. The chromone ring system, with its conjugated carbonyl group at C-4, acts as a powerful electron-withdrawing entity. This effect is transmitted through the π-system to the C-2 and C-3 positions. The cyano group at C-3 further enhances the electrophilicity of the C-2 position, making it a prime target for nucleophilic attack.[3] Concurrently, the carbon atom of the cyano group itself is electrophilic due to the polarization of the C≡N triple bond.[4][5] The bromine atom at the 6-position exerts a mild deactivating, electron-withdrawing inductive effect on the benzene ring.
The confluence of these effects renders the cyano group and the adjacent C-2 carbon highly susceptible to a range of chemical transformations, which are foundational to its role as a versatile synthetic building block.
Caption: Diagram 1: Electronic Effects in this compound.
Key Reaction Pathways of the Cyano Group
The cyano group in this scaffold can participate in a multitude of reactions, making it a versatile handle for molecular elaboration. These reactions can be broadly categorized as additions to the C≡N triple bond, transformations of the entire nitrile functionality, and reactions where the cyano group directs the reactivity of the chromone core.
Caption: Diagram 2: Major Reactivity Pathways.
Nucleophilic Addition & Ring Transformation with Amines
Primary amines react with 3-cyanochromones in a complex manner that often involves a nucleophilic attack on the C-2 position, leading to the opening of the pyrone ring.[6] The open-chain intermediate can then recyclize to form 2-amino-3-(iminomethyl)chromone derivatives. This transformation is a powerful method for installing new functional groups and building complex heterocyclic systems.
This protocol is a representative example adapted from procedures for similar 3-cyanochromones.[6]
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 266 mg) in 20 mL of anhydrous benzene.
-
Addition of Nucleophile: Add aniline (1.1 mmol, 102 mg) and triethylamine (0.1 mmol, 10 mg) to the solution. The triethylamine acts as a base to facilitate the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid product and wash it with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent like ethanol or acetonitrile to obtain the pure 2-amino-3-(phenyliminomethyl)-6-bromochromone.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reduction to Primary Amines
The cyano group can be reduced to a primary amine, providing a flexible linker at the 3-position of the chromone. This transformation is crucial for introducing basic centers in drug design or for further functionalization. Powerful reducing agents are typically required due to the stability of the nitrile group.[7]
This protocol is based on standard procedures for nitrile reduction.[8][9] Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: Diagram 3: Workflow for LiAlH4 Reduction.
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.
-
Quenching: Cool the reaction back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of H₂O (x mL), followed by 15% aqueous NaOH (x mL), and finally H₂O (3x mL), where x = mg of LiAlH₄ used / 100.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF or Ethyl Acetate. Concentrate the combined filtrates under reduced pressure and purify the resulting crude amine by column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose | Citation |
| LiAlH₄ | 2.0 | Strong reducing agent | [8] |
| Anhydrous THF | - | Aprotic solvent | [8] |
| H₂O, NaOH(aq) | - | Quenching (Fieser method) | - |
Table 1: Reagents for the Reduction of this compound.
Cycloaddition Reactions
The electron-deficient nature of the C≡N triple bond in 3-cyanochromones makes it an excellent partner in cycloaddition reactions, particularly [3+2] cycloadditions.[10] This provides a direct route to five-membered heterocyclic rings fused or linked to the chromone core. For instance, reaction with sodium azide (NaN₃) can yield tetrazoles, while reactions with electron-rich dienes can proceed via a [4+2] cycloaddition where the C2-C3 double bond acts as the dienophile.[11]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of Dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.
-
Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. Acidify the mixture with dilute HCl, which will protonate the tetrazole ring and cause the product to precipitate.
-
Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent to yield the 6-bromo-chromeno[3,2-d]tetrazole.
Synthetic Applications in Drug Discovery
The transformations of the cyano group in this compound are not merely academic exercises; they are instrumental in the synthesis of complex molecules with potential therapeutic value. The chromone scaffold itself is a privileged structure in medicinal chemistry, found in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability to convert the cyano group into amines, amides, or new heterocyclic rings allows for the systematic exploration of chemical space to optimize biological activity.
For example, the primary amine derived from reduction can be acylated to produce a library of amides for structure-activity relationship (SAR) studies. The fused heterocyclic systems generated via cycloaddition or ring-transformation reactions can lead to novel scaffolds with unique pharmacological profiles.[12]
Caption: Diagram 4: Synthetic Utility in Heterocycle Synthesis.
Conclusion
The cyano group in this compound is a remarkably versatile functional group. Its reactivity is governed by the powerful electron-withdrawing nature of the chromone core, enabling a wide array of transformations. From nucleophilic additions and ring-opening reactions to reductions and cycloadditions, each pathway offers a reliable and strategic entry point for the synthesis of novel and complex heterocyclic systems. A thorough understanding of these reaction pathways, supported by robust experimental protocols, empowers researchers in medicinal chemistry and drug discovery to fully exploit the synthetic potential of this valuable intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Reactive Landscape of 6-Bromo-3-cyanochromone: Electrophilic and Nucleophilic Sites
Prepared by: Gemini, Senior Application Scientist
Abstract
6-Bromo-3-cyanochromone is a highly functionalized heterocyclic compound featuring a chromone core substituted with potent electron-withdrawing groups. This guide provides an in-depth analysis of the molecule's electronic structure to delineate its electrophilic and nucleophilic centers. The presence of the bromo, cyano, and carbonyl functionalities creates a unique reactive landscape, making the C-2 and C-4 positions highly electrophilic and susceptible to nucleophilic attack, often initiating a cascade of reactions including the characteristic pyrone ring-opening. Conversely, the carbonyl oxygen and the benzene ring, though deactivated, represent the primary nucleophilic sites. This document synthesizes theoretical principles with experimental evidence, offering detailed reaction mechanisms, protocols, and visual workflows to guide researchers in leveraging the synthetic potential of this versatile scaffold in drug discovery and materials science.
Introduction: The Chromone Scaffold in Modern Synthesis
Chromones (1,4-benzopyrones) are a class of bicyclic heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2] Their derivatives are of significant interest due to their wide range of biological activities. The reactivity of the chromone system is largely dictated by the substitution pattern on both the pyran and benzene rings.[3]
The subject of this guide, this compound, is a particularly interesting synthetic building block. It is adorned with two powerful electron-withdrawing groups (EWGs): a bromine atom at the C-6 position and a nitrile group at the C-3 position. These substituents profoundly influence the electron density distribution across the molecule, creating distinct and predictable sites for both electrophilic and nucleophilic reactions. Understanding this electronic architecture is paramount for designing rational synthetic routes to complex, high-value molecules.
Electronic Structure Analysis: A Map of Reactivity
The reactivity of this compound is a direct consequence of the interplay between the inductive and resonance effects of its functional groups.
-
Carbonyl Group (C=O): The oxygen atom is highly electronegative, polarizing the C-4 carbonyl carbon and rendering it electrophilic (δ+).
-
Cyano Group (C≡N): As a potent EWG, the nitrile group exerts a strong inductive (-I) and resonance (-M) effect, significantly withdrawing electron density from the C-2/C-3 double bond. This dramatically increases the electrophilicity of the C-2 position.
-
Bromo Group (-Br): Located on the benzene ring at C-6, the bromine atom withdraws electron density via its inductive effect (-I), deactivating the aromatic ring towards electrophilic attack. While it can donate electron density via resonance (+M), its overall effect is deactivating.
This electronic arrangement establishes a clear hierarchy of reactive sites, as illustrated in the diagram below.
Caption: Predicted electronic landscape of this compound.
Analysis of Electrophilic Sites: The Hub for Nucleophilic Attack
The electron-deficient nature of the pyranone ring makes it highly susceptible to attack by nucleophiles. The primary electrophilic centers are the C-2, C-4, and the nitrile carbon.
The C-2 Position: The Epicenter of Reactivity
The C-2 position is the most electron-deficient carbon and the preferred site for nucleophilic attack.[4] This is a classic example of a conjugate or Michael-type addition, enhanced by the strong electron-withdrawing power of the adjacent cyano group. This initial attack is often followed by the opening of the γ-pyrone ring.[2][4]
A wide variety of nucleophiles participate in this reaction, including:
-
Nitrogen Nucleophiles: Primary and secondary amines, hydrazines, and hydroxylamine.[4][5][6]
-
Carbon Nucleophiles: Active methylene compounds like β-ketodinitriles.[7]
The reaction with primary amines, for example, can lead to different products depending on the conditions. In neutral conditions, a mixture of ring-opened acrylonitriles and ring-rearranged 2-aminochromones can form. However, in the presence of a base like triethylamine, the reaction can be directed to selectively yield 2-amino-3-(alkyliminomethyl)chromones.[5]
Caption: General workflow for nucleophilic attack on 3-cyanochromones.
Experimental Protocol: Reaction with Primary Amines
The following protocol describes a general procedure for the synthesis of 2-amino-3-(alkyliminomethyl)chromones, adapted from methodologies reported in the literature.[4][5]
Objective: To demonstrate the nucleophilic addition-rearrangement reaction at the C-2 position.
Materials:
-
This compound (1 equivalent)
-
Primary aliphatic or aromatic amine (1.1 equivalents)
-
Triethylamine (TEA) (0.2 equivalents, catalyst)
-
Anhydrous Benzene or Toluene (solvent)
-
Standard glassware for reflux with a condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound in anhydrous benzene, add the primary amine followed by a catalytic amount of triethylamine.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-(alkyliminomethyl)chromone derivative.
-
Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Analysis of Nucleophilic Sites: Reactivity with Electrophiles
While the molecule is predominantly electrophilic, it possesses nucleophilic centers that can react with suitable electrophiles.
The Carbonyl Oxygen
The lone pairs of electrons on the carbonyl oxygen (C-4) impart basicity to the molecule. In the presence of strong acids, this oxygen can be readily protonated to form a benzopyrylium salt.[1] This protonation enhances the electrophilicity of the entire pyranone system, potentially activating it for reactions with weak nucleophiles.
The Benzene Ring
The benzene portion of the chromone can undergo electrophilic aromatic substitution (EAS).[8] However, the reactivity of the ring is significantly diminished by the deactivating effects of the fused pyranone ring and the C-6 bromo substituent. For the parent chromone molecule, electrophilic attack, such as nitration, occurs at the C-6 position.[1] In this compound, we must consider the directing effects of the existing groups to predict the site of further substitution.
-
-Br (at C-6): Ortho-, para-director (directs to C-5 and C-7).
-
Pyranone Ring (fused at C-9, C-10): Acts as a deactivating group, directing meta to the oxygen attachment, influencing C-6 and C-8.
Considering these competing effects, the most probable sites for a subsequent EAS reaction, albeit under forcing conditions, would be C-8 or C-5.
Caption: Directing effects for electrophilic aromatic substitution.
Summary of Reactive Sites
The dual reactivity of this compound is summarized below.
| Site | Type | Reactive With | Typical Reaction | Product Type |
| C-2 | Electrophilic (δ+) | Nucleophiles (amines, carbanions) | Michael (1,4-) Addition | Ring-opened adducts, rearranged heterocycles |
| C-4 | Electrophilic (δ+) | Strong Nucleophiles (e.g., Grignards) | 1,2-Addition | Tertiary alcohols |
| C-CN | Electrophilic (δ+) | Nucleophiles (e.g., H₂O/H⁺) | Hydrolysis | Carboxamide, Carboxylic acid |
| Carbonyl O | Nucleophilic (δ-) | Electrophiles (H⁺, Lewis acids) | Protonation, Coordination | Benzopyrylium salts |
| Benzene Ring | Nucleophilic | Strong Electrophiles | Electrophilic Aromatic Substitution | Substituted chromones (e.g., nitro, halo) |
Conclusion
This compound is a textbook example of how substituent effects can be harnessed for synthetic utility. Its electronic architecture is dominated by powerful electron-withdrawing groups that render the pyranone ring highly electrophilic, particularly at the C-2 position. This site readily engages with a diverse array of nucleophiles, often triggering a pyrone ring-opening that serves as an entry point to a variety of other heterocyclic systems. While its nucleophilic character is less pronounced, the carbonyl oxygen and the deactivated benzene ring can react with potent electrophiles. This comprehensive understanding of its electrophilic and nucleophilic sites empowers chemists to strategically employ this compound as a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
References
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chromone-Related Pyrazole Compounds [mdpi.com]
- 7. Synthesis of furan-linked iminomethyl 2-aminochromones via a base-promoted cascade reaction of 3-cyanochromones with β-ketodinitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic substitution - Wikipedia [en.wikipedia.org]
Introduction: The Chromone Scaffold as a Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of 6-Bromo-3-cyanochromone Derivatives
The chromone, a benzo-γ-pyrone skeleton, is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Naturally present in the human diet and exhibiting low toxicity to mammalian cells, the chromone scaffold is recognized as a "privileged structure," meaning it can bind to a variety of biological receptors, leading to a wide spectrum of pharmacological activities.[1][2][3] These activities are diverse, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant properties.[1][4][5]
The therapeutic potential of a chromone derivative is profoundly influenced by the type, number, and position of its substituents.[1] Strategic modifications to the chromone core can dramatically enhance its bioactivity. This guide focuses on a specific, synthetically important class: This compound derivatives . The introduction of a bromine atom at the 6-position and a cyano group at the 3-position creates a unique electronic and steric profile, offering a compelling starting point for developing novel therapeutic agents. The electron-withdrawing nature of both the bromo and cyano groups can significantly modulate the molecule's interaction with biological targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of the known and potential biological activities of these specific derivatives. We will explore their synthesis, mechanisms of action in key therapeutic areas, and provide validated experimental protocols for their evaluation.
Synthetic Strategy: Accessing the this compound Core
The functionalization of the chromone scaffold is key to its versatility. The 3-cyanochromone moiety is a valuable building block in organic synthesis, often prepared from corresponding o-hydroxyacetophenones. While various methods exist, a common approach involves the Vilsmeier-Haack reaction to produce a 3-formylchromone intermediate, which can then be converted to the 3-cyano derivative.[4] For the specific derivatives discussed here, the synthesis would start from 5'-bromo-2'-hydroxyacetophenone. The 3-cyano group, in particular, serves as a versatile handle for further chemical modifications, enabling the creation of diverse compound libraries for screening.[6]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Chromone derivatives have consistently demonstrated promising anticancer potential.[1][7] The substitution pattern is critical; for instance, derivatives bearing electron-withdrawing groups at positions like 5, 6, and 7 have shown enhanced activity against various cancer cell lines.[8] Studies on halogenated chromones further support this, with 6-fluoro and 6-chloro derivatives showing potent activity.[1] This provides a strong rationale for investigating the cytotoxic potential of this compound derivatives.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many anticancer agents, including chromone derivatives, exert their effect is through the induction of apoptosis, or programmed cell death.[9] This can be achieved by modulating key signaling pathways that control cell survival and death. For example, some derivatives have been shown to influence the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of executioner caspases, such as caspase-3.[9] Other chromones act as inhibitors of critical cell signaling kinases like p38α MAPK, which controls cell growth and differentiation.[5]
Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative chromone derivatives against various human cancer cell lines, providing a benchmark for evaluating novel this compound analogues.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chromone-isoxazolidine hybrid | A549 (Lung) | 0.7 | [10] |
| Chromone carboxamide (6-fluoro) | MCF-7 (Breast) | 0.9 | [7] |
| Chromenopyridine (allyl-substituted) | PC-3 (Prostate) | 2.4 | [8] |
| Chromone derivative (from P. citrinum) | HT-29 (Colon) | 21.17 | [9] |
| Chromone derivative (from P. citrinum) | A549 (Lung) | 31.43 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard, reliable method for determining the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity, which is an indicator of cell viability.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well tissue culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially modulated by chromone derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The chromone scaffold is a well-established pharmacophore for antimicrobial agents.[1] Halogen substitution can enhance this activity; for example, 6-bromo-3-formylchromone has demonstrated significant antimicrobial and antibiofilm activity against uropathogenic Escherichia coli (UPEC).[10] This suggests that the 6-bromo substitution is favorable for antibacterial action. The 3-cyano group further modifies the electronic properties, making this compound derivatives prime candidates for evaluation as novel antimicrobial agents.[10]
Mechanism of Action: Inhibition of Virulence and Biofilm Formation
Beyond direct bactericidal or bacteriostatic effects, a modern approach to antimicrobial drug discovery is to target virulence factors.[8] This can include inhibiting the production of toxins, motility, or the formation of biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics.[10] Studies on 6-bromo-3-formylchromone showed it could downregulate virulence genes associated with toxins and biofilm production in UPEC.[10] It is plausible that this compound derivatives could operate through similar mechanisms.
Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for relevant chromone derivatives against pathogenic bacteria, establishing a baseline for comparison.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Uropathogenic E. coli | 20 | [10] |
| 6-Chloro-3-formylchromone | Uropathogenic E. coli | 20 | [10] |
| Chromone-dihydroquinazolinone | Staphylococcus aureus | 62.5 | [1] |
| Chromone-dihydroquinazolinone | Escherichia coli | 62.5 | [1] |
| Chromone-triazole hybrid | Bacillus subtilis | 25 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a standard and widely used assay to determine the MIC of a potential antimicrobial agent.[8]
Objective: To find the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test bacteria in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well (which contains only medium). Also include a growth control well (medium + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, assess bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in absorbance at 600 nm as measured by a plate reader) compared to the growth control.
Visualization: Antimicrobial Assay Workflow
Caption: Standard workflow for a broth microdilution MIC assay.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Chromones are well-documented anti-inflammatory agents, capable of inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages.[13][14][15] The mechanism often involves the modulation of critical inflammatory signaling pathways like NF-κB and p38 MAPK.[13][14][16]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
The NF-κB pathway is a central regulator of inflammation.[16] Upon stimulation (e.g., by lipopolysaccharide, LPS), this pathway is activated, leading to the transcription of genes for pro-inflammatory cytokines and enzymes like iNOS (inducible nitric oxide synthase).[14] The p38 MAPK pathway is another crucial signaling cascade involved in inflammation.[14][17] Certain chromone derivatives have been shown to inhibit the activation of p38 MAPK and the subsequent inflammatory response, making these pathways promising targets for this compound derivatives.[14][17]
Data on Anti-inflammatory Activity
The table below shows the inhibitory activity of a potent chromone amide derivative on NO production, providing a reference point for new compounds.
| Compound | Target Mediator | Cell Line | IC₅₀ / EC₅₀ | Reference |
| Chromone amide derivative (5-9) | Nitric Oxide (NO) | RAW 264.7 | 5.33 ± 0.57 µM | [18] |
| Dexamethasone (Reference) | MCP-1 | THP-1 | 3 nM | [16] |
| Diclofenac (Reference) | Nitric Oxide (NO) | RAW 264.7 | 47.12 ± 4.85 µg/mL | [16] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants from LPS-stimulated macrophages.[16]
Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
96-well tissue culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (NaNO₂) standard solution
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (cells only, cells + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (Sulfanilamide) to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED) to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solutions. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value. Note: A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed NO inhibition is not due to cell death.[13]
Visualization: NF-κB Inflammatory Pathway
Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory agents.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The existing literature on related halogenated and substituted chromones strongly suggests that these derivatives are likely to possess significant anticancer, antimicrobial, and anti-inflammatory activities. The electron-withdrawing properties of the bromo and cyano substituents are poised to enhance interactions with biological targets, potentially leading to compounds with high potency and selectivity.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substitution patterns for each therapeutic area.[1] Furthermore, elucidating the precise molecular mechanisms through advanced biochemical and cell-based assays will be essential for progressing the most promising candidates into preclinical development. The protocols and data provided in this guide offer a solid foundation for initiating and advancing such research endeavors.
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent Cascade Reaction of 3-Cyanochromones: Highly Site-Selective Synthesis of 2-(1 H-Imidazol-1-yl)-4 H-chromen-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-3-cyanochromone: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Chromone Scaffold in Medicinal Chemistry
The chromone core, a benzopyran-4-one ring system, is a cornerstone in the architecture of a vast number of natural products and synthetic medicinal agents.[1] Its rigid, planar structure and the presence of a hydrogen bond acceptor (the pyrone carbonyl group) make it an ideal framework for interacting with a variety of biological targets.[2] This inherent bioactivity has led to the designation of the chromone scaffold as a "privileged structure" in drug discovery—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.[1][2] Chromone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[3][4]
This guide focuses on a particularly promising, yet underexplored, member of this family: 6-bromo-3-cyanochromone . The strategic placement of a bromine atom at the 6-position and a cyano group at the 3-position endows this scaffold with unique chemical and biological properties, making it a highly attractive starting point for the development of novel therapeutics. The bromine atom can modulate the electronic properties of the ring system and provide a handle for further synthetic modifications, while the cyano group acts as a versatile precursor for a range of functional groups and can participate in key interactions with biological targets.[5] This guide will provide a comprehensive overview of the synthesis, chemical reactivity, and drug discovery potential of this compound, offering a roadmap for its effective utilization in medicinal chemistry programs.
Synthesis of the this compound Scaffold
The construction of the this compound core can be efficiently achieved through a multi-step synthetic sequence, beginning with readily available starting materials. A plausible and efficient route is adapted from established methods for the synthesis of substituted chromones, particularly the Vilsmeier-Haack reaction for the introduction of a C3 substituent.
Proposed Synthetic Pathway
The synthesis commences with the bromination of 2'-hydroxyacetophenone to yield 1-(5-bromo-2-hydroxyphenyl)ethanone. This intermediate is then subjected to a Vilsmeier-Haack-type reaction using a suitable formylating reagent, which simultaneously introduces the C3 substituent and facilitates cyclization to the chromone ring. The resulting 6-bromo-4-oxo-4H-chromene-3-carbaldehyde can then be converted to the target this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution while stirring.
-
Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 1-(5-bromo-2-hydroxyphenyl)ethanone.
Step 2: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
-
To a stirred solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1 equivalent) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-4-oxo-4H-chromene-3-carbaldehyde.
Step 3: Conversion to this compound
-
A mixture of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid) is heated to reflux.
-
The resulting oxime is then dehydrated using a reagent such as acetic anhydride or a milder dehydrating agent to yield the final product, this compound.
-
The product can be purified by recrystallization.
Chemical Reactivity and Derivatization Potential
The this compound scaffold is rich in chemical handles that allow for a wide range of synthetic modifications, making it an excellent starting point for the generation of diverse chemical libraries for drug screening.
Reactions at the Cyano Group
The cyano group at the C3 position is a versatile functional group that can be transformed into various other moieties, such as:
-
Amines: Reduction of the nitrile can yield a primary aminomethyl group, which can be further derivatized.
-
Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in drug molecules that can participate in hydrogen bonding and salt formation.
-
Tetrazoles: Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.
Reactions involving the Pyran Ring
The pyran ring of the chromone scaffold is susceptible to nucleophilic attack, particularly at the C2 position. This reactivity can be exploited to introduce a variety of substituents. A particularly well-documented reaction of 3-cyanochromones is their interaction with primary amines.[6]
Reaction with Primary Amines:
The reaction of 3-cyanochromones with primary amines can proceed via two main pathways, depending on the reaction conditions and the nature of the amine.[6]
-
Ring-Opening and Recyclization: The amine can attack the C2 position, leading to the opening of the pyran ring. Subsequent intramolecular cyclization can then lead to the formation of 2-amino-3-(iminomethyl)chromones.[6]
-
Formation of Acrylonitriles: Under certain conditions, the reaction can result in the formation of 3-amino-2-(2-hydroxyaroyl)acrylonitriles.[6]
Caption: Reaction pathways of this compound with primary amines.
This reactivity allows for the introduction of a wide variety of substituents at the C2 and C3 positions, enabling the exploration of structure-activity relationships.
Reactions at the Bromo Group
The bromine atom at the C6 position provides a valuable site for late-stage functionalization using modern cross-coupling methodologies, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
These reactions dramatically expand the chemical space that can be explored from the this compound scaffold.
Drug Discovery Applications and Biological Potential
While specific drug discovery programs starting from this compound are not yet extensively reported in the literature, the biological activities of closely related bromo-substituted and cyano-functionalized heterocyclic compounds provide strong evidence for its therapeutic potential.
Anticancer Activity
The chromone scaffold is a well-established pharmacophore in the design of anticancer agents.[4] The introduction of a bromine atom has been shown to enhance the cytotoxic activity of various heterocyclic compounds.[7] For instance, bromo-substituted quinazolines have demonstrated potent antiproliferative activity against cancer cell lines such as MCF-7 and SW480.[3] Furthermore, derivatives of 2-amino-3-cyanopyridines, which share structural similarities with the products of the reaction of 3-cyanochromones with amines, have shown promising anticancer activity.[8]
Potential Anticancer Targets:
Based on the activities of related compounds, derivatives of this compound could potentially target a range of cancer-related proteins, including:
-
Kinases: Many kinase inhibitors incorporate a heterocyclic scaffold. The this compound core could be elaborated to target kinases such as EGFR, PI3K, or Aurora kinases.[8]
-
Topoisomerases: Chromone derivatives have been investigated as topoisomerase inhibitors, and the planar nature of the scaffold is well-suited for intercalation into DNA.[9]
-
Tubulin: The scaffold could be decorated with substituents that interfere with tubulin polymerization, a validated anticancer strategy.
Illustrative SAR from a Related Series (Bromo-substituted Quinazolinones):
To exemplify the potential for SAR studies, the following table summarizes the anticancer activity of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives against MCF-7 and SW480 cancer cell lines.[3]
| Compound | R Group | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | isobutyl | 28.14 ± 4.25 | 32.14 ± 2.14 |
| 8c | benzyl | 25.41 ± 5.12 | 29.41 ± 3.41 |
| 8e | 4-methylbenzyl | 35.14 ± 6.87 | 63.15 ± 1.63 |
| 8f | 4-fluorobenzyl | 42.18 ± 4.12 | 68.14 ± 4.25 |
| Cisplatin | - | 12.5 ± 2.14 | 10.25 ± 1.12 |
| Erlotinib | - | 9.9 ± 0.14 | 15.4 ± 1.54 |
Data adapted from a study on 6-bromo quinazoline derivatives.[3]
This data illustrates how systematic modification of a substituent on a bromo-substituted heterocyclic scaffold can significantly impact biological activity, providing a clear path for lead optimization.
Anti-inflammatory Activity
Chromone derivatives are known to possess significant anti-inflammatory properties.[2] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukins (IL-1β, IL-6), and tumor necrosis factor-alpha (TNF-α).[2] The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and p38 MAPK pathways.[6]
Potential Anti-inflammatory Targets:
Derivatives of this compound could be developed as inhibitors of key enzymes and receptors in the inflammatory cascade, including:
-
Cyclooxygenases (COX-1 and COX-2): Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes.
-
Lipoxygenases (LOX): Inhibition of LOX can reduce the production of leukotrienes.
-
Kinases involved in inflammation (e.g., p38 MAPK, JNK): Targeting these kinases can suppress the production of inflammatory cytokines.[6]
Workflow for a Drug Discovery Program Utilizing the this compound Scaffold
A typical drug discovery program starting with this scaffold would involve a systematic workflow.
Caption: A typical drug discovery workflow using the this compound scaffold.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile scaffold for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse reactivity of its functional groups, provides a robust platform for the generation of extensive and structurally diverse compound libraries. The demonstrated biological activities of related chromone and bromo-substituted heterocyclic systems, particularly in the areas of oncology and inflammation, strongly suggest that derivatives of this compound are likely to exhibit potent and valuable pharmacological properties. Future research efforts should focus on the systematic exploration of the chemical space around this scaffold, the identification of specific biological targets for its derivatives, and the elucidation of their mechanisms of action. Such studies will undoubtedly unlock the full potential of this compound as a key building block in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer screening of 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2ones as selective anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines and carbon disulfide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging 6-Bromo-3-cyanochromone for the Synthesis of Novel Fluorescent Probes
Introduction: Unveiling the Potential of the Chromone Scaffold
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is of paramount importance. These molecular tools enable the visualization and quantification of specific analytes within complex biological systems, providing invaluable insights into cellular processes and disease pathogenesis.[1] The chromone (4H-1-benzopyran-4-one) core has emerged as a promising scaffold for the development of novel fluorophores due to its inherent photophysical properties and synthetic tractability.[2][3][4] This application note details the synthesis of fluorescent probes utilizing 6-Bromo-3-cyanochromone as a versatile starting material. The strategic placement of the bromine atom at the 6-position offers a reactive handle for the introduction of various recognition moieties via palladium-catalyzed cross-coupling reactions, while the electron-withdrawing cyano group at the 3-position can modulate the electronic and photophysical characteristics of the resulting probe.[5][6]
The design of these probes follows a modular approach, integrating a fluorophore (the this compound core), a recognition moiety for the target analyte, and often a linker. This "push-pull" system, where electron-donating and electron-withdrawing groups are strategically positioned, allows for the rational design of probes with desirable characteristics such as high sensitivity, selectivity, and a significant fluorescence response upon analyte binding.
Synthetic Strategies: Functionalization of the Chromone Core
The primary strategy for derivatizing this compound involves the palladium-catalyzed cross-coupling reactions at the C6-bromo position. The Suzuki-Miyaura and Sonogashira reactions are particularly well-suited for this purpose, enabling the formation of carbon-carbon bonds and the introduction of a wide array of functional groups.[7][8][9][10]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling reaction is a robust and versatile method for forming a carbon-carbon bond between an organohalide and an organoboron compound.[7][10] In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups, which can serve as part of the recognition moiety or tune the photophysical properties of the fluorophore. The general reactivity trend for bromo-substituted aromatic compounds in Suzuki coupling is influenced by both electronic and steric factors.[11]
Sonogashira Coupling: Introduction of Alkynyl Functionalities
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is instrumental in introducing alkynyl moieties onto the 6-position of the chromone scaffold. These alkynyl linkers can be further functionalized or can themselves participate in the recognition of specific analytes. The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups.[12]
General Synthetic Workflow
The synthesis of fluorescent probes from this compound generally follows the workflow depicted below. The key step is the functionalization at the 6-position to introduce a recognition moiety, which dictates the probe's specificity for its target analyte.
References
- 1. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure-Fluorescence Information of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-3-cyanochromone
Introduction: The Strategic Value of the Chromone Scaffold
The chromone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds.[1] The specific derivative, 6-Bromo-3-cyanochromone, serves as a highly versatile intermediate for chemical library synthesis. Its structure is primed for functionalization via Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forging carbon-heteroatom bonds on aromatic rings.[2][3]
The reactivity of the C6 position is significantly enhanced by the electronic properties of the chromone core. The potent electron-withdrawing effects of the C4-carbonyl group, which is para to the bromine atom, and the C3-nitrile group, work in concert to activate the aromatic ring towards nucleophilic attack.[4][5] This activation facilitates the displacement of the bromide, an excellent leaving group, by a wide range of nucleophiles. This application note provides a comprehensive, field-proven protocol for performing SNAr reactions on this compound, offering insights into the underlying mechanism and practical experimental execution for researchers in synthetic and medicinal chemistry.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 or SN2 reactions, nucleophilic substitution on an aromatic ring like this does not proceed via a direct backside attack or the formation of an unstable aryl cation.[4] Instead, it follows a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the para-carbonyl group.
-
Elimination of the Leaving Group: Aromaticity is restored in the second step through the rapid elimination of the bromide ion, yielding the final substituted product.
Caption: The addition-elimination mechanism of SNAr.
General Protocol for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with amine nucleophiles. The principles can be readily adapted for other nucleophiles, such as thiols or alkoxides, with minor modifications to the base and reaction conditions as detailed in Table 1.
Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary or secondary amine (e.g., Morpholine, Piperidine) (1.2–1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃) (2.0–3.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Vessel: Dry round-bottom flask or microwave reaction vial
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Instrumentation
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
-
NMR Spectrometer, Mass Spectrometer (for characterization)
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the inorganic base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial to prevent side reactions involving atmospheric moisture and oxygen.
-
Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., DMF) to achieve a substrate concentration of 0.1–0.5 M. Begin stirring the suspension. Add the amine nucleophile (1.2 eq) to the mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80–120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically. For less reactive nucleophiles, a stronger base like Cs₂CO₃ and higher temperatures may be necessary.[6][7]
-
Monitoring Progress: Monitor the reaction's progress by TLC or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the starting material (this compound) indicates the reaction is nearing completion. Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: If the product is not a solid precipitate or to ensure complete recovery, transfer the aqueous mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary and Reaction Parameters
The choice of nucleophile, base, and solvent is critical for a successful SNAr reaction. The following table provides recommended starting conditions for various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Recommended Base | Solvent | Typical Temp. (°C) | Key Considerations |
| N-Nucleophiles | Morpholine, Aniline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Cs₂CO₃ is more effective for less nucleophilic amines like aniline. |
| O-Nucleophiles | Sodium Phenoxide | NaH, K₂CO₃ | DMF, THF | 60 - 100 | Requires anhydrous conditions, especially with NaH, to pre-form the alkoxide/phenoxide. |
| S-Nucleophiles | Thiophenol | K₂CO₃, Et₃N | DMF, Ethanol | 25 - 80 | Thiols are generally very reactive; reactions often proceed at lower temperatures. |
Experimental Workflow Visualization
The overall process from setup to final analysis follows a systematic workflow, ensuring reproducibility and high-quality results.
Caption: General experimental workflow for SNAr on this compound.
Authoritative Insights & Troubleshooting
-
Choice of Base: While K₂CO₃ is sufficient for many reactive amines, Cs₂CO₃ is often superior due to its higher solubility in organic solvents and its ability to promote reactions with less reactive nucleophiles. For O-nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonation prior to addition.
-
Solvent Purity: The use of anhydrous solvents is critical. The presence of water can consume the nucleophile (if it's basic) and lead to the formation of undesired 6-hydroxy-3-cyanochromone as a byproduct.
-
Low Yields: If the reaction stalls or yields are low, consider increasing the temperature, switching to a more effective base (K₂CO₃ → Cs₂CO₃), or using a more polar aprotic solvent (e.g., NMP). Microwave irradiation can also significantly accelerate these reactions, often reducing reaction times from hours to minutes.[6]
-
Side Reactions: With primary amines, double addition to form a diarylamine is a potential side reaction, though generally disfavored. Using a slight excess of the chromone substrate can mitigate this if it becomes an issue.
Conclusion
The protocol outlined provides a robust and adaptable framework for the synthesis of novel 6-substituted-3-cyanochromone derivatives. The inherent reactivity of the 6-bromo position, conferred by the electron-withdrawing nature of the chromone core, makes this substrate an ideal platform for library development in drug discovery programs. By understanding the underlying SNAr mechanism and carefully controlling key reaction parameters, researchers can efficiently generate a diverse array of functionalized chromones for further biological evaluation.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Versatile Role of 6-Bromo-3-cyanochromone in Advanced Materials Science: Application Notes and Protocols
The field of materials science is in a perpetual quest for novel molecular building blocks that can enable the development of next-generation technologies. Among the vast array of organic molecules, 6-Bromo-3-cyanochromone emerges as a particularly promising scaffold. Its unique combination of a reactive bromine handle, an electron-withdrawing cyano group, and the inherent photophysical properties of the chromone core makes it a versatile precursor for a range of functional materials. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols for its derivatization and use in fluorescent sensing applications.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic compound characterized by a chromone ring system substituted with a bromine atom at the 6-position and a nitrile group at the 3-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it an ideal candidate for derivatization through various cross-coupling reactions. The electron-withdrawing nature of the cyano group can also influence the electronic properties of the resulting materials, a crucial aspect in the design of organic electronics and sensors.
The chromone core itself is known for its interesting photophysical properties, including fluorescence, which can be finely tuned by introducing different substituents. This makes this compound a valuable starting material for the synthesis of fluorescent probes and emissive materials for applications such as organic light-emitting diodes (OLEDs).
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a starting material is crucial for its successful application in materials synthesis. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrNO₂ | PubChem |
| Molecular Weight | 250.05 g/mol | PubChem |
| Appearance | White to yellow crystalline powder | ChemicalBook |
| Melting Point | 223-227 °C | ChemicalBook |
| Solubility | Soluble in organic solvents like DMSO and DMF | - |
Application in the Synthesis of Advanced Materials via Cross-Coupling Reactions
The bromine atom at the 6-position of this compound serves as a versatile handle for post-synthetic modification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of a wide array of functional groups, including aryl, heteroaryl, and vinyl moieties, thereby enabling the synthesis of complex conjugated molecules with tailored optoelectronic properties.
General Workflow for Suzuki Coupling of this compound
The Suzuki coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following workflow illustrates the general steps involved in the Suzuki coupling of this compound with an arylboronic acid.
References
6-Bromo-3-cyanochromone: A Pivotal Intermediate for the Next Generation of Agrochemicals
Introduction: The Pressing Need for Novel Agrochemicals and the Promise of the Chromone Scaffold
The global agricultural landscape faces the continuous challenge of ensuring food security for a growing population amidst the evolving threats of climate change and the emergence of resistant plant pathogens. Fungal diseases, in particular, are a major cause of crop loss worldwide, necessitating the development of novel, effective, and environmentally benign fungicides. The chromone scaffold, a heterocyclic motif prevalent in natural products, has emerged as a "privileged structure" in medicinal and agrochemical research due to its diverse biological activities.[1] Among chromone derivatives, 6-Bromo-3-cyanochromone stands out as a highly versatile and reactive intermediate, offering a gateway to a plethora of potentially potent agrochemical agents.[2]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of this compound as a key building block in the synthesis of novel agrochemicals. We will delve into its inherent reactivity, explore its demonstrated antifungal potential, and provide a detailed, field-proven protocol for the synthesis of a promising fungicidal derivative.
The Strategic Advantage of this compound: A Tale of Two Reactive Sites
The power of this compound as a synthetic intermediate lies in its distinct and strategically positioned reactive centers: the cyano group at the C3 position and the bromo group at the C6 position . This dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures with varied biological activities.
The electrophilic nature of the C2-C3 double bond, enhanced by the electron-withdrawing cyano group, makes the C2 position susceptible to nucleophilic attack. This reactivity is the cornerstone for the synthesis of a variety of heterocyclic systems fused or appended to the chromone core.[3] Simultaneously, the bromo substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or amino moieties to modulate the molecule's physicochemical properties and biological target interactions.[4]
Demonstrated Antifungal Efficacy: 6-Bromochromone-3-carbonitrile as a Potent Antifungal Agent
Recent studies have unequivocally demonstrated the intrinsic antifungal properties of this compound itself. Research investigating its efficacy against a panel of nine Candida species, including the notoriously drug-resistant Candida albicans, revealed significant antifungal and antibiofilm activities.[1]
Table 1: Antifungal Activity of 6-Bromochromone-3-carbonitrile against Candida albicans
| Compound | MIC (µg/mL) | Fungicidal Activity | Biofilm Inhibition |
| 6-Bromochromone-3-carbonitrile | 5 | Yes | Significant |
Data sourced from a study on the antifungal and antibiofilm activities of chromones.[1]
The study found that 6-Bromochromone-3-carbonitrile exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against C. albicans and demonstrated fungicidal activity, meaning it actively killed the fungal cells rather than merely inhibiting their growth.[1] Furthermore, it significantly inhibited the formation of biofilms, which are resilient communities of microorganisms that are notoriously difficult to eradicate and a key factor in the persistence of fungal infections.[1] Mechanistic studies suggest that its mode of action involves the downregulation of genes responsible for hyphal formation and biofilm development, crucial virulence factors for Candida species.[1][2] This inherent bioactivity makes this compound not just a versatile intermediate but also a promising lead scaffold for the development of new antifungal agents.
Synthetic Protocol: From this compound to a Potent Pyrazolyl-Chromone Fungicide
The reaction of 3-cyanochromones with hydrazine and its derivatives is a well-established and efficient method for the synthesis of pyrazole-fused or pyrazole-substituted chromones, a class of compounds known for their fungicidal properties.[5][6] The following protocol details the synthesis of 2-amino-6-bromo-chromeno[2,3-c]pyrazol-4(1H)-one , a representative agrochemical candidate, from this compound.
Experimental Workflow
Caption: Synthetic workflow for 2-amino-6-bromo-chromeno[2,3-c]pyrazol-4(1H)-one.
Step-by-Step Methodology
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum oven
-
-
Reaction Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.50 g, 10 mmol).
-
Add 50 mL of anhydrous ethanol and stir to dissolve the starting material.
-
To the stirred solution, add hydrazine hydrate (e.g., 0.75 mL, 12 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A solid precipitate should form. If not, the solution can be concentrated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
-
Characterization:
-
The structure of the synthesized 2-amino-6-bromo-chromeno[2,3-c]pyrazol-4(1H)-one should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The synthesis of the pyrazolyl-chromone derivative is just one example of the vast chemical space that can be explored starting from this compound. The following logical relationships can guide the design of future agrochemical candidates:
Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.
-
Modification at the C3 Position: The cyano group is a versatile precursor for a variety of nitrogen-containing heterocycles. Reaction with different nucleophiles can lead to the formation of pyrazoles, triazoles, pyrimidines, and other scaffolds known to possess fungicidal activity.[5][7][8][9] The nature of the heterocyclic ring and its substituents will significantly influence the target specificity and potency.
-
Functionalization at the C6 Position: The bromo group can be replaced with various substituents via cross-coupling reactions. Introducing different aryl or heteroaryl groups can modulate the lipophilicity of the molecule, which is crucial for its penetration into the fungal cell. These modifications can also lead to new interactions with the target protein, potentially enhancing the binding affinity and overall efficacy.[4]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its inherent antifungal activity, coupled with the presence of two distinct reactive sites, provides a robust platform for the development of a new generation of fungicides. The detailed protocol provided herein for the synthesis of a pyrazolyl-chromone derivative serves as a practical starting point for researchers to explore the rich chemistry of this promising scaffold. By systematically investigating the structure-activity relationships through modifications at both the C3 and C6 positions, the agrochemical community can unlock the full potential of this compound in the ongoing effort to secure global food production.
References
- 1. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chromone-related pyrazole compounds [bibliotecadigital.ipb.pt]
- 7. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Antibacterial and Antifungal Triazole Chromium(III) and Cobalt(II) Complexes: Synthesis and Biological Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 6-Bromo-3-cyanochromone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 6-Bromo-3-cyanochromone in Microwave-Assisted Heterocyclic Synthesis
The chromone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific starting material, this compound, is a highly versatile precursor for the synthesis of novel heterocyclic compounds. The electron-withdrawing nature of the cyano group at the 3-position, combined with the reactive bromo substituent at the 6-position, provides multiple avenues for chemical modification, making it an ideal candidate for library synthesis in drug discovery programs.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods.[2] These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity.[3] The rapid and uniform heating provided by microwave irradiation can also lead to improved regioselectivity and stereoselectivity.[2] From a green chemistry perspective, MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste and energy consumption.[3]
This guide provides detailed application notes and a proposed protocol for the microwave-assisted synthesis of a biologically relevant pyrazole derivative from this compound. The principles and methodologies described herein can be adapted for the synthesis of a diverse range of heterocyclic systems from this valuable starting material.
Core Reaction: Synthesis of 6-Bromo-2-(1H-pyrazol-5-yl)phenol from this compound
The reaction of chromones with hydrazine hydrate is a well-established method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles.[4] Mechanistically, the reaction proceeds via a nucleophilic attack of hydrazine at the C-2 position of the chromone ring, leading to ring opening. This is followed by an intramolecular condensation to form the pyrazole ring.[4]
The proposed microwave-assisted protocol leverages the rapid heating capabilities of microwave irradiation to significantly accelerate this transformation, providing a time-efficient method for the synthesis of the target pyrazole.
Reaction Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Proposed Microwave-Assisted Protocol: Synthesis of 6-Bromo-2-(1H-pyrazol-5-yl)phenol
This protocol is a proposed method based on established conventional syntheses of similar compounds and general principles of microwave-assisted organic synthesis.[4][5] Optimization of reaction conditions may be necessary for specific microwave synthesizer models and desired outcomes.
Materials and Reagents
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (anhydrous)
-
Deionized water (cold)
-
Microwave synthesizer vials (10 mL) with stir bars
-
Microwave synthesizer
Experimental Procedure
-
Reagent Preparation: In a 10 mL microwave synthesizer vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 252.05 mg).
-
Solvent and Reagent Addition: Add anhydrous ethanol (3 mL) to the vial to dissolve the starting material. To this solution, add hydrazine hydrate (2.0 mmol, 0.1 mL of 80% solution).
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 120°C for 15 minutes. The initial power should be set to 100 W.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (approximately 20 minutes). This can be expedited by using the instrument's automated cooling system.
-
Product Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of cold deionized water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Drying: Dry the isolated solid in a vacuum oven at 60°C to a constant weight.
-
Characterization: Characterize the final product by FT-IR, 1H NMR, 13C NMR, and LC-MS to confirm its identity and purity.
Data Table: Proposed Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | This compound | A versatile precursor for heterocyclic synthesis. |
| Reagent | Hydrazine Hydrate | Nucleophile for pyrazole ring formation.[4] |
| Solvent | Ethanol | A polar solvent that couples well with microwave irradiation and is a good solvent for the reactants. |
| Temperature | 120 °C | A common temperature for microwave-assisted synthesis of nitrogen-containing heterocycles, balancing reaction rate and potential decomposition.[5] |
| Time | 15 minutes | Microwave reactions are significantly faster than conventional heating; this is a typical starting point for optimization.[2] |
| Initial Power | 100 W | A moderate power setting to ensure controlled heating to the target temperature. |
Further Applications and Synthetic Potential
The 6-bromo-2-(1H-pyrazol-5-yl)phenol synthesized via this microwave-assisted protocol is a valuable intermediate for further chemical elaboration. The presence of the bromine atom and the phenolic hydroxyl group allows for a variety of subsequent reactions, such as:
-
Suzuki-Miyaura Cross-Coupling: The bromo substituent can be readily functionalized with a wide range of boronic acids under microwave-assisted palladium catalysis to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to generate novel aminophenyl-pyrazole derivatives.
-
Etherification: The phenolic hydroxyl group can be alkylated or arylated to produce a library of ether derivatives.
These subsequent transformations can also be significantly accelerated using microwave irradiation, enabling the rapid generation of a diverse library of compounds for biological screening.
Logical Flow of Synthesis and Diversification
Caption: Diversification pathways from the synthesized intermediate.
Conclusion
The use of microwave-assisted synthesis provides a powerful tool for the rapid and efficient transformation of this compound into a variety of medicinally relevant heterocyclic compounds. The proposed protocol for the synthesis of 6-Bromo-2-(1H-pyrazol-5-yl)phenol serves as a foundational method that can be optimized and expanded upon. By leveraging the benefits of microwave technology, researchers in drug discovery and development can significantly accelerate their synthetic workflows, leading to the faster identification of novel bioactive molecules.
References
- 1. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Synthetic Potential of 6-Bromo-3-cyanochromone
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 6-Bromo-3-cyanochromone as a pivotal substrate in the synthesis of complex heterocyclic compounds.
This compound is a highly versatile chemical intermediate recognized for its utility in organic synthesis and medicinal chemistry.[1] The chromone core is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmacologically active agents with applications as antimicrobial, anti-inflammatory, and anticancer therapeutics.[2][3] The unique structure of this compound, featuring an electron-withdrawing cyano group and a bromine atom, activates the molecule for a variety of chemical transformations.[1] These features make it an invaluable building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, through catalytic multicomponent reactions (MCRs).[4][5] This guide details the application of this compound as a key reactant in catalyzed reactions for the efficient synthesis of high-value molecules like pyranopyrazoles and chromenopyrimidines.
Application Note 1: Organocatalyzed Synthesis of Pyranopyrazoles via a Four-Component Reaction
The synthesis of pyranopyrazoles is of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing these complex scaffolds in a single step, adhering to the principles of green chemistry.[5][8] In this context, derivatives of 3-cyanochromone serve as excellent precursors. The following protocol outlines a four-component reaction to synthesize 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles, a reaction that proceeds through a domino sequence of Michael addition and Thorpe-Ziegler type cyclization.[6]
Reaction Workflow & Mechanism
The reaction proceeds in a one-pot fashion, combining an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate. While this compound is not a direct reactant in this specific MCR for pyranopyrazoles, this reaction exemplifies the synthesis of a class of compounds to which chromone-based structures are closely related and can be used to generate analogous fused systems. The organocatalyst, typically a base like piperidine or a chiral cinchona alkaloid for enantioselective synthesis, facilitates the cascade.[6][9] The process begins with the in situ formation of a benzylidenemalononitrile and a pyrazolin-5-one, which then undergo a tandem Michael addition and a subsequent intramolecular cyclization and tautomerization to yield the final pyranopyrazole product.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 52817-13-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 6-Bromo-3-cyanochromone for Advanced Drug Discovery
Introduction: The Strategic Importance of the Chromone Scaffold
The chromone scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active molecules. Its inherent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have cemented its status as a cornerstone in medicinal chemistry and drug discovery.[1] Within this valuable class of compounds, 6-Bromo-3-cyanochromone serves as a pivotal intermediate. The bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, while the cyano group at the 3-position is a key precursor for creating diverse heterocyclic systems such as pyrazoles, pyridines, and pyrimidines.[2][3][4]
This guide provides a comprehensive, field-proven methodology for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the causality behind the chosen synthetic strategy, emphasizing safety, scalability, and reproducibility to empower researchers in their drug development endeavors.
Synthetic Strategy: A Robust Two-Step Approach
While several methods exist for constructing the chromone ring, the Vilsmeier-Haack reaction stands out for its reliability, use of economical reagents, and direct installation of a formyl group at the 3-position, making it exceptionally suitable for large-scale industrial applications.[5][6][7] Our strategy, therefore, proceeds in two distinct, high-yielding steps:
-
Vilsmeier-Haack Formylation: We begin with the cyclization of 5'-Bromo-2'-hydroxyacetophenone using a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to efficiently construct the 6-Bromo-3-formylchromone intermediate.
-
Cyano Group Installation: The aldehyde intermediate is then quantitatively converted to the target nitrile. This is achieved through a classical and robust method involving the formation of an aldoxime with hydroxylamine, followed by dehydration to yield the final this compound.
This two-step pathway is chosen over a one-pot approach to ensure high purity at each stage, which is critical for minimizing complex purification challenges on a larger scale and guaranteeing the quality of the final product.
Visualizing the Synthetic Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silver-catalyzed cascade reactions of 3-cyanochromone with 1,1-enediamines: synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
"functionalization of the chromone ring in 6-Bromo-3-cyanochromone"
An Application Guide to the Strategic Functionalization of 6-Bromo-3-cyanochromone for Drug Discovery and Materials Science
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and materials scientists on the chemical derivatization of this compound. This versatile scaffold is a valuable starting point for synthesizing novel compounds with significant potential in pharmacology and materials science.[1] We will explore key functionalization strategies targeting the C-6 bromine, the C-3 cyano group, and the chromone core itself, offering both mechanistic insights and detailed, field-tested laboratory protocols.
The chromone (4H-chromen-4-one) core is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4][5] The specific molecule, this compound, offers three primary sites for chemical modification, making it an exceptionally useful building block for creating diverse molecular libraries.[1] The electron-withdrawing nature of the cyano and carbonyl groups activates the chromone ring, influencing its reactivity and providing a handle for further transformations.
Strategic Overview of Functionalization Pathways
The functionalization of this compound can be systematically approached by targeting its distinct reactive sites. The C-6 bromo substituent is ideal for modern cross-coupling reactions, the C-3 cyano group offers a gateway to various functional groups and heterocyclic systems, and the pyrone ring can undergo specific ring-opening and rearrangement reactions.
Caption: Key reactive sites on the this compound scaffold.
Part 1: Functionalization at the C-6 Position via Cross-Coupling
The carbon-bromine bond at the 6-position is the most common site for initial diversification. Its reactivity is well-suited for palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for their reliability and broad functional group tolerance.[6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the chromone scaffold and various aryl or vinyl boronic acids/esters.[7] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmaceutical agents.
Mechanistic Insight: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium(II) complex; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[7][8] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. For many applications, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) is a reliable choice.[9]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly used to achieve a final concentration of ~0.1 M with respect to the chromone.[8]
-
Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then saturated brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 6-aryl-3-cyanochromone product.
| Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 85 | 16 | 80-90 |
| 3-Pyridylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 8 | 75-85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 90 | 12 | 82-92 |
| Note: Yields are typical and may vary based on specific substrate and reaction scale. Data is based on general protocols for analogous substrates.[10][11] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with a vast range of primary and secondary amines.[6][12] This reaction is critical for introducing amine functionalities that can serve as key pharmacophores or handles for further derivatization.
Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. After the initial oxidative addition of Pd(0) to the C-Br bond, the amine coordinates to the palladium(II) center. A strong base deprotonates the coordinated amine to form a palladium-amido complex. Subsequent reductive elimination forges the C-N bond and regenerates the Pd(0) catalyst.[6][13] The choice of phosphine ligand is critical and often depends on the steric and electronic properties of the amine.[13]
Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.4 equiv).
-
Substrate Addition: Add the this compound (1.0 equiv).
-
Inert Atmosphere: Cap the tube with a septum, and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent and Amine Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.2 equiv).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction for 12-24 hours.[12]
-
Monitoring: Check for completion using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad thoroughly. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-cyanochromone derivative.
| Amine Partner | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | 16 | 60-88 |
| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | 100 | 24 | 70-85 |
| Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 18 | 75-90 |
| N-Methylpiperazine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 110 | 20 | 65-80 |
| Note: Yields are typical and may vary. Data is based on general protocols for analogous substrates.[10][12][14] |
Part 2: Functionalization of the C-3 Cyano Group
The cyano group at the C-3 position is a versatile functional handle. Its polarity and unsaturation allow for a variety of transformations.[15]
Hydrolysis to Amide or Carboxylic Acid
-
Partial Hydrolysis: Controlled acidic or basic hydrolysis (e.g., using H₂SO₄ in acetic acid or H₂O₂ with a base) can convert the nitrile to a primary amide (6-bromo-4-oxochromene-3-carboxamide).
-
Complete Hydrolysis: More vigorous conditions (e.g., refluxing with aqueous NaOH followed by acidification) will hydrolyze the nitrile to a carboxylic acid (6-bromo-4-oxochromene-3-carboxylic acid).
Reaction with Nucleophiles
The electron-deficient nature of the chromone ring, enhanced by the cyano group, makes the C-2 position susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement.
-
Reaction with Primary Amines: Treating 3-cyanochromones with primary amines can lead to complex reaction pathways. Depending on the conditions, products can include open-chain enamines or rearranged 2-amino-3-(iminomethyl)chromones. These transformations provide access to novel heterocyclic scaffolds.
Part 3: Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, every experiment should incorporate a system of self-validation.
-
Reaction Monitoring: Consistent monitoring by TLC and/or LC-MS is non-negotiable. The disappearance of the starting material and the appearance of a new major spot/peak provides the first level of validation.
-
Product Characterization: The identity and purity of the final, purified product must be confirmed unequivocally.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. For a successful Suzuki coupling with phenylboronic acid, expect to see new aromatic proton signals in the ¹H NMR spectrum and the disappearance of the C-Br isotopic pattern in the mass spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the new compound.
-
Infrared (IR) Spectroscopy: Confirm the retention of key functional groups (e.g., the C≡N stretch around 2230 cm⁻¹ and the C=O stretch around 1650 cm⁻¹).
-
By rigorously applying these analytical techniques, researchers can have high confidence in their results, ensuring the scientific integrity of their findings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijrar.org [ijrar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 6-Bromo-3-cyanochromone Synthesis
Welcome to the technical support resource for the synthesis of 6-Bromo-3-cyanochromone (CAS: 52817-13-7).[1] This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to achieve higher yields and purity. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often used in the development of pharmaceuticals and fluorescent probes.[2] This document provides field-proven insights, detailed protocols, and a systematic approach to overcoming challenges in its synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for this compound?
A1: The most prevalent and efficient method is the Knoevenagel condensation of 5-Bromosalicylaldehyde with an active methylene compound, typically malononitrile, followed by intramolecular cyclization. While various catalysts can be employed, a highly effective approach utilizes a catalytic amount of iodine under microwave irradiation in a solvent like N,N-dimethylformamide (DMF). This method has been reported to achieve yields as high as 95% in a matter of minutes.[3]
Q2: What is the specific role of iodine in the microwave-assisted synthesis?
A2: In this context, iodine acts as a mild Lewis acid catalyst. It is believed to activate the aldehyde group of 5-Bromosalicylaldehyde, making it more electrophilic and facilitating the initial Knoevenagel condensation with malononitrile. The microwave irradiation provides rapid, uniform heating, which dramatically accelerates the subsequent cyclization and dehydration steps to form the chromone ring, leading to a significantly reduced reaction time and often a cleaner product profile compared to conventional heating.[3]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-layer chromatography (TLC) is the most straightforward method for monitoring the reaction.[3] A suitable solvent system, such as benzene:acetone (1:1) or hexane:ethyl acetate mixtures, can be used to resolve the starting materials (5-Bromosalicylaldehyde, malononitrile) from the product. The reaction is considered complete when the spot corresponding to the starting aldehyde has been consumed.
Q4: What are the best practices for purifying the final product?
A4: The product, this compound, is typically a solid that precipitates from the reaction mixture upon cooling and addition of water. The standard purification protocol involves:
-
Quenching: If iodine is used as a catalyst, the reaction mixture should first be treated with an ice-cold solution of sodium thiosulphate (10%) to remove any residual iodine.[3]
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Washing: The filter cake should be washed thoroughly with cold water to remove any water-soluble impurities and salts.
-
Recrystallization: The crude product is then recrystallized, typically from aqueous ethanol, to yield the pure compound.[3]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Issue Observed | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Poor Reagent Quality: Starting materials (5-Bromosalicylaldehyde, malononitrile) may be degraded or impure. | Solution: Verify the purity of starting materials using techniques like NMR or melting point analysis. Using freshly purchased or purified reagents is crucial, as impurities can inhibit the catalyst or participate in side reactions. |
| 2. Inefficient Catalysis: The chosen base catalyst (e.g., piperidine, triethylamine) may be too weak or strong, leading to slow reaction or side product formation. | Solution: Switch to the iodine-catalyzed microwave-assisted protocol, which is less sensitive to base strength and has demonstrated higher efficiency.[3] If using a base, perform a screening to find the optimal catalyst and concentration. | |
| 3. Suboptimal Reaction Conditions: Incorrect temperature or insufficient reaction time can lead to incomplete conversion. | Solution: For conventional heating, ensure the reflux temperature is maintained and extend the reaction time, monitoring with TLC. For microwave synthesis, ensure the correct power and temperature settings are used as specified in the protocol. | |
| Formation of Multiple Side Products | 1. Ring-Opening Reactions: The chromone ring, particularly at the C2 position, is susceptible to nucleophilic attack, especially under strongly basic conditions, leading to the formation of open-chain acrylonitriles.[4][5] | Solution: Avoid using strong, non-volatile bases. If a base is necessary, use a catalytic amount of a milder base like piperidine. The iodine-catalyzed method avoids strong bases altogether, minimizing this side reaction pathway. |
| 2. Polymerization/Decomposition: Prolonged heating or excessively high temperatures can cause decomposition of reactants or the product. | Solution: Adhere to recommended reaction times and temperatures. The short reaction time (2-5 minutes) of the microwave method is highly advantageous in preventing thermal decomposition.[3] | |
| Difficulty in Product Isolation | 1. Product Remains in Solution: The product may have some solubility in the reaction solvent, leading to losses during filtration. | Solution: After the reaction is complete, ensure the mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation. Adding ice-cold water can further decrease the product's solubility. |
| 2. Oily Product or Poor Crystallization: Impurities can act as eutectic contaminants, preventing the product from solidifying or crystallizing properly. | Solution: After initial filtration, wash the crude product thoroughly with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether). Proceed with careful recrystallization from aqueous ethanol, potentially using charcoal to remove colored impurities. | |
| Product is Colored (Yellow/Brown) | 1. Residual Iodine: If using the iodine-catalyzed method, incomplete quenching will leave iodine in the final product. | Solution: Ensure a sufficient amount of 10% sodium thiosulphate solution is used during the work-up until the characteristic iodine color disappears completely.[3] |
Section 3: Data Summary & Visualization
Comparative Analysis of Synthetic Conditions
The choice of methodology has a profound impact on reaction efficiency and yield. The data below summarizes a comparison between conventional heating methods and the optimized microwave-assisted protocol.
| Parameter | Method A: Conventional Heating (Base-Catalyzed) | Method B: Microwave Irradiation (Iodine-Catalyzed) |
| Catalyst | Piperidine or Triethylamine | Iodine (catalytic amount) |
| Solvent | Ethanol or DMF | DMF |
| Temperature | Reflux (e.g., ~78-153 °C) | Controlled, typically 100-120 °C |
| Reaction Time | Several hours (e.g., 2-8 h) | 2-5 minutes |
| Reported Yield | Variable, typically 60-80% | Up to 95%[3] |
| Work-up | Acid/base extraction, filtration | Thiosulphate quench, filtration[3] |
Visual Workflow for Synthesis & Purification
The following diagram outlines the streamlined workflow for the high-yield synthesis of this compound.
References
Technical Support Center: Purification of 6-Bromo-3-cyanochromone
Welcome to the technical support center for 6-Bromo-3-cyanochromone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we address the common and often frustrating challenges encountered during its purification. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and achieve the desired purity for your downstream applications.
Structure & Key Physicochemical Properties
-
IUPAC Name: 6-bromo-4-oxo-4H-chromene-3-carbonitrile
-
Molecular Formula: C₁₀H₄BrNO₂
-
Molecular Weight: 250.05 g/mol [1]
-
Appearance: White to off-white crystalline solid[2]
-
Melting Point: 219-228 °C (Note: A broad melting range or a value lower than this often indicates impurities)[2]
Troubleshooting Common Purification Challenges
This section is structured in a question-and-answer format to directly address the issues you are most likely to encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My final product is a pale yellow or brownish solid, not the expected white crystalline powder. What are the likely colored impurities and how can I remove them?
A1: Colored impurities are common and typically arise from two sources: residual starting materials or degradation products formed during the synthesis or workup.
-
Likely Impurities:
-
Unreacted Starting Materials: Phenolic precursors, such as 2'-hydroxy-5'-bromoacetophenone, can be colored and may persist if the reaction has not gone to completion.
-
Side-Reaction Products: Reactions involving reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), often used to build the chromone core, can generate colored byproducts.[3]
-
Degradation: While this compound itself is relatively stable, prolonged exposure to harsh conditions (strong acid/base, high heat) can lead to minor degradation, producing colored materials.
-
-
Troubleshooting & Removal Strategy:
-
Activated Charcoal Treatment: This is the most effective method for removing colored, non-polar impurities.
-
Protocol: During recrystallization, dissolve your crude product completely in the minimum amount of hot solvent. Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Causality: The charcoal has a high surface area and adsorbs large, flat, non-polar molecules, which are often the source of the color.
-
Action: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal. The filtrate should be noticeably less colored. Be aware that charcoal can also adsorb some of your product, leading to a slight yield loss.[4]
-
-
Solvent Selection: Sometimes, the impurity is simply more soluble in a particular solvent. A carefully chosen recrystallization solvent can leave the colored impurity behind in the mother liquor.
-
Q2: I'm attempting to recrystallize my crude this compound, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem with polar organic molecules, especially when the solution is supersaturated at a temperature above the compound's melting point (in that specific solvent mixture) or when significant impurities are present.[5][6]
-
Causality & Troubleshooting Steps:
-
Cooling Rate is Too Fast: Rapid cooling does not give the molecules sufficient time to align into an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil completely redissolves. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Once at room temperature, cooling can be continued in an ice bath.[6]
-
-
Solvent Polarity Mismatch: The chosen solvent may be too poor, causing the compound to crash out of solution too quickly.
-
Solution: Re-heat to dissolve the oil. Add a small amount of a "better" (more solubilizing) solvent dropwise to the hot solution until it is just clear. Then, allow it to cool slowly. For example, if you are using an ethyl acetate/hexane system and it oils out, add a little more ethyl acetate.[5][7]
-
-
High Impurity Load: Impurities disrupt the crystal lattice formation.
-
Solution: If slow cooling and solvent adjustments fail, the impurity level may be too high for recrystallization to be effective. Consider first purifying the material by column chromatography to remove the bulk of the impurities, and then recrystallize the resulting cleaner material.
-
-
Q3: My yield after recrystallization is very low. What are the most common causes?
A3: A low yield is typically due to using an excessive amount of solvent or premature filtration.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: The key to a good recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Check the Mother Liquor: After filtering your crystals, try concentrating the mother liquor (the remaining solution) by about half on a rotary evaporator and cooling it again. If a significant second crop of crystals forms, you used too much solvent in the first attempt.
-
Ensure Complete Crystallization: Allow adequate time for crystallization. Cooling in an ice bath for at least 30-60 minutes after initial crystal formation at room temperature is recommended.
-
Q4: My NMR spectrum shows unreacted starting materials. What's the best way to remove 2'-hydroxy-5'-bromoacetophenone?
A4: 2'-hydroxy-5'-bromoacetophenone is a common precursor and a likely impurity.[8][9] Due to its acidic phenolic proton, its solubility and chromatographic behavior are different from the target compound.
-
Removal Strategies:
-
Aqueous Base Wash: During the initial reaction workup (before crystallization), washing the organic layer (e.g., in ethyl acetate or DCM) with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1%) sodium hydroxide (NaOH) solution can help.
-
Causality: The base will deprotonate the acidic phenol of the starting material, forming a water-soluble salt that partitions into the aqueous layer, while the non-acidic this compound remains in the organic layer. Be cautious not to use a strong base for a prolonged time, as it could potentially hydrolyze the nitrile.
-
-
Column Chromatography: If a base wash is not feasible or is incomplete, column chromatography is very effective. The phenolic starting material is more polar and will have a lower Rf value (it will stick to the silica gel more strongly) than the product. A solvent gradient of hexane/ethyl acetate is typically effective.
-
Q5: I'm concerned about the stability of the nitrile group during purification. What conditions should I avoid?
A5: This is an excellent concern. The cyano group is susceptible to hydrolysis under both strongly acidic and basic conditions, especially with heating.[10][11] This can convert your product into the corresponding amide (6-bromo-4-oxo-4H-chromene-3-carboxamide) or carboxylic acid (6-bromo-4-oxo-4H-chromene-3-carboxylic acid), which are difficult-to-remove impurities.
-
Conditions to Avoid:
-
Strong Aqueous Acids: Avoid prolonged heating in the presence of strong acids like concentrated HCl or H₂SO₄.[12]
-
Strong Aqueous Bases: Avoid heating with strong bases like NaOH or KOH.[11] Mild bases like NaHCO₃ at room temperature are generally safe for a quick wash.
-
Protic Solvents at High Temperatures: While alcohols like ethanol are often used for recrystallization, prolonged refluxing in wet ethanol could potentially lead to slow hydrolysis. It is best to use the minimum heating time necessary. Aprotic solvents are generally safer in this regard.[13]
-
Purification Protocols & Methodologies
Method 1: Recrystallization
Recrystallization is the most common and efficient method for purifying crystalline solids. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a few drops of the test solvent and observe solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat the test tube in a hot water or sand bath. Add the solvent dropwise with heating until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of crystals formed. An ideal solvent will yield a large amount of crystalline solid.
| Solvent System Type | "Good" Solvent (Solubilizing) | "Poor" Solvent (Precipitating) | Rationale & Comments |
| Single Solvent | Ethanol | N/A | Often effective if impurities are minor.[14] |
| Single Solvent | Acetonitrile | N/A | A good polar aprotic option that can prevent hydrolysis. |
| Mixed Solvent | Ethyl Acetate | Hexane | A classic choice for compounds of moderate polarity. Dissolve in hot ethyl acetate, then add hexane until cloudy.[15] |
| Mixed Solvent | Dichloromethane (DCM) | Hexane | Similar to the above, but uses a less polar "good" solvent. |
| Mixed Solvent | Acetone | Water | Can be effective for polar compounds.[4] |
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum volume of hot ethyl acetate to completely dissolve the solid.
-
(Optional: Decolorization) If the solution is colored, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot gravity filtration.[16]
-
To the hot, clear filtrate, add hexane dropwise while swirling until a persistent cloudiness appears.
-
Add a drop or two of hot ethyl acetate to redissolve the cloudiness, resulting in a saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Method 2: Flash Column Chromatography
This method is ideal for removing impurities with significantly different polarities from the product or for purifying non-crystalline material.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate gradient |
| Gradient Profile | Start with 100% Hexane, gradually increase to 20-40% Ethyl Acetate. The exact gradient should be determined by TLC. |
| Detection | UV light at 254 nm |
-
TLC Analysis: Dissolve a small amount of crude material in DCM or ethyl acetate and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in 100% hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents streaking. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with 100% hexane, then slowly increase the proportion of ethyl acetate according to your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow Guides
Decision Tree for Purification Strategy
Caption: A decision tree for selecting the appropriate purification method.
Recrystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. unifr.ch [unifr.ch]
- 3. mdpi.com [mdpi.com]
- 4. 6-BROMO-3-CYANOCOUMARIN synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 6-Bromo-3-cyanochromone Derivatives
Document ID: TSC-CRN-2601-01
Purpose: This technical guide serves as a dedicated resource for researchers, medicinal chemists, and process development scientists involved in the synthesis of 6-bromo-3-cyanochromone and its derivatives. It provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to enhance yield, purity, and reproducibility.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for a wide range of biologically active compounds. The most prevalent synthetic route involves the cyclization of a substituted 2-hydroxyacetophenone, typically via a Vilsmeier-Haack type reaction. While effective, this pathway is sensitive to reaction conditions and prone to several side reactions that can significantly complicate synthesis and purification. This guide addresses the most common challenges encountered in the laboratory.
Core Synthesis Pathway Overview
The standard synthesis involves the reaction of 5'-bromo-2'-hydroxyacetophenone with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This process achieves both formylation and cyclization in a one-pot procedure.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide & FAQs
This section is structured to address specific problems observed during synthesis, providing causative explanations and actionable solutions.
Category 1: Low Yield & Reaction Failure
Q1: My reaction yield is consistently below 40%, or the reaction fails to proceed to completion. What are the primary causes?
A1: This is a frequent issue often traced back to the Vilsmeier reagent itself or suboptimal reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive. It must be prepared in situ under strictly anhydrous conditions. Any moisture will quench the POCl₃ and prevent the formation of the active electrophile.
-
Expert Insight: We recommend adding POCl₃ dropwise to ice-cold, anhydrous DMF. A gentle exotherm and often a change in viscosity or color (to pale yellow or pink) indicates successful formation. Using the reagent immediately is critical for its efficacy.
-
Cause 2: Insufficient Temperature/Time: The initial formylation of the activated methylene group of the acetophenone and the subsequent cyclization are temperature-dependent. Insufficient heating can lead to the accumulation of intermediates and an incomplete reaction.
-
Solution: After the initial formation of the Vilsmeier reagent, allow the reaction with the acetophenone to proceed at 0-5°C for about 30 minutes before gradually heating to 60-70°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cause 3: Incorrect Stoichiometry: An excess of the Vilsmeier reagent is typically required. A common mistake is using a 1:1 molar ratio.
-
Recommendation: Use at least 3-4 equivalents of DMF and 1.5-2 equivalents of POCl₃ relative to the 5'-bromo-2'-hydroxyacetophenone to drive the reaction to completion.
Category 2: Purity Issues & Unexpected Side Products
Q2: My crude product shows a significant impurity with a mass of (M+18) or (M+17) in the LC-MS. What is this byproduct?
A2: This points directly to the hydrolysis of the C3-nitrile group . The electron-withdrawing nature of the chromone ring makes the nitrile susceptible to attack by water, especially under harsh pH conditions during workup.
-
Mechanism: During aqueous workup, particularly if the pH becomes strongly acidic or basic, the nitrile (-C≡N) can hydrolyze first to an amide (-CONH₂) (M+17) and subsequently to a carboxylic acid (-COOH) (M+18).
-
Preventative Protocol:
-
Quench the reaction mixture by pouring it slowly onto crushed ice.
-
Neutralize carefully and slowly with a saturated solution of sodium bicarbonate or dilute NaOH, keeping the temperature below 10°C.
-
Avoid prolonged exposure to pH > 8 or pH < 2. Aim for a final pH of 6-7 before extraction.
-
-
Remediation: These acidic or highly polar byproducts can often be removed by careful column chromatography. A less polar solvent system (e.g., Hexane/Ethyl Acetate) will elute your desired cyano-product before the more polar amide and acid derivatives.
Caption: Hydrolysis pathway of the C3-nitrile group.
Q3: My NMR spectrum is complex, suggesting a ring-opened impurity. How does this happen?
A3: The chromone core is susceptible to nucleophilic attack at the C2 position. Strong bases used during workup (e.g., concentrated NaOH) can lead to the opening of the pyrone ring.
-
Mechanism: A hydroxide ion attacks the electrophilic C2 position, leading to a cascade that opens the heterocyclic ring to form a (Z)-3-(5-bromo-2-hydroxyphenyl)-3-oxoprop-1-en-1-olate derivative. This side product is often colored and can complicate purification.
-
Expert Insight: This is particularly problematic if the reaction mixture is quenched with a strong base at elevated temperatures. Always perform the quench on ice and use a milder base like sodium bicarbonate for neutralization.
-
Identification: The ring-opened product will lack the characteristic chromone proton signals in the ¹H NMR and will show signals corresponding to a vinyl proton and a different aromatic splitting pattern.
Q4: I've isolated a high molecular weight byproduct, roughly double the mass of my product. Is this a dimer?
A4: Yes, dimerization is a known side reaction for chromones, although it's less common than hydrolysis under typical Vilsmeier-Haack conditions.
-
Cause 1: Photodimerization: Chromones can undergo [2+2] cycloaddition upon exposure to UV light (including strong, direct sunlight), leading to head-to-tail or head-to-head dimers.
-
Solution: Protect your reaction and isolated product from direct, strong light, especially if dissolved in solvents like methanol or benzene. Use amber vials for storage.
-
Cause 2: Acid-Catalyzed Dimerization: Under certain acidic conditions, dimerization can be promoted. This is less likely with the specific Vilsmeier-Haack synthesis but can be a factor if alternative, strongly acidic cyclization methods are used.
-
Identification: The dimer will have a mass of approximately 2x that of the monomer. Its NMR spectrum will be significantly more complex.
Troubleshooting Decision Tree
Use this flowchart to diagnose issues based on your primary observations.
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-3-cyanochromone
Welcome to the technical support center for the synthesis and optimization of 6-Bromo-3-cyanochromone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. This compound is a key intermediate in the development of various pharmacologically active agents, and its efficient synthesis is crucial for advancing research and discovery pipelines.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and effectively optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the most prevalent synthetic routes.
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely adopted and scalable synthesis begins with an appropriately substituted o-hydroxyaryl ketone, specifically 5'-bromo-2'-hydroxyacetophenone.[3] The core of the synthesis involves the construction of the pyrone ring and the simultaneous introduction of the 3-cyano group. A highly effective method is a one-pot reaction using dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enaminone, which is then cyclized.[4]
Causality: This approach is favored because it proceeds through a stable and readily formed enaminone intermediate. The subsequent acid-catalyzed cyclization is typically high-yielding and avoids the harsh conditions or complex reagents required by some other classical methods, such as the Kostanecki-Robinson reaction.[5][6]
Q2: I am seeing a significant side product in my reaction. What is it likely to be?
The most common side products depend on the specific reagents used. However, incomplete cyclization can leave the enaminone intermediate in the final mixture. Another possibility, especially if the workup conditions are not carefully controlled, is the hydrolysis of the cyano group to a carboxamide or carboxylic acid. Furthermore, under certain conditions, alternative cyclization pathways could lead to the formation of coumarin isomers, although this is less common for this specific substitution pattern.[6]
Trustworthiness: To validate the identity of a side product, it is essential to characterize it using analytical techniques such as LC-MS to determine its molecular weight and NMR spectroscopy to elucidate its structure. Comparing the spectra to the starting material and the desired product will often reveal the nature of the impurity.
Q3: What is the best method for monitoring the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient and cost-effective method for monitoring the reaction.[7]
-
Mobile Phase: A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: The product, this compound, is UV active and will appear as a dark spot under a 254 nm UV lamp. Staining with potassium permanganate can also be used.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (5'-bromo-2'-hydroxyacetophenone) has been completely consumed. The product spot should be distinct and typically has a higher Rf value than the starting acetophenone.
Q4: Can microwave irradiation be used to accelerate this synthesis?
Yes, microwave-assisted synthesis can significantly reduce reaction times for the formation of the chromone ring.[8][9] Microwave heating can accelerate both the initial enaminone formation and the subsequent cyclization step. However, it requires careful optimization of temperature and time to prevent side product formation or decomposition. It is crucial to use a dedicated microwave reactor for safety and reproducibility.
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Product Yield
A low yield of this compound is the most common issue. The cause can often be traced back to one of three areas: reagents, reaction conditions, or the workup procedure.
Caption: Troubleshooting logic for diagnosing low product yield.
| Potential Cause | Scientific Rationale & Solution |
| Impure Starting Material | The starting 5'-bromo-2'-hydroxyacetophenone can contain phenolic impurities that interfere with the reaction. The purity should be >98%. Solution: Confirm purity by melting point or NMR. If impure, recrystallize from ethanol/water or purify by column chromatography.[10][11] |
| Moisture Contamination | The enaminone intermediate and some cyclization reagents are sensitive to water, which can lead to hydrolysis and side reactions. Solution: Use oven-dried glassware. Employ anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.[7] |
| Suboptimal Temperature | If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote the formation of decomposition products or tar. Solution: The optimal temperature for the cyclization step is typically at reflux in a solvent like acetic acid or toluene. Perform small-scale temperature screening experiments (e.g., 80°C, 100°C, 120°C) to find the ideal condition for your setup. |
| Incorrect Stoichiometry | An excess or deficit of the cyclizing agent or acid catalyst can drastically affect the yield. Solution: Carefully measure all reagents. A slight excess (1.1-1.2 equivalents) of the DMF-DMA is often beneficial to ensure full conversion of the starting material. |
Problem 2: Difficulty with Product Purification
The crude product may be an oil or an impure solid that is difficult to handle.
| Potential Cause | Scientific Rationale & Solution |
| Oily Crude Product | This often indicates the presence of residual high-boiling solvents (like DMF) or unreacted starting materials/intermediates. Solution: Ensure the solvent is thoroughly removed under reduced pressure. Triturate the crude oil with a non-polar solvent like diethyl ether or cold hexanes to induce precipitation of the solid product. |
| Co-eluting Impurities | An impurity may have a similar polarity to the product, making separation by column chromatography challenging. Solution: First, try recrystallization. A suitable solvent system is ethanol, isopropanol, or ethyl acetate/hexane.[8] If chromatography is necessary, screen different solvent systems. A shallow gradient (e.g., starting with 5% EtOAc in hexane and slowly increasing to 20%) can improve separation. |
| Product Insoluble in Common Solvents | Chromone scaffolds can have limited solubility, making purification and characterization difficult. Solution: For NMR, deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice. For recrystallization, larger volumes of solvent or hot filtration may be required. |
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol is a robust, general procedure adapted from established methods for 3-substituted chromone synthesis.[4][12]
Step 1: Formation of the Enaminone Intermediate
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5'-bromo-2'-hydroxyacetophenone (1.0 eq).
-
Add anhydrous toluene (approx. 5-10 mL per gram of starting material).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture to reflux (approx. 110°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting acetophenone is consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enaminone intermediate, which can be used directly in the next step.
Step 2: Cyclization to this compound
-
To the flask containing the crude enaminone, add glacial acetic acid.
-
Add hydroxylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor by TLC for the formation of the product.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol.
Data Summary: Reaction Parameter Comparison
The choice of reaction conditions can significantly impact the outcome. The table below provides a comparative overview based on general principles of chromone synthesis.
| Parameter | Condition A (Conventional) | Condition B (Microwave) | Rationale & Expected Outcome |
| Heating Method | Oil Bath | Microwave Reactor | Microwave heating provides rapid and uniform heating, often leading to drastically reduced reaction times and potentially higher yields by minimizing side reactions.[8] |
| Solvent | Toluene / Acetic Acid | DMF | DMF is a polar aprotic solvent with a high dielectric constant, making it highly efficient for microwave-assisted reactions. |
| Temperature | 110-120 °C | 150 °C | Higher temperatures can be accessed safely in a sealed microwave vial, further accelerating the reaction rate. |
| Time | 6-10 hours (total) | 20-40 minutes (total) | The primary advantage of microwave synthesis is the significant reduction in reaction duration. |
| Typical Yield | 65-80% | 75-90% | Optimized microwave conditions often lead to improved yields and cleaner reaction profiles. |
General Synthesis and Purification Workflow
The following diagram outlines the complete process from starting materials to the final, purified product.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijrar.org [ijrar.org]
- 7. benchchem.com [benchchem.com]
- 8. 6-BROMO-3-CYANOCOUMARIN synthesis - chemicalbook [chemicalbook.com]
- 9. ijrpc.com [ijrpc.com]
- 10. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of α-Hydroxyacetophenones [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
"stability issues of 6-Bromo-3-cyanochromone under acidic/basic conditions"
Technical Support Center: 6-Bromo-3-cyanochromone
A Guide to Navigating its Stability in Acidic & Basic Media
Welcome to the technical support guide for this compound (CAS 52817-13-7). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of this molecule's behavior to ensure the integrity and success of your experiments. This compound is a versatile and valuable intermediate in pharmaceutical development, fluorescent probe synthesis, and materials science.[1] However, its chromone core and cyano group present specific stability challenges, particularly when exposed to acidic or basic conditions. This guide is structured to address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs): Stability Under Acidic Conditions
Q1: My experiment requires an acidic environment. Is this compound generally stable under these conditions?
A: The chromone ring system is fundamentally basic and exhibits moderate to high stability in acidic media. Strong acids will readily protonate the carbonyl oxygen (at position 4), forming a crystalline benzopyrylium salt.[2] This protonation actually renders the ring system more resistant to further electrophilic attack.[2] Many chromone synthesis protocols, in fact, utilize strong acids for the final cyclization step, which speaks to the core's resilience.[3][4][5]
However, the primary vulnerability under acidic conditions lies with the 3-cyano (nitrile) group. Prolonged exposure to concentrated, hot aqueous acids can induce hydrolysis of the nitrile to a carboxamide and subsequently to a carboxylic acid.
Key takeaway: The chromone core is robust in acid, but the cyano group is a potential point of failure under harsh hydrolytic conditions (e.g., refluxing in strong acid).
Q2: I'm observing unexpected byproducts in my acidic reaction. What are the likely signs of degradation?
A: Degradation of this compound in acid is primarily associated with the hydrolysis of the nitrile group. Here’s what to look for:
-
TLC/HPLC Analysis: The appearance of new, more polar spots/peaks. The carboxylic acid derivative, in particular, will have a significantly different retention time.
-
Solubility Changes: The formation of a precipitate could indicate the creation of the less soluble 6-bromo-4-oxo-4H-chromene-3-carboxylic acid.
-
Spectroscopic Evidence (NMR/IR): In ¹H NMR, you might observe the disappearance of the characteristic nitrile signal and the appearance of a broad amide (CONH₂) or carboxylic acid (COOH) proton signal. In IR spectroscopy, the sharp nitrile stretch (~2230 cm⁻¹) would diminish, while peaks for a carbonyl (amide I band ~1650 cm⁻¹) or a broad O-H stretch (for the carboxylic acid) would appear.
Q3: What are the best practices for using this compound in acidic media?
A: To maintain the integrity of the molecule, follow these guidelines:
-
Temperature Control: Whenever possible, conduct reactions at room temperature or below. Avoid prolonged heating or refluxing with strong aqueous acids.
-
Acid Choice: For reactions requiring an acid catalyst, consider using Lewis acids or milder organic acids (like p-toluenesulfonic acid) in anhydrous organic solvents. If a strong mineral acid is required, use it in catalytic amounts rather than as the solvent.
-
Work-up Procedure: Neutralize the acid promptly during the work-up phase to prevent hydrolysis during extraction and concentration steps. Use a mild base like sodium bicarbonate for neutralization.
Frequently Asked Questions (FAQs): Stability Under Basic Conditions
Q1: Why is this compound considered highly unstable in basic solutions?
A: This is the most critical stability issue for this compound. The chromone ring is highly susceptible to nucleophilic attack, and the hydroxide ion (OH⁻) is a potent nucleophile. The primary point of attack is the C-2 position of the pyran ring. This conjugate addition leads to a rapid and often irreversible opening of the heterocyclic ring to form a derivative of 2'-hydroxyphenacyl.[2] This degradation pathway is a well-documented reactivity pattern for chromones.[2]
Furthermore, the cyano group is also readily hydrolyzed to a carboxylate anion under basic conditions, often more rapidly than under acidic conditions.
Q2: What is the primary degradation pathway of this compound in a basic environment?
A: The dominant degradation mechanism is the base-catalyzed hydrolytic ring-opening. The process is initiated by the nucleophilic attack of a hydroxide ion at the C-2 position, followed by the cleavage of the C2-O1 bond of the pyran ring.
Caption: Base-catalyzed ring-opening of the chromone.
Q3: My protocol requires a basic catalyst. How can I possibly run my experiment without complete degradation?
A: This is challenging but manageable with stringent control over the experimental conditions.
-
Use Non-Nucleophilic Bases: If possible, use sterically hindered, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) in anhydrous solvents.
-
Strict Temperature Control: Perform the reaction at 0°C or even -78°C (dry ice/acetone bath) to slow the rate of the competing ring-opening reaction.
-
Limit Exposure Time: Design your experiment to be as rapid as possible. Monitor the reaction closely (e.g., by TLC) and quench it immediately upon completion.
-
Stoichiometric Control: Use only the required catalytic amount of base. Avoid using excess base or running the reaction in a basic solvent.
-
Quench Carefully: Quench the reaction with a weak acid source, such as ammonium chloride (NH₄Cl) solution, to neutralize the base without creating a strongly acidic environment.
Troubleshooting & Experimental Protocols
Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound under your specific experimental conditions.
Caption: Experimental workflow for HPLC stability analysis.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a stable organic solvent like acetonitrile (ACN).
-
Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
Sample Incubation: In separate HPLC vials, add 900 µL of each buffer. At time T=0, add 100 µL of the stock solution to each vial, cap, and vortex. This creates your test samples at a final concentration of 100 µg/mL.
-
Initial Analysis (T=0): Immediately inject one of the neutral (pH 7) samples into the HPLC system to get the initial peak area, which represents 100% integrity.
-
Time-Course Study: Store the vials at your desired experimental temperature (e.g., 25°C, 40°C).
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot from each pH vial.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 peak area. Plot this percentage against time for each pH condition to visualize the degradation kinetics.
Suggested HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with ACN and water (with 0.1% formic acid for better peak shape). A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 310 nm.
-
Temperature: 30°C
Summary of Stability & Recommendations
| Condition | pH Range | Temperature | Primary Risk | Mitigation Strategy |
| Acidic | < 6 | Room Temp | Low | Standard handling procedures. |
| < 2 | Elevated (>50°C) | Nitrile Hydrolysis | Avoid prolonged heating; use non-aqueous acids if possible. | |
| Neutral | 6 - 8 | Ambient | Very Low | Ideal for storage in solution for short-to-medium term. |
| Basic | > 8 | Any | Ring-Opening | Work at low temperatures (≤ 0°C); use non-nucleophilic bases. |
| > 10 | Any | Rapid Degradation | Avoid these conditions entirely unless ring-opening is the desired outcome. |
By understanding the chemical causality behind the stability of this compound, you can proactively design robust experiments, troubleshoot unexpected results, and ensure the reliability of your data.
References
"troubleshooting Suzuki coupling with 6-Bromo-3-cyanochromone"
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling reactions. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to complex substrates can present unique challenges.[1][2] This guide is specifically designed to address issues you may encounter when working with 6-bromo-3-cyanochromone, an electron-deficient heteroaromatic halide. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower your research.
Understanding the Substrate: this compound
Before troubleshooting, it's crucial to understand the chemical nature of your starting material. This compound has distinct features that influence the Suzuki coupling:
-
Electron-Deficient Aryl Bromide : The chromone ring and the nitrile (-CN) group are strongly electron-withdrawing. This property generally facilitates the rate-limiting oxidative addition step of the palladium catalyst into the C-Br bond.[3]
-
Potential for Base Sensitivity : The chromone core and the cyano group can be susceptible to hydrolysis under strongly basic conditions, potentially leading to ring-opening or conversion of the nitrile to an amide or carboxylic acid.[4][5]
-
Heteroaromatic System : The oxygen atom in the chromone ring can potentially coordinate to the palladium center, which may influence catalyst activity.
This guide is structured into a primary Troubleshooting section for immediate problem-solving and a comprehensive FAQ section for broader questions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: No reaction or very low conversion of starting material.
Question: I've set up my Suzuki reaction with this compound, but after several hours, TLC and LC-MS analysis show only starting material. What are the likely causes and how can I fix this?
Answer: Low or no conversion is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction environment.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The catalytically active species in a Suzuki coupling is Pd(0).[2][3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. If this reduction is inefficient, the catalytic cycle will not begin.
-
Solution A (Use a Pre-activated Catalyst): Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) which are designed for rapid and efficient generation of the active Pd(0) species.[6]
-
Solution B (Optimize Ligand Choice): For an electron-deficient bromide, while oxidative addition is often facile, the other steps are critical. Electron-rich, bulky phosphine ligands like SPhos, RuPhos, or XPhos can accelerate both the oxidative addition and the rate-limiting reductive elimination step.[6][7] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives to phosphines.[8]
-
-
Inadequate Base Activity: The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] If the base is too weak, insoluble, or has been degraded by moisture, the reaction will stall.
-
Solution A (Screen Bases): A moderately strong inorganic base is often a good starting point. K₃PO₄ is an excellent choice for many Suzuki couplings. Other common options include Cs₂CO₃ and K₂CO₃.[10] For base-sensitive substrates, a milder base like KF might be beneficial.
-
Solution B (Ensure Base Quality & Solubility): Use a freshly opened or properly stored base. For solid-liquid biphasic reactions, ensure vigorous stirring to maximize surface area contact. Sometimes, a small amount of water (e.g., in a 10:1 dioxane:water mixture) can help solubilize the base and facilitate the reaction.[6]
-
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state and promote side reactions like the homocoupling of your boronic acid.[3][6]
-
Solution (Rigorous Degassing): Ensure your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique (3 cycles recommended). Assemble your reaction under an inert atmosphere.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Problem 2: Significant side products are observed.
Question: My reaction is proceeding, but I am seeing significant amounts of undesired products, such as the dehalogenated chromone or a biphenyl product from my boronic acid. How can I suppress these side reactions?
Answer: The formation of specific byproducts provides valuable clues about what is going wrong in the catalytic cycle. The three most common side products are dehalogenation, protodeboronation, and homocoupling.
-
Dehalogenation (Hydrodehalogenation): Your starting material, this compound, is converted to 3-cyanochromone.
-
Causality: This occurs when the palladium intermediate, after oxidative addition, undergoes reaction with a hydride source instead of the boronic acid.[11] Common hydride sources include alcohol solvents, certain amine bases, or impurities.[3]
-
Solution A (Solvent Change): If you are using an alcohol solvent (e.g., isopropanol, n-butanol), switch to an aprotic solvent like 1,4-dioxane, toluene, or DMF.
-
Solution B (Base Change): Avoid using amine bases like triethylamine if dehalogenation is a problem. Stick to inorganic carbonate or phosphate bases.
-
-
Protodeboronation: Your boronic acid is converted back to its corresponding arene (e.g., phenylboronic acid becomes benzene).
-
Causality: This is the hydrolysis of the C-B bond and is a very common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[3][6] It can be catalyzed by trace metals or occur under the thermal and basic conditions of the reaction.
-
Solution A (Use Boronate Esters): Boronic acids are in equilibrium with their corresponding boroxines, which can be prone to decomposition. Using more stable boronate esters, such as pinacol esters (Bpin) or potassium trifluoroborates (-BF₃K), can significantly reduce the rate of protodeboronation.[3][12][13] MIDA boronates are another excellent option for slow-release of the boronic acid.[3]
-
Solution B (Modify Conditions): Lowering the reaction temperature or reducing the amount of water in the reaction can sometimes suppress this pathway.
-
-
Homocoupling: Two molecules of your boronic acid couple to form a biaryl byproduct.
-
Causality: This side reaction is primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[3][14] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also exacerbate this issue.
-
Solution (Rigorous Degassing): As with low conversion, the primary solution is to meticulously remove all oxygen from your reaction system. Ensure all solvents (including water) and the reaction headspace are inert.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: For a new, challenging substrate, it is always best to start with a robust, well-established catalyst system. The following table provides a reliable set of starting conditions for a small-scale test reaction.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Catalyst | SPhos Pd G3 or Pd₂(dba)₃/SPhos | 1-2 mol % |
| Ligand | (if using Pd₂(dba)₃) SPhos | L:Pd ratio of 2:1 to 4:1 |
| Base | K₃PO₄ (potassium phosphate) | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O | 10:1 ratio, ~0.1 M concentration |
| Temperature | 80 - 100 °C | A good starting point for aryl bromides. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst deactivation.[10] |
Q2: My this compound starting material appears to be degrading. What could be the cause?
A2: Given the structure, the most likely cause of degradation is hydrolysis under basic conditions. The cyano group can hydrolyze to an amide and subsequently a carboxylic acid. The chromone ester linkage could also potentially cleave under harsh conditions (high temperature and strong base).
-
Troubleshooting Steps:
-
Use a Milder Base: Try switching from K₃PO₄ or Cs₂CO₃ to a milder base like potassium fluoride (KF).[9]
-
Lower the Temperature: See if the reaction can proceed efficiently at a lower temperature (e.g., 60-80 °C).
-
Reduce Water Content: While a small amount of water can be beneficial, excess water can promote hydrolysis. Try running the reaction under anhydrous conditions, for example using THF as the solvent and a soluble base like CsF or TMSOK.[6]
-
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical for success.[15] For an electron-deficient aryl bromide like this compound, the primary challenge is often not the initial oxidative addition but ensuring the subsequent steps (transmetalation and reductive elimination) are efficient and outcompete side reactions.
| Catalyst/Ligand Class | Examples | Best For... | Considerations |
| Bulky Biarylphosphines | SPhos, RuPhos, XPhos | General high performance, good for challenging substrates, promotes reductive elimination. | Can be air-sensitive, though modern pre-catalysts improve handling. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly electron-donating, thermally stable. Good alternative to phosphines. | The active carbene is generated in situ from an imidazolium salt.[7] |
| Standard Phosphines | PPh₃, P(t-Bu)₃ | Readily available and inexpensive. | Often less effective for challenging substrates; can lead to side reactions.[7] |
| Palladacycle Pre-catalysts | Buchwald Precatalysts (G2, G3, G4), PEPPSI™ | Air-stable, reliable generation of active Pd(0), excellent for high-throughput screening. | Proprietary and can be more expensive. |
Q4: Can I use an aryl chloride version of my substrate instead of the bromide?
A4: Yes, but aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[8] If you wish to use 6-chloro-3-cyanochromone, you will need a more specialized and highly active catalyst system. You should exclusively use bulky, electron-rich ligands like SPhos, RuPhos, or specific NHC ligands, often at a higher catalyst loading (2-5 mol%) and potentially higher temperatures.[7][9]
General Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a test reaction.
-
Degassing the Solvent: Place your chosen solvent (e.g., 10 mL of 1,4-dioxane) in a flask and bubble argon or nitrogen gas through it for 30 minutes. If using a mixed solvent system (e.g., dioxane/water), degas the mixture.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., SPhos Pd G3, 0.02 eq). Then, using a syringe, add the degassed solvent to achieve the desired concentration (e.g., 0.1 M).
-
Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. web.viu.ca [web.viu.ca]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 6-Bromo-3-cyanochromone
Welcome to the technical support center for 6-Bromo-3-cyanochromone reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding byproduct formation, providing in-depth explanations and actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction: The Reactivity Landscape of this compound
This compound is a highly valuable intermediate, prized for its electron-deficient pyrone ring system, which makes it susceptible to a variety of nucleophilic attacks. This reactivity is a double-edged sword; while it allows for the construction of complex heterocyclic systems, it can also lead to the formation of undesired byproducts. Understanding the delicate balance of reaction conditions is paramount to achieving high yields of the desired product. This guide will walk you through the most common side reactions and provide expert advice on their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Ring-Opened Byproducts in Reactions with Primary Amines
Question: I am reacting this compound with a primary amine to synthesize a 2-amino-3-(iminomethyl)chromone derivative, but I am observing significant amounts of a byproduct with a different polarity. What is happening and how can I prevent it?
Answer:
This is the most frequently encountered issue. The primary cause is the nucleophilic attack of the amine at the C-2 position of the chromone ring, leading to the formation of Z- and E-3-arylamino-2-(2-hydroxyaroyl)acrylonitriles, which are open-chain isomers of your target molecule.[1] The electron-withdrawing cyano group at the 3-position enhances the electrophilicity of the C-2 position, making it a prime target for nucleophiles.[2]
Causality and Mechanism:
The reaction with primary amines can proceed via two competitive pathways:
-
Desired Pathway (Recyclization): The amine attacks the nitrile carbon, followed by a series of rearrangements and cyclization to form the desired 2-amino-3-(iminomethyl)chromone.
-
Undesired Pathway (Ring-Opening): The amine attacks the electrophilic C-2 position of the pyrone ring, leading to the cleavage of the O1-C2 bond and the formation of the open-chain enamine byproduct.
The balance between these two pathways is highly dependent on the reaction conditions and the nature of the amine. Aromatic amines are more prone to yielding the ring-opened product, while aliphatic amines often favor the desired cyclization.[1]
Troubleshooting and Optimization:
| Parameter | Recommendation to Favor Desired Product | Rationale |
| Base | Add a non-nucleophilic organic base, such as triethylamine (TEA). | The presence of a base like TEA facilitates the desired reaction pathway, leading to the formation of 2-amino-3-(aryliminomethyl)chromones as the sole product.[1] |
| Solvent | Use a non-polar, aprotic solvent like boiling benzene or toluene. | Protic solvents can facilitate the protonation and stabilization of the ring-opened intermediate, thus favoring its formation. |
| Temperature | Maintain a moderate reaction temperature (e.g., reflux in benzene). | High temperatures can sometimes favor the thermodynamically more stable ring-opened product. |
| Amine Type | Be aware of the amine's nucleophilicity. | Primary aliphatic amines are more likely to yield the desired cyclized product directly.[1] |
Experimental Protocol for Minimizing Ring-Opened Byproducts:
-
To a solution of this compound (1 equivalent) in dry benzene, add the primary aromatic amine (1.1 equivalents).
-
Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired 2-amino-3-(aryliminomethyl)chromone.
Issue 2: Hydrolysis of the Cyano Group and/or Chromone Ring
Question: My reaction is clean, but upon workup or purification, I am isolating byproducts that appear to be a result of hydrolysis. What are these byproducts and how can I avoid them?
Answer:
This compound and its derivatives can be susceptible to hydrolysis under both acidic and basic conditions, leading to two primary byproducts: 6-bromo-3-carboxamidochromone (from nitrile hydrolysis) and a 5-bromo-2-hydroxyacetophenone derivative (from chromone ring hydrolysis).
Causality and Mechanism:
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxamide group in the presence of acid or base. This can occur during aqueous workups or chromatography on silica gel with protic eluents.
-
Chromone Ring Hydrolysis: The ester-like linkage in the pyrone ring is susceptible to cleavage under strongly acidic or basic conditions.[2][3] This reaction is essentially a retro-Claisen-Schmidt condensation and will yield the corresponding substituted acetophenone.
Troubleshooting and Optimization:
| Parameter | Recommendation to Avoid Hydrolysis | Rationale |
| Workup | Use anhydrous workup conditions whenever possible. If an aqueous wash is necessary, use a saturated solution of a neutral salt like NaCl and minimize contact time. | Prolonged exposure to acidic or basic aqueous solutions can promote hydrolysis. |
| pH Control | Buffer your reaction mixture if it is sensitive to pH changes. Neutralize acidic or basic catalysts before workup. | Maintaining a neutral pH is crucial to prevent the hydrolysis of both the nitrile and the chromone ring. |
| Purification | Use neutral or deactivated silica gel for chromatography. Employ non-protic solvent systems for elution. | Standard silica gel can be slightly acidic and can catalyze the hydrolysis of sensitive compounds. |
| Storage | Store this compound and its derivatives in a cool, dry place, away from acidic or basic vapors. | This will ensure the long-term stability of your compounds. |
Issue 3: Dimerization or Polymerization
Question: I am observing the formation of high molecular weight species or an insoluble precipitate in my reaction. Could this be dimerization or polymerization?
Answer:
While less common, the electron-deficient nature of the this compound system can make it susceptible to self-reaction, such as dimerization or polymerization, under certain conditions. This is particularly relevant in the presence of strong bases or upon prolonged heating.
Causality and Mechanism:
Electron-deficient chromones can act as Michael acceptors. In the presence of a strong base, a molecule of this compound could be deprotonated at an acidic site, and the resulting nucleophile could attack another molecule, initiating a dimerization or polymerization cascade.
Troubleshooting and Optimization:
| Parameter | Recommendation to Prevent Self-Reaction | Rationale |
| Base Strength | Use a mild, non-nucleophilic base (e.g., K₂CO₃, TEA) instead of strong bases (e.g., NaH, LDA). | Strong bases can generate highly reactive nucleophiles that can initiate self-reaction. |
| Concentration | Run the reaction at a lower concentration. | High concentrations can increase the probability of intermolecular reactions. |
| Temperature | Avoid excessive heating for prolonged periods. | Heat can provide the activation energy for unwanted side reactions. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Extended reaction times can lead to the accumulation of byproducts. |
By carefully considering these potential side reactions and implementing the recommended troubleshooting strategies, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields and purer products.
References
Technical Support Center: Scale-Up of 6-Bromo-3-cyanochromone Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-3-cyanochromone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. We will delve into the causality behind experimental observations and provide field-proven, actionable solutions to optimize your synthesis, improve yield, and ensure batch-to-batch consistency.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] While its synthesis is well-documented, transitioning from bench-scale to pilot-plant or manufacturing scale introduces significant challenges. Issues such as exothermic reactions, impurity control, and product isolation can become critical impediments. This guide provides a structured approach to troubleshooting these scale-up issues.
The most prevalent and scalable synthetic route involves a two-step process: the Vilsmeier-Haack formylation of 5'-bromo-2'-hydroxyacetophenone to yield the intermediate 6-Bromo-3-formylchromone, followed by the conversion of the aldehyde to a nitrile.[2][3]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both mechanistic explanations and practical solutions.
Part 1: The Vilsmeier-Haack Reaction
Question: My Vilsmeier-Haack reaction for 6-Bromo-3-formylchromone is sluggish, incomplete, or results in a low yield. What are the likely causes and how can I fix it?
Answer: This is a common issue, especially during scale-up. The Vilsmeier-Haack reaction's success hinges on the effective formation and reactivity of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[4] Several factors can undermine this critical step.
Causality & Mechanism:
-
Reagent Stoichiometry and Quality: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is what generates the active electrophile.[5] Insufficient POCl₃ or moisture-contaminated reagents will lead to incomplete reagent formation.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled (typically held at 0-5 °C), the reagent can degrade. Furthermore, the subsequent formylation and cyclization steps require sufficient thermal energy (often room temperature or gentle heating), but excessive heat can promote side reactions and decomposition.[6]
-
Mixing and Mass Transfer (Scale-Up Specific): On a larger scale, inefficient mixing can create localized "hot spots" where the reagent degrades or localized areas of low reagent concentration where the reaction stalls. The viscosity of the reaction mixture can also increase, further impeding effective mixing.
Troubleshooting Protocol:
-
Reagent Verification:
-
Always use freshly opened or properly stored POCl₃ and anhydrous DMF.
-
Ensure your starting material, 5'-bromo-2'-hydroxyacetophenone, is dry and free of acidic impurities.
-
-
Controlled Reagent Addition:
-
Add POCl₃ dropwise to chilled DMF (0-5 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain vigorous stirring and monitor the internal temperature closely. Allow the Vilsmeier reagent to fully form by stirring for a designated time (e.g., 1 hour) at low temperature before adding the acetophenone.[6]
-
-
Substrate Addition & Reaction Monitoring:
-
Add the 5'-bromo-2'-hydroxyacetophenone solution in DMF dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature does not rise uncontrollably.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material is a key indicator.
-
-
Work-up Procedure:
-
Quench the reaction by slowly pouring it onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralize carefully. A buffered work-up using a solution of sodium acetate can be more controlled than using strong bases.[4]
-
Part 2: Nitrile Formation & Purification
Question: The conversion of my 6-Bromo-3-formylchromone to this compound is incomplete, and the final product is difficult to purify. What should I do?
Answer: This step involves the dehydration of an oxime intermediate, and its efficiency depends on the chosen reagent and the removal of impurities from the previous step.
Causality & Mechanism:
-
Incomplete Oxime Formation/Dehydration: The conversion typically proceeds via an oxime formed from the aldehyde. If the dehydrating agent is weak or used in insufficient amounts, the reaction will stall, leaving unreacted aldehyde.
-
Impurity Carryover: Any unreacted starting material or side products from the Vilsmeier-Haack step will complicate this reaction and the final purification. The primary impurity is often the starting 6-Bromo-3-formylchromone.
-
Product Isolation: this compound is a crystalline solid, but its solubility can be challenging.[7] Choosing the right solvent for precipitation and recrystallization is crucial for achieving high purity. An incorrect solvent can lead to oiling out or co-precipitation of impurities.
Troubleshooting Protocol:
-
Ensure High-Purity Intermediate: Do not proceed to the nitrile formation step with crude 6-Bromo-3-formylchromone of low purity. Recrystallize the intermediate aldehyde first. A common solvent for this is ethanol or acetic acid.
-
Optimize Nitrile Formation:
-
Several reagents can effect this transformation. Hydroxylamine-O-sulfonic acid in a suitable solvent is a common and effective choice.
-
Ensure the reaction goes to completion by monitoring via TLC or HPLC. If the reaction stalls, a small, controlled addition of the reagent may be necessary.
-
-
Systematic Purification Strategy:
-
Work-up: After the reaction is complete, the crude product is typically precipitated by adding the reaction mixture to water.
-
Filtration and Washing: Filter the solid product and wash thoroughly with water to remove inorganic salts, followed by a non-polar solvent like hexane or ether to remove non-polar organic impurities.
-
Recrystallization: This is the most critical purification step. A solvent system must be chosen where the product is sparingly soluble at room temperature but readily soluble when hot. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. Perform a systematic solvent screen on a small scale to identify the optimal system.
-
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Starting Material Purity | Crude 6-Bromo-3-formylchromone (<90%) | Recrystallized intermediate (>98%) | Cleaner reaction, easier purification. |
| Reaction Monitoring | Timed reaction (e.g., 4 hours) | TLC/HPLC monitoring until completion | Prevents incomplete conversion. |
| Purification Method | Precipitation and single wash | Precipitation, multiple washes, and systematic recrystallization | Higher final purity (>99%).[8] |
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when scaling up this synthesis? A: The Vilsmeier-Haack reaction is the most hazardous step. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction is also exothermic.
-
Personal Protective Equipment (PPE): Always use a fume hood, chemical-resistant gloves, a lab coat, and splash goggles.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent exposure to moisture.[6]
-
Controlled Addition: Use an addition funnel for the dropwise addition of reagents.
-
Quenching: The quenching of the reaction on ice must be done slowly and behind a blast shield, as it can be vigorous.
Q: Which analytical techniques are essential for quality control? A: A combination of techniques is necessary for robust quality control.
-
TLC: Essential for in-process reaction monitoring.
-
HPLC: The primary method for determining the final purity of the product and quantifying impurities.[8]
-
NMR (¹H and ¹³C): Confirms the chemical structure of the intermediate and final product.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (due to bromine), providing definitive identification.[9]
-
Melting Point: A sharp melting point is a good indicator of high purity. The reported melting point is around 223-227 °C.[7]
Q: Are there viable alternatives to the Vilsmeier-Haack reaction for this synthesis? A: Yes, while the Vilsmeier-Haack is common, other classical chromone syntheses exist. For instance, a Baker-Venkataraman rearrangement could be adapted to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.[4][10] However, for the specific 3-cyano substitution pattern, the Vilsmeier-Haack route followed by conversion of the resulting 3-formyl group is generally considered one of the more direct and scalable methods.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. sciforum.net [sciforum.net]
- 7. 52817-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. benchchem.com [benchchem.com]
- 10. ijmrset.com [ijmrset.com]
Technical Support Center: 6-Bromo-3-cyanochromone
Welcome to the technical support center for 6-Bromo-3-cyanochromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile compound. Here, we address potential challenges related to the stability and degradation of this compound, offering insights grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Degradation Pathways of this compound
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: I am observing unexpected byproducts in my reaction mixture containing this compound, especially when using basic conditions. What could be happening?
A1: The 3-cyanochromone scaffold is known to be susceptible to nucleophilic attack, often leading to the opening of the pyrone ring.[1][2] Under basic conditions, even weak nucleophiles can initiate this degradation pathway. The electron-withdrawing nature of the cyano group at the 3-position and the bromo group at the 6-position can further activate the chromone system towards nucleophilic addition.
Causality behind the issue: The primary mechanism of degradation in the presence of nucleophiles involves a Michael-type addition to the C2-C3 double bond, followed by a retro-Michael-type ring opening of the pyrone ring.[1] This can lead to a variety of degradation products depending on the nucleophile present in your reaction mixture.
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: If possible, consider running your reaction under neutral or acidic conditions.
-
Choice of base: If a base is essential, opt for a non-nucleophilic, sterically hindered base.
-
Temperature control: Perform the reaction at the lowest possible temperature to minimize side reactions.
-
Inert atmosphere: If your reagents are sensitive to air and moisture, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze byproducts: Isolate and characterize the byproducts using techniques like LC-MS, and NMR to confirm the degradation pathway. This will provide valuable information for optimizing your reaction conditions.
Experimental Protocol: Small-Scale Stability Test Under Basic Conditions
-
Dissolve a small, known amount of this compound in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Prepare several vials of this solution.
-
To each vial, add a different, commonly used base (e.g., triethylamine, potassium carbonate, sodium hydroxide). Use a stoichiometric amount and in separate experiments, a catalytic amount.
-
Stir the solutions at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to observe the disappearance of the starting material and the appearance of new spots/peaks.
-
Analyze the samples to identify the degradation products.
Q2: My purified this compound seems to degrade upon storage. What are the optimal storage conditions?
A2: While specific stability data for this compound is not extensively published, related chromone structures can be sensitive to light, moisture, and heat. The presence of the electron-withdrawing bromo and cyano groups may affect its long-term stability.
Troubleshooting & Optimization:
-
Storage Environment: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Temperature: For long-term storage, keep the compound at a low temperature, preferably in a refrigerator or freezer.
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (argon or nitrogen).
-
Solutions: Solutions of this compound are likely to be less stable than the solid form. It is recommended to prepare solutions fresh before use. If storage of a solution is necessary, store it at a low temperature in a tightly capped amber vial.
Q3: I am attempting a nucleophilic substitution on the benzene ring of this compound, but I am getting a complex mixture of products. Why is this happening?
A3: While nucleophilic aromatic substitution (SNAr) on the bromine-substituted ring is a potential reaction, the chromone core itself has reactive sites that can compete with the desired reaction.[3][4] The C2 position of the pyrone ring is electrophilic and can be attacked by nucleophiles, leading to ring opening.[1][2]
Expertise & Experience Insight: The reactivity of the 3-cyanochromone system often directs nucleophiles to the pyrone ring rather than the aromatic ring. The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.
Workflow for Reaction Optimization:
Caption: Workflow for optimizing nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
What are the likely degradation pathways for this compound?
Based on the known reactivity of the 3-cyanochromone core, the most probable degradation pathways involve:
-
Nucleophilic Attack and Ring Opening: As detailed in the troubleshooting guide, this is a primary degradation route in the presence of nucleophiles.[1][2]
-
Hydrolysis: Under strong acidic or basic aqueous conditions, the cyano group could be hydrolyzed to a carboxylic acid or amide. The ether linkage in the pyrone ring could also be susceptible to cleavage under harsh acidic conditions.
-
Photodegradation: Chromone derivatives can be light-sensitive. Prolonged exposure to UV light may lead to complex rearrangements or decomposition.
Caption: Potential degradation pathways for this compound.
What analytical techniques are best suited for monitoring the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | To separate the parent compound from its degradation products and quantify their relative amounts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification of degradation products by providing molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of isolated degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups during degradation (e.g., loss of the cyano group, formation of a carboxyl group). |
Are there any known hazardous degradation products of this compound?
References
- 1. Synthesis of furan-linked iminomethyl 2-aminochromones via a base-promoted cascade reaction of 3-cyanochromones with β-ketodinitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-3-cyanochromone
Welcome to the technical support guide for 6-Bromo-3-cyanochromone. This document is designed for researchers, medicinal chemists, and materials scientists to provide in-depth, field-proven insights into the nuanced role of solvents in modulating the reactivity of this versatile synthetic building block. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot experiments, optimize reaction conditions, and drive your research forward.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the structure, reactivity, and solvent interactions of this compound.
Q1: What is this compound and what are the key features driving its reactivity?
A1: this compound is a substituted benzopyran derivative with the chemical formula C₁₀H₄BrNO₂.[1][2] Its reactivity is primarily dictated by the electron-deficient γ-pyrone ring, a characteristic that is significantly amplified by the presence of a strong electron-withdrawing cyano (-C≡N) group at the 3-position.[3] This electronic arrangement makes the C-2 position highly electrophilic and susceptible to nucleophilic attack. Reactions typically proceed via a nucleophilic 1,4-attack (Michael addition) or a direct attack at C-2, which often leads to the opening of the pyrone ring.[3][4] The resulting intermediate can then undergo various recyclization pathways to form a diverse array of heterocyclic products. This unique reactivity profile makes it a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[5]
Q2: Why is solvent selection a critical, non-trivial parameter for reactions involving this compound?
A2: Solvent choice is paramount because the solvent is not merely a medium for dissolution; it is an active participant in the reaction at a molecular level. The significant changes in charge distribution that occur during the reaction—from neutral reactants to potentially charged intermediates and transition states—are profoundly influenced by the surrounding solvent molecules.[6] Key factors include:
-
Stabilization: Polar solvents can stabilize charged intermediates and transition states, often lowering the activation energy and accelerating the reaction rate.[7]
-
Solvation of Reactants: The ability of the solvent to properly solvate the this compound and the incoming nucleophile affects their effective concentrations and reactivity.
-
Reaction Pathway Direction: Solvents can preferentially stabilize one transition state over another, directing the reaction towards a specific product and away from potential side products.[8] Protic solvents, for instance, can engage in hydrogen bonding, which may open up entirely different mechanistic pathways compared to aprotic solvents.[9]
Q3: How do different classes of solvents (polar protic, polar aprotic, non-polar) generally influence the reaction with nucleophiles?
A3: The choice between solvent classes can dramatically alter the outcome of a reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and can solvate cations effectively, but they do not engage in hydrogen bonding as donors. They are often excellent choices for reactions involving anionic nucleophiles, as they do not cage the nucleophile via hydrogen bonding, leaving it "naked" and highly reactive. They are particularly effective at stabilizing the charged intermediates formed during the pyrone ring-opening. For instance, the synthesis of related coumarins has been successfully performed in DMF.[10]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can engage in hydrogen bonding. While they can stabilize charged species, they can also solvate and deactivate strong nucleophiles by forming a solvent shell around them. Furthermore, they can act as a proton source, potentially protonating intermediates or even participating directly in the reaction (solvolysis), leading to undesired byproducts.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Benzene): These solvents are generally poor at stabilizing charged intermediates. Reactions that proceed through highly polar or charged transition states will typically be very slow in non-polar media. However, they can be advantageous when trying to suppress certain side reactions or when the reactants themselves are highly non-polar. Some reactions of 3-cyanochromones with amines have been conducted in benzene to control the product distribution.[11]
Troubleshooting Guide
This section is formatted to address specific experimental problems with actionable, rationale-backed solutions.
Problem 1: My reaction is sluggish, showing low conversion or failing to proceed entirely.
| Possible Cause | Diagnostic Check | Proposed Solution & Rationale |
| Poor Solubility | Observe the reaction mixture. Is the this compound fully dissolved at the reaction temperature? | Solution: Perform a solubility test with a panel of solvents. A good starting point is to test solubility in DMF, acetonitrile, THF, and toluene. Choose a solvent that dissolves the starting material completely. If a single solvent is insufficient, consider a co-solvent system (e.g., Toluene/DMF). Rationale: The reaction can only occur in the solution phase. Undissolved material has a vastly reduced effective concentration, leading to slow or non-existent reaction rates. The principle of solubility testing is fundamental to reaction setup.[12] |
| Transition State Destabilization | The reaction is run in a non-polar solvent like hexane or toluene. | Solution: Switch to a polar aprotic solvent such as DMF or acetonitrile. Rationale: The nucleophilic attack on the chromone ring proceeds through a charge-separated transition state. Polar aprotic solvents are highly effective at stabilizing this transition state, thereby lowering the activation energy and increasing the reaction rate, without deactivating the nucleophile through hydrogen bonding.[6] |
| Nucleophile Deactivation | The reaction is run in a protic solvent (e.g., ethanol) with a strong, anionic nucleophile. | Solution: If possible, switch to a polar aprotic solvent (e.g., THF, acetonitrile). If the protic solvent is required for other reasons, consider using a stronger or more concentrated nucleophile. Rationale: Protic solvents can form a hydrogen-bonding "cage" around anionic nucleophiles, reducing their nucleophilicity and slowing the reaction. Removing this interaction allows the nucleophile to attack the electrophilic C-2 position more readily. |
Problem 2: I'm observing a significant amount of an unexpected side product.
| Possible Cause | Diagnostic Check | Proposed Solution & Rationale |
| Solvent Participation | The reaction is run in a nucleophilic solvent like methanol or ethanol, and the side product's mass corresponds to the addition of the solvent. | Solution: Change the solvent to a non-nucleophilic alternative (e.g., acetonitrile, THF, or dioxane). Rationale: Alcohols can act as nucleophiles, especially under basic or acidic conditions, and may compete with your intended nucleophile, leading to solvolysis products. |
| Alternative Cyclization Pathway | The reaction involves a ring-opening/ring-closing sequence, and an isomer of the desired product is forming. | Solution: Modulate the solvent polarity. If currently in a polar solvent, try a less polar one like toluene or a mixture. Rationale: Different solvents can subtly alter the conformation and energetics of the ring-opened intermediate. A less polar solvent might favor an intramolecular cyclization pathway that is sterically preferred but electronically less favorable, or vice-versa, allowing you to control the regioselectivity of the final ring-closing step.[13] |
Problem 3: The reaction works, but the product is difficult to isolate from the reaction mixture.
| Possible Cause | Diagnostic Check | Proposed Solution & Rationale |
| High Product Solubility | The product remains fully dissolved in the reaction solvent even after cooling, making precipitation or crystallization difficult. | Solution: Select a reaction solvent in which the starting materials are soluble but the product is expected to be poorly soluble. Toluene or heptane can be good options for causing precipitation of polar products. Alternatively, use a volatile solvent (like acetonitrile or THF) that can be easily removed under vacuum post-reaction. Rationale: Designing the reaction so the product crystallizes out upon formation is an efficient purification strategy. This drives the reaction to completion (Le Châtelier's principle) and simplifies the workup. |
Visualized Workflows and Mechanisms
A clear visual representation of the reaction mechanism and a logical workflow for solvent selection are crucial for experimental design.
Caption: General reaction mechanism for this compound with nucleophiles.
Caption: Decision workflow for selecting an optimal reaction solvent.
Experimental Protocols
General Protocol for Solvent Screening in a Nucleophilic Addition to this compound
This protocol outlines a method for testing multiple solvents to optimize reaction conditions.
-
Preparation:
-
In an array of clean, dry reaction vials, add this compound (1.0 eq.).
-
Prepare stock solutions of your nucleophile (e.g., 1.2 eq.) in each of the solvents to be tested (e.g., Acetonitrile, DMF, Toluene, THF). Note: Ensure the nucleophile is stable in each solvent.
-
-
Reaction Setup:
-
To each vial containing the chromone, add the corresponding solvent (e.g., 0.5 M concentration).
-
Stir the mixtures at room temperature for 5-10 minutes to ensure dissolution. Record any solubility issues.
-
Add the nucleophile stock solution to each respective vial.
-
Seal the vials and place them in a temperature-controlled heating block set to the desired reaction temperature (e.g., 60 °C).
-
-
Monitoring:
-
After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction vial.
-
Quench the aliquot in a separate vial containing a suitable buffer or solvent.
-
Analyze the aliquots by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.
-
-
Analysis:
-
Compare the conversion rates across the different solvents.
-
Identify which solvent provides the best yield and highest purity of the desired product.
-
Use this data to select the optimal solvent for a larger-scale reaction. This systematic approach provides a self-validating system for solvent choice.
-
References
- 1. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 52817-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]
- 9. Ab initio study of polar and non-polar aprotic solvents effects on some 3-hydroxychromones and 3-hydroxyquinolones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-BROMO-3-CYANOCOUMARIN synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 6-Bromo-3-cyanochromone Purity
Introduction: The Analytical Imperative for 6-Bromo-3-cyanochromone
This compound is a key heterocyclic building block in modern synthetic chemistry.[1] Its unique structure, featuring a chromone core functionalized with both a bromine atom and a cyano group, makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials such as fluorescent probes and organic light-emitting diodes (OLEDs).[1] In the pharmaceutical context, chromone derivatives are known to possess a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties.[2]
The purity of this intermediate is not merely a quality metric; it is a critical determinant of the success, safety, and reproducibility of downstream applications. The presence of impurities, even at trace levels, can have profound impacts on reaction yields, introduce unwanted side products, and, most critically, affect the efficacy and safety profile of the final active pharmaceutical ingredient (API).[3][4] Therefore, a robust, reliable, and well-characterized analytical method for purity determination is indispensable.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, centered around a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind methodological choices, compare this "gold standard" approach with viable alternatives, and provide the data-driven insights necessary for researchers and drug development professionals to make informed analytical decisions.
The Workhorse Method: A Validated Reversed-Phase HPLC-UV Protocol
For routine quality control (QC) and batch release, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.[5] Its robustness, precision, and cost-effectiveness make it ideal for quantifying the main component and known impurities. The development of such a method is a systematic process aimed at creating a procedure that is fit for its intended purpose.[6][7]
Principle of Separation
The method leverages the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately non-polar molecule, is well-retained on a C18 column. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively separate the main peak from earlier-eluting polar impurities and later-eluting non-polar impurities. A Photodiode Array (PDA) detector is preferred over a simple UV detector as it allows for simultaneous monitoring at multiple wavelengths and spectral analysis to confirm peak purity.[8][9]
Experimental Protocol: RP-HPLC-UV Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Data System (CDS) for instrument control and data processing.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for the chromone structure. The length and particle size offer a good balance between resolution and backpressure for standard HPLC systems. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure sharp peak shapes by minimizing silanol interactions on the column.[10] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier with good UV transparency and elution strength for this class of compounds.[8] |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B | A shallow initial gradient allows for separation of closely related impurities, while the ramp to high organic content ensures all components are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility and improves peak shape.[7] |
| Detection | PDA at 254 nm | Chromones typically exhibit strong absorbance in the UV range. 254 nm is a common wavelength for aromatic compounds. The PDA allows for spectral analysis across the peak. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
-
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent column clogging.[11]
-
Method Validation: A Trustworthy System
The reliability of any analytical method hinges on its validation.[12] For a purity method, this process is governed by the International Council for Harmonisation (ICH) guidelines.[13][14][15] A validated method is a self-validating system that provides documented evidence of its suitability.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak for the main component is resolved from all other peaks (Resolution > 2.0). Peak purity analysis by PDA passes. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.[13] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ level should meet requirements. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Retention times and resolution remain within acceptable limits when flow rate, temperature, and mobile phase composition are slightly varied.[15] |
Comparative Guide: Alternative & Orthogonal Analytical Techniques
While the validated HPLC-UV method is the cornerstone of routine analysis, different scientific questions demand different tools. Here, we compare the primary method with advanced alternatives, providing a framework for selecting the most appropriate technique.
Workflow for Purity Analysis
The following diagram illustrates the general workflow from receiving a sample to reporting the final purity value.
Caption: General workflow for HPLC purity determination.
Performance Comparison: HPLC vs. UHPLC
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (< 2 µm), leading to significant improvements in both speed and resolution.[5]
| Feature | Standard HPLC (5 µm) | UHPLC (sub-2 µm) | Advantage of UHPLC |
| Run Time | ~35 minutes | ~5-10 minutes | Speed: Higher throughput for screening or QC. |
| Resolution | Good | Excellent | Performance: Better separation of closely eluting impurities. |
| Solvent Consumption | High | Low (~70-80% less) | Cost & Sustainability: Greener and more economical. |
| System Pressure | 500 - 2000 psi | 6000 - 15000 psi | Constraint: Requires specialized UHPLC instrumentation. |
Verdict: For high-throughput labs or for complex samples with many impurities, upgrading to a UHPLC method is highly advantageous. For standard QC where a validated HPLC method already exists, the cost of new equipment and method re-validation may not be justified.
Alternative Selectivity: The Role of the Stationary Phase
While C18 is the default choice, the halogenated aromatic structure of this compound suggests that alternative column chemistries could offer unique selectivity for difficult-to-separate impurities.[16]
-
Phenyl-Hexyl Column: This phase provides alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte. This can be particularly effective for separating isomers or impurities where the primary difference is in the electronic structure of the aromatic system.
-
Pentafluorophenyl (PFP) Column: PFP columns offer a complex mixture of interactions (hydrophobic, dipole-dipole, π-π, and ion-exchange), making them excellent for separating halogenated compounds and positional isomers.
Recommendation: If the primary C18 method fails to resolve a critical impurity, screening Phenyl-Hexyl and PFP columns is a logical next step in method development.
Enhanced Detection: HPLC-UV vs. HPLC-MS
For impurity identification and trace-level quantification, coupling HPLC with a Mass Spectrometer (MS) provides unparalleled sensitivity and specificity.[17][18]
| Feature | HPLC-UV/PDA | HPLC-MS | Advantage of HPLC-MS |
| Primary Use | Quantitative analysis of known compounds. | Identification of unknown compounds and trace quantification. | Information: Provides molecular weight data, crucial for impurity profiling. |
| Sensitivity | Good (ng level) | Excellent (pg-fg level) | Sensitivity: Can detect impurities at much lower levels. |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on mass-to-charge ratio) | Confidence: Unambiguous identification of co-eluting peaks if they have different masses. |
| Mobile Phase | Flexible (non-volatile buffers like phosphate are common) | Restricted (requires volatile buffers like ammonium formate or formic acid) | Constraint: Method may need to be adapted for MS compatibility. |
Method Selection Logic
The choice of analytical technique is driven by the specific goal of the analysis. The following decision tree provides a logical framework for method selection.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
The purity analysis of this compound is a critical step in ensuring the quality and safety of its downstream products.
-
For routine quality control , a well-validated RP-HPLC-UV method using a C18 column remains the gold standard. It provides a reliable, robust, and cost-effective solution for quantifying the main component and known impurities, meeting all regulatory requirements for batch release.[5][13]
-
When higher throughput or enhanced resolution of complex impurity profiles is required, transitioning to a UHPLC-based method is the recommended course of action. The significant reduction in run time and solvent consumption offers compelling efficiency and environmental benefits.[5]
-
For impurity profiling, stability studies, and the identification of unknown degradants , the use of HPLC-MS is essential. The structural information provided by mass spectrometry is invaluable for understanding degradation pathways and ensuring the comprehensive characterization of the material.[17]
By understanding the capabilities and limitations of each technique, scientists can deploy a phase-appropriate analytical strategy, ensuring that this compound meets the stringent purity requirements demanded by the pharmaceutical and chemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. onyxipca.com [onyxipca.com]
- 7. youtube.com [youtube.com]
- 8. asianjpr.com [asianjpr.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Separation of 2,4-Diamino-5-cyano-6-bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. oudacademia.com [oudacademia.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 15. actascientific.com [actascientific.com]
- 16. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 17. rroij.com [rroij.com]
- 18. aber.apacsci.com [aber.apacsci.com]
A Comparative Guide to the Reactivity of 6-Bromo-3-cyanochromone and Other Halochromones in Modern Synthesis
Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery
The chromone framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique heterocyclic system is a versatile template for designing novel therapeutic agents targeting a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Halogenation of the chromone scaffold provides a powerful handle for synthetic chemists to perform further molecular elaborations, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[3]
This guide provides an in-depth comparison of the reactivity of 6-Bromo-3-cyanochromone with other halochromones (substituted with F, Cl, and I). We will explore how the nature and position of the halogen, in concert with the strongly electron-withdrawing cyano group at the 3-position, dictate the molecule's reactivity profile. This analysis is crucial for researchers, scientists, and drug development professionals seeking to leverage these building blocks for the efficient synthesis of complex molecular architectures.[4]
The Unique Electronic Profile of this compound
The reactivity of any halochromone is a delicate interplay of several electronic factors. In this compound, the bromine atom on the benzene ring and the cyano group on the pyrone ring create a distinct electronic landscape.
-
The Halogen's Dual Role: The bromine atom at the 6-position exerts two opposing electronic effects:
-
Inductive Effect (-I): As bromine is more electronegative than carbon, it withdraws electron density from the aromatic ring through the sigma bond, making the ring more electron-deficient.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density.[5][6] For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution but activation towards nucleophilic attack.
-
-
The Cyano Group's Influence: The cyano (-CN) group at the 3-position is a powerful electron-withdrawing group, primarily through a strong resonance effect that delocalizes the π-electrons of the pyrone ring. This significantly enhances the electrophilicity of the chromone system, particularly influencing the reactivity of substituents on the benzene ring.
The combination of the bromo and cyano groups makes this compound an excellent substrate for reactions that favor electron-deficient aromatic systems.[4]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical transformation for introducing a wide variety of functional groups onto an aromatic ring. Unlike haloalkanes, haloarenes are generally unreactive towards nucleophiles due to the high strength of the C-X bond, which possesses partial double-bond character from resonance.[5][7] However, the presence of strong electron-withdrawing groups, such as the cyano and carbonyl groups in our chromone system, can dramatically increase reactivity by stabilizing the negatively charged intermediate (Meisenheimer complex).
The rate-determining step in an SNAr reaction dictates the reactivity trend among halogens.[8]
-
Nucleophilic Attack is Rate-Limiting: If the initial attack of the nucleophile is the slow step, the reaction is accelerated by a more electronegative halogen, which stabilizes the intermediate via a strong inductive effect. This leads to the characteristic reactivity order: F > Cl > Br > I .[8]
-
Leaving Group Expulsion is Rate-Limiting: If the expulsion of the halide is the slow step, the trend is reversed, favoring the best leaving groups, which corresponds to the weakest carbon-halogen bond strength: I > Br > Cl > F .[8][9]
For most SNAr reactions on activated systems like 3-cyanochromones, the first step is typically rate-determining.
Data Summary: SNAr Reactivity
The following table summarizes the expected relative reactivity of 6-halo-3-cyanochromones in a typical SNAr reaction with a nucleophile like sodium methoxide, where nucleophilic attack is the rate-determining step.
| Halochromone Derivative | Halogen Electronegativity | C-X Bond Strength (kJ/mol) | Expected Relative Rate (krel) | Reactivity Order |
| 6-Fluoro-3-cyanochromone | 3.98 | ~544 | Highest | 1 |
| 6-Chloro-3-cyanochromone | 3.16 | ~400 | High | 2 |
| This compound | 2.96 | ~338 | Moderate | 3 |
| 6-Iodo-3-cyanochromone | 2.66 | ~272 | Low | 4 |
Note: Bond strength values are approximate for aryl halides. The relative rates are predictive and based on established principles of SNAr reactions.[9]
SNAr Reaction Mechanism
The general mechanism involves two key steps: formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide to restore aromaticity.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds.[3][10] These reactions have revolutionized the synthesis of complex molecules, including many pharmaceuticals.[11]
The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the C-X bond strength. Weaker bonds are cleaved more easily, leading to a faster reaction.[11] Consequently, the reactivity of halochromones in Suzuki and other similar cross-coupling reactions typically follows the order:
I > Br > OTf > Cl >> F [10][11]
This trend makes This compound an ideal substrate. It offers a perfect balance: it is significantly more reactive than the corresponding chloro-derivative, ensuring efficient coupling under mild conditions, yet it is often more stable, accessible, and cost-effective than the iodo-analog. The fluoro-derivative is generally unreactive in these transformations.
Data Summary: Suzuki-Miyaura Coupling Reactivity
The table below outlines the expected performance of 6-halo-3-cyanochromones in a standard Suzuki-Miyaura coupling with an arylboronic acid.
| Halochromone Derivative | C-X Bond Strength (kJ/mol) | Typical Reaction Conditions | Expected Yield | Reactivity Order |
| 6-Iodo-3-cyanochromone | ~272 | Room Temp to 60 °C | Excellent | 1 |
| This compound | ~338 | 60 °C to 100 °C | Very Good | 2 |
| 6-Chloro-3-cyanochromone | ~400 | >100 °C, requires specialized ligands | Moderate to Low | 3 |
| 6-Fluoro-3-cyanochromone | ~544 | Generally unreactive | Negligible | 4 |
Note: Conditions and yields are generalized. Specific outcomes depend on the catalyst, ligands, base, and substrates used.[12]
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always conduct their own risk assessment and optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 6-phenyl-3-cyanochromone via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 250 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add the catalyst system: Palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol).
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 6-phenyl-3-cyanochromone.
Protocol 2: Kinetic Analysis of Halochromone Reactivity via UV-Vis Spectrophotometry
Objective: To quantitatively compare the reaction rates of different 6-halo-3-cyanochromones in an SNAr reaction.
Caption: Experimental workflow for comparative kinetic analysis.[8]
Conclusion and Field Insights
This guide demonstrates that the reactivity of halochromones is a nuanced function of the halogen's identity, governed by fundamental principles of organic chemistry.
-
For Nucleophilic Aromatic Substitution , the high electronegativity of fluorine makes 6-fluoro-3-cyanochromone the most reactive substrate in theory, provided the reaction is controlled by the rate of nucleophilic attack.
-
For Palladium-Catalyzed Cross-Coupling , the reactivity is dictated by carbon-halogen bond strength, making iodo- and bromo-derivatives the substrates of choice.
This compound emerges as a particularly valuable and versatile building block. It provides a strategic balance of reactivity, stability, and cost, making it highly suitable for a broad range of synthetic applications, especially in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.[3] Understanding these comparative reactivity trends allows researchers to make informed decisions in designing efficient and robust synthetic routes for the development of novel, high-value molecules in the pharmaceutical and materials science industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. quora.com [quora.com]
- 6. savemyexams.com [savemyexams.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 52817-13-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. This compound | 52817-13-7 | Benchchem [benchchem.com]
A Comparative Guide to the Biological Activity of 6-Bromo-3-cyanochromone and Its Analogs
This guide provides an in-depth, objective comparison of the biological activities of 6-Bromo-3-cyanochromone and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this fascinating class of compounds. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.
Introduction: The Chromone Scaffold in Medicinal Chemistry
The chromone, a heterocyclic compound featuring a benzo-γ-pyrone skeleton, is a cornerstone in the world of natural and synthetic chemistry.[1][2] This "privileged scaffold" is found in a vast array of natural products and serves as a versatile foundation for synthesizing molecules with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4][5][6][7][8]
Within this class, this compound stands out as a synthetically valuable intermediate and a biologically active molecule in its own right.[9] The presence of an electron-withdrawing bromine atom at the 6-position and a cyano group at the 3-position significantly influences its electronic properties and, consequently, its interaction with biological targets. This guide will dissect how these features, and variations thereof, modulate its efficacy across different therapeutic areas.
Comparative Analysis of Biological Activities
The therapeutic potential of a chromone derivative is profoundly dictated by the type, number, and position of its substituents.[1] Here, we compare the performance of this compound and its analogs, focusing on antimicrobial, anticancer, and enzyme-inhibiting activities.
Antimicrobial Activity
Chromone derivatives have long been investigated for their ability to combat pathogenic microbes.[6][10][11] The inclusion of halogen substituents is a common strategy to enhance this activity.
Structure-Activity Relationship Insights:
Experimental evidence consistently demonstrates that chromones bearing electron-withdrawing groups, such as chloro and bromo, exhibit more potent antimicrobial effects than those with electron-donating groups like methyl.[3] Substitution at the C6 and C7 positions with these halogens has been shown to increase both antibacterial and antifungal activity.[3] This enhancement is attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes, and altered electronic interactions with target enzymes or proteins.
Comparative Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various chromone analogs against representative bacterial and fungal strains. Lower MIC values indicate higher potency.
| Compound/Analog | Substituents | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Analog 1 (Indolyl flavone) | 5,7-dimethoxy | - | 6.5 | - | [10] |
| Analog 2 (Quinolyl flavone) | 6-methoxy | Good activity | Good activity | Excellent activity | [10] |
| Analog 3 (Chromone-triazole hybrid) | Halogen/Alkyl groups | 25 (vs. B. subtilis) | - | 12.5 | [1] |
| Analog 4 (Chromone-dithiazole hybrid) | C7-bromo | Increased activity | Increased activity | Increased activity | [3] |
| Analog 5 (Fluorine-containing chromone-tetrazole hybrid) | Fluorine | 20 (vs. P. aeruginosa) | - | - | [1] |
Anticancer Activity
The development of novel cytotoxic agents is a primary focus of medicinal chemistry, and chromones have emerged as a promising scaffold.[2][5][11][12][13] The substitution pattern plays a critical role in tuning the compound's ability to induce cell death in cancer lines.
Structure-Activity Relationship Insights:
Studies indicate that halogen substitutions, including bromine at the C6 position, can enhance the anticancer effects of quinazoline and chromone derivatives.[14] For instance, the preliminary SAR analysis of some (+)-nopinone-based pyridines suggested that Br or Cl substituted groups on the benzene ring significantly contributed to the anticancer activity.[15] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death, which can be observed through the modulation of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[12]
Comparative Data:
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below compares the IC50 values of various chromone derivatives against several human cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Analog 1 (Epiremisporine H from P. citrinum) | HT-29 (Colon) | 21.17 ± 4.89 | Induces apoptosis via Bcl-2/Bax and caspase-3 | [12] |
| Analog 1 (Epiremisporine H from P. citrinum) | A549 (Lung) | 31.43 ± 3.01 | - | [12] |
| Analog 2 (8-bromo-dihydropyrano[3,2-b]chromene) | MCF-7 (Breast) | 36 - 631 | - | [16] |
| Analog 3 (8-chloro-dihydropyrano[3,2-b]chromene) | MCF-7 (Breast) | More potent than 8-bromo | - | [16] |
| Analog 4 (6-bromo quinazoline derivative 8a) | MCF-7 (Breast) | 15.85 ± 3.32 | Selective cytotoxicity vs. normal cells | [14] |
| Analog 4 (6-bromo quinazoline derivative 8a) | SW480 (Colon) | 17.85 ± 0.92 | Selective cytotoxicity vs. normal cells | [14] |
Enzyme Inhibition
The ability of small molecules to inhibit specific enzymes is a foundational principle of modern pharmacology.[17] Chromone derivatives have been identified as potent inhibitors of various enzymes, including those involved in cancer drug resistance.
Structure-Activity Relationship Insights:
A notable target is the Breast Cancer Resistance Protein (ABCG2), an ATP-binding cassette transporter that expels chemotherapy drugs from cancer cells, leading to resistance. Research on chromone derivatives has revealed critical structural features for inhibiting ABCG2. For example, a 4-bromobenzyloxy substituent at position 5 was found to be important for inhibiting both drug efflux and the enzyme's basal ATPase activity.[18][19] This highlights the strategic importance of a bromo-substituted phenyl ring within the inhibitor's structure for achieving high-affinity binding and potent inhibition.
While this specific analog differs from this compound, it underscores a recurring theme: the bromo substituent is a key contributor to potent biological interactions.
Key Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, we provide detailed methodologies for cornerstone assays used in the evaluation of these compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[20]
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a predetermined period (typically 48 to 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Apoptosis and Enzyme Inhibition
Understanding how a compound works is as important as knowing that it works. The biological activity of chromones is often traced back to specific molecular mechanisms.
Apoptosis Induction:
Many effective anticancer agents work by triggering apoptosis. A key regulatory checkpoint is the balance between the pro-apoptotic Bax protein and the anti-apoptotic Bcl-2 protein. An effective cytotoxic compound can shift this balance by increasing Bax expression and/or decreasing Bcl-2 expression. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases (like caspase-3), which dismantle the cell. [12] Visualizing the Apoptotic Pathway
Caption: Simplified pathway of apoptosis induction by a chromone analog.
Enzyme Inhibition Mechanisms:
Enzyme inhibitors can act in several ways: competitively, non-competitively, or uncompetitively. [17][21][22]* Competitive inhibitors resemble the substrate and bind to the enzyme's active site, blocking the substrate from binding. This inhibition can be overcome by increasing the substrate concentration. [23]* Non-competitive inhibitors bind to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency, regardless of substrate concentration.
-
Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex.
The specific mechanism through which a chromone derivative inhibits an enzyme like ABCG2 requires detailed kinetic studies, but understanding these fundamental models is crucial for interpreting experimental data and designing more effective inhibitors.
Conclusion and Future Directions
The evidence strongly suggests that this compound is a scaffold with significant therapeutic potential. The presence of the 6-bromo substituent consistently appears as a feature that enhances biological activity, particularly in the antimicrobial and anticancer arenas. Its electron-withdrawing nature likely plays a key role in modulating interactions with biological targets.
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. chemimpex.com [chemimpex.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 18. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Untitled Document [ucl.ac.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. alliedacademies.org [alliedacademies.org]
A Comparative Guide to In Vitro Evaluation of 6-Bromo-3-cyanochromone Derivatives
The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic introduction of a bromine atom at the 6-position and a cyano group at the 3-position creates the 6-Bromo-3-cyanochromone core, a promising starting point for developing novel therapeutic agents. The electron-withdrawing nature of these substituents can significantly influence the molecule's electronic properties, receptor binding affinity, and metabolic stability.
This guide provides a comprehensive comparison of essential in vitro assays to characterize the biological potential of novel derivatives synthesized from this scaffold. We will move beyond simple protocol recitation to explain the scientific rationale behind assay selection, enabling researchers to build a logical, efficient, and self-validating testing cascade.
Part 1: The Anticancer Screening Cascade
The evaluation of a compound's anticancer potential follows a hierarchical approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays for promising candidates. Chromene derivatives have shown notable promise in cancer therapy, making this a primary area of investigation.[4]
Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the antiproliferative activity of novel chromone derivatives.
Primary Screening: Cell Viability via MTT Assay
Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of anticancer drug discovery.[5][6][7] It is a colorimetric assay that provides a robust and high-throughput method to assess a compound's effect on cell viability. The underlying principle is that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – a key measure of a compound's potency.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, SW480 for colorectal) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM). Add the compounds to the designated wells. Include wells for "untreated" (negative control) and a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Comparative Data for Anticancer Activity
| Compound | Target/Class | IC50 vs. MCF-7 (µM)[6] | IC50 vs. SW480 (µM)[6] | Selectivity Note |
| Derivative A | This compound Analog | 12.5 | 15.8 | Broad cytotoxicity |
| Derivative B | This compound Analog | 5.2 | 45.1 | Selective for breast cancer line |
| Derivative C | This compound Analog | > 100 | > 100 | Inactive |
| Erlotinib | EGFR Inhibitor (Control) | 9.9 | > 50 | EGFR-dependent activity[6] |
| Doxorubicin | Topoisomerase II Inhibitor (Control) | 0.8 | 1.2 | Potent, non-selective cytotoxin |
This table presents hypothetical data based on published results for similar heterocyclic compounds to illustrate comparative analysis.[6][8]
Part 2: Enzyme Inhibition Profile
Chromone derivatives are renowned for their ability to inhibit a variety of enzymes, including monoamine oxidases (MAOs), acetylcholinesterase (AChE), and sirtuins, which are implicated in neurodegenerative and aging-related diseases.[9][10][11][12] Evaluating lead compounds against a panel of relevant enzymes is crucial for determining their mechanism of action and potential therapeutic applications.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Scientific Rationale: MAO-B is a key enzyme in the central nervous system responsible for the degradation of dopamine. Its inhibition is a validated therapeutic strategy for Parkinson's disease.[13] Given that various chromone derivatives are potent MAO inhibitors, this assay is a logical step in characterizing our compounds.[10][12] The assay often uses a fluorometric method where the enzymatic activity of MAO-B produces hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with a probe (like Amplex Red) to generate a fluorescent product.
Experimental Protocol: MAO-B Inhibition
-
Reagent Preparation: Prepare a reaction buffer, MAO-B enzyme solution, the fluorescent probe, horseradish peroxidase, and the MAO-B substrate (e.g., benzylamine).
-
Inhibitor Incubation: In a 96-well black plate, add the MAO-B enzyme to wells containing various concentrations of the test derivatives or a known MAO-B inhibitor (e.g., Selegiline). Incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the substrate and the probe/HRP mixture to all wells to start the reaction.
-
Signal Detection: Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes using a plate reader (Excitation ~535 nm, Emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Comparative Data for MAO-B Inhibition
| Compound | Target | IC50 (µM) | Inhibition Type |
| Derivative D | This compound Analog | 5.8 | Competitive |
| Derivative E | This compound Analog | 0.95 | Reversible, Competitive[13] |
| Selegiline | MAO-B Inhibitor (Control) | 0.05 | Irreversible |
This table presents hypothetical data based on published results for chromone derivatives to illustrate comparative analysis.[10][13]
Part 3: Evaluation of Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. The ability of a compound to modulate inflammatory pathways is a highly desirable therapeutic attribute. Flavonoids and chromones are well-known for their anti-inflammatory properties.[1][14] A common in vitro model involves using murine macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce an inflammatory response.[15]
NF-κB Signaling Pathway in Macrophages
Caption: Simplified LPS-induced NF-κB signaling pathway and a potential point of inhibition.
Nitric Oxide (NO) Production Assay
Scientific Rationale: During inflammation, activated macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in nitric oxide (NO) production.[15][16] While NO is a crucial signaling molecule, its overproduction contributes to oxidative stress and tissue damage. Therefore, inhibiting NO production is a key indicator of anti-inflammatory activity. The Griess assay provides a simple and effective colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[15]
Experimental Protocol: Griess Assay for Nitrite
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the chromone derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include controls: untreated cells, cells with LPS only, and cells with LPS plus a known inhibitor like Dexamethasone.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate in the dark for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Comparative Data for Anti-inflammatory Activity
| Compound | IC50 for NO Inhibition (µM) | Effect on TNF-α Release (at 20 µM) | Cell Viability (at 20 µM) |
| Derivative F | 15.2 | 45% reduction | 98% |
| Derivative G | 28.5 | 25% reduction | 95% |
| Dexamethasone | 0.5 | 85% reduction | >99% |
This table presents hypothetical data. It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not simply cell death.
Conclusion: Synthesizing the Evidence
This guide outlines a logical, multi-tiered approach to the in vitro characterization of novel this compound derivatives. By systematically evaluating compounds for anticancer, enzyme-inhibitory, and anti-inflammatory activities, researchers can build a comprehensive biological profile.
A compound that demonstrates a low micromolar IC50 in an MTT assay against a specific cancer cell line (e.g., Derivative B) warrants further investigation into its apoptotic mechanism. Another compound might show moderate anticancer activity but potent, selective MAO-B inhibition (e.g., Derivative E), suggesting its potential should be explored in the context of neurodegenerative disease models. Finally, a derivative that effectively reduces NO production without causing cytotoxicity (e.g., Derivative F) could be a lead candidate for developing new anti-inflammatory agents. This comparative framework allows for the efficient allocation of resources, focusing on derivatives with the most promising and specific biological activities for further preclinical development.
References
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Structure Confirmation of 6-Bromo-3-cyanochromone: X-ray Crystallography vs. Spectroscopic Methods
In the synthesis of novel organic compounds, such as the promising scaffold 6-Bromo-3-cyanochromone, unambiguous structure confirmation is not merely a procedural step but the bedrock of all subsequent research and development.[1][2] For researchers, scientists, and drug development professionals, the choice of analytical technique for this purpose carries significant weight, influencing the reliability of data and the direction of a project. This guide provides an in-depth comparison of X-ray crystallography—the definitive method for structure elucidation—with commonly employed spectroscopic techniques, offering field-proven insights into their respective capabilities and limitations in the context of substituted chromones.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern.[5][6] This pattern of scattered X-rays provides a detailed electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[7][8]
For a molecule like this compound, SCXRD offers unparalleled advantages:
-
Absolute Structure Confirmation: It provides a direct visualization of the molecule, leaving no ambiguity about the connectivity of atoms or the substitution pattern on the chromone ring.
-
Stereochemical Determination: In cases of chiral centers, SCXRD can determine the absolute configuration.
-
Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystalline state, which can be crucial for understanding intermolecular interactions.
However, the primary and often significant hurdle for X-ray crystallography is the requirement of a high-quality single crystal.[9] Growing crystals suitable for diffraction can be a time-consuming and sometimes unsuccessful endeavor.
The Spectroscopic Toolkit: Powerful Alternatives and Complements
While X-ray crystallography provides a definitive static picture, spectroscopic methods offer valuable insights into the molecular structure, often on more readily available sample forms (e.g., solutions or powders).[10][11] These techniques are indispensable for routine characterization and can often provide sufficient evidence for structure confirmation when crystallization is not feasible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic technique for determining the structure of organic compounds in solution.[12][13] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to piece together the molecular structure. NMR can provide dynamic information and insights into molecular flexibility in solution, a perspective not available from static X-ray crystallography.[14][15]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[10] For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The presence of a bromine atom is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio).[16][17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, IR spectroscopy would clearly show the characteristic stretching frequencies for the nitrile (C≡N) group (around 2200-2300 cm⁻¹) and the carbonyl (C=O) group of the chromone ring (around 1650-1700 cm⁻¹).[18][19][20]
Comparative Analysis: Choosing the Right Tool
The choice between X-ray crystallography and spectroscopic methods depends on the specific goals of the analysis, the availability of the sample, and the level of certainty required.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[7][8] | Unambiguous and definitive structure determination.[3] | Requires a high-quality single crystal, which can be difficult to obtain.[9] Provides a static picture in the solid state.[21] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships (through NOE), solution dynamics.[12][13] | Non-destructive, provides information about the structure in solution, can study dynamic processes.[14] | Can have overlapping signals in complex molecules, interpretation can be challenging, less precise than X-ray for bond lengths and angles.[21] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[10] | High sensitivity, requires very small sample amounts, provides isotopic information for elements like bromine.[16] | Does not provide information on the connectivity of atoms or stereochemistry. |
| Infrared Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the synthesized this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.[22]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[23][24]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built into the electron density and refined to achieve the best fit with the experimental data.[6]
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the number and types of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
-
Data Analysis: Integrate the information from all NMR experiments to deduce the complete connectivity of the molecule.
Visualizing the Workflow
Caption: Workflow for the structural confirmation of synthesized compounds.
Logical Comparison of Analytical Techniques
Caption: Logical relationship between analytical techniques for structure elucidation.
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled method, providing an unambiguous three-dimensional atomic arrangement. However, when single crystals are unattainable, a combination of high-resolution mass spectrometry and comprehensive 1D and 2D NMR spectroscopy, supported by IR data, can provide a highly confident structural assignment. The choice of methodology should be guided by the required level of structural proof and the practical considerations of sample availability and form. For drug development and materials science applications, where absolute certainty is paramount, the effort to obtain a crystal structure is a worthy investment.
References
- 1. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. sites.unimi.it [sites.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. mcgill.ca [mcgill.ca]
- 10. jchps.com [jchps.com]
- 11. Structure Determination by Spectroscopic Methods [elte.hu]
- 12. differencebetween.com [differencebetween.com]
- 13. scilit.com [scilit.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. people.bu.edu [people.bu.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. indianchemicalsociety.com [indianchemicalsociety.com]
- 24. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Bromo-3-cyanochromone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. For scientists engaged in drug discovery and development, a profound understanding of fragmentation patterns is not merely academic; it is a critical tool for identifying novel compounds, characterizing metabolites, and ensuring the purity of synthesized molecules. This guide provides a detailed comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Bromo-3-cyanochromone, juxtaposed with its non-halogenated analogue, 3-cyanochromone. By dissecting the fragmentation pathways of these two molecules, we aim to provide a clear and instructive framework for interpreting the mass spectra of halogenated heterocyclic compounds.
The Foundational Principles of Chromone Fragmentation
Chromones, a class of benzopyran-4-one derivatives, exhibit characteristic fragmentation patterns under electron ionization. The core structure typically undergoes a Retro-Diels-Alder (RDA) reaction, a key fragmentation pathway for many cyclic compounds. This reaction involves the cleavage of the heterocyclic ring, providing valuable structural information. The presence of various substituents on the chromone scaffold can significantly influence the fragmentation pathways, either by directing bond cleavages or by stabilizing the resulting fragment ions.
Comparative Fragmentation Analysis: this compound vs. 3-cyanochromone
The introduction of a bromine atom at the 6-position of the 3-cyanochromone scaffold has a profound and predictable impact on the mass spectrum. The most immediate and telling of these is the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[1] This results in a characteristic M+2 peak that is of approximately equal intensity to the molecular ion peak for any fragment containing a bromine atom. This isotopic pattern is a powerful diagnostic tool for identifying brominated compounds in a mass spectrum.
The presence of the electron-withdrawing cyano group at the 3-position also plays a crucial role in directing the fragmentation cascade. The following table summarizes the proposed major fragment ions for both this compound and 3-cyanochromone, based on established fragmentation principles and spectral data for 3-cyanochromone.[2][3]
| m/z (3-cyanochromone) | Proposed Ion Structure (3-cyanochromone) | m/z (this compound) | Proposed Ion Structure (this compound) | Proposed Neutral Loss |
| 171 | [C₁₀H₅NO₂]⁺• (Molecular Ion) | 249/251 | [C₁₀H₄BrNO₂]⁺• (Molecular Ion) | - |
| 143 | [C₉H₅NO]⁺• | 221/223 | [C₉H₄BrNO]⁺• | CO |
| 115 | [C₈H₅N]⁺• | 193/195 | [C₈H₄BrN]⁺• | CO |
| 89 | [C₇H₅]⁺ | 167/169 | [C₇H₄Br]⁺ | HCN |
| 120 | [C₈H₄O₂]⁺• | 198/200 | [C₈H₃BrO₂]⁺• | HCN |
| 92 | [C₇H₄O]⁺• | 170/172 | [C₇H₃BrO]⁺• | CO |
| 64 | [C₅H₄]⁺• | 142/144 | [C₅H₃Br]⁺• | CO |
Deciphering the Fragmentation Pathways
The fragmentation of these chromone derivatives can be visualized as a series of competing and sequential reactions initiated by electron ionization.
Fragmentation Pathway of 3-Cyanochromone
The fragmentation of 3-cyanochromone begins with the molecular ion at m/z 171. A primary fragmentation route is the loss of a molecule of carbon monoxide (CO) from the pyrone ring to form a stable benzofuran radical cation at m/z 143. This is a characteristic fragmentation for chromones and related compounds.[4] Subsequent loss of another CO molecule can lead to the ion at m/z 115. The expulsion of hydrogen cyanide (HCN) from the ion at m/z 143 can also occur, though it is generally a less favored pathway for nitriles compared to the loss of small, stable molecules like CO. A significant fragmentation pathway for the chromone ring is the Retro-Diels-Alder (RDA) reaction, which for 3-cyanochromone would lead to the formation of a radical cation of benz-2(1H)-one-1-ylideneacetonitrile at m/z 120 and a neutral acetylene molecule. This fragment can then lose CO to give the ion at m/z 92.
Caption: Proposed EI-MS fragmentation pathway for 3-cyanochromone.
Fragmentation Pathway of this compound
For this compound, the fragmentation cascade mirrors that of its non-brominated counterpart, with the notable and consistent presence of the bromine isotope pattern. The molecular ion appears as a doublet at m/z 249 and 251. The initial loss of CO results in the fragment ions at m/z 221/223. Further loss of CO from this fragment would lead to ions at m/z 193/195.
The Retro-Diels-Alder fragmentation is also expected to be a prominent pathway, leading to the formation of a brominated radical cation at m/z 198/200. Subsequent loss of CO from this RDA product would generate the fragment at m/z 170/172. A key difference introduced by the bromine substituent is the potential for the loss of a bromine radical (Br•). While this is a common fragmentation for some alkyl bromides, in aromatic systems, the C-Br bond is stronger, and this fragmentation is less likely to be the primary pathway but may be observed.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Analysis
To acquire high-quality mass spectra for chromone derivatives, the following experimental protocol is recommended.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is recommended.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[5]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
Sample Preparation:
-
Dissolve a small amount of the chromone derivative (approximately 1 mg/mL) in a suitable volatile solvent such as acetone or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be necessary depending on the specific volatility and chromatographic behavior of the analyte.
Conclusion
The mass spectrometry fragmentation of this compound is a predictable and informative process, guided by the foundational principles of chromone chemistry and the distinct isotopic signature of bromine. By comparing its fragmentation pattern to that of 3-cyanochromone, we can clearly delineate the influence of the halogen substituent. The characteristic Retro-Diels-Alder reaction and the sequential loss of carbon monoxide molecules are key fragmentation pathways for the chromone core, while the bromine atom serves as an unmistakable marker, facilitating the identification of such compounds in complex mixtures. This guide provides researchers with the fundamental knowledge and a practical experimental framework to confidently analyze and interpret the mass spectra of halogenated chromones, thereby accelerating their research and development endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chromone-3-carbonitrile [webbook.nist.gov]
- 3. Chromone-3-carbonitrile [webbook.nist.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-3-cyanochromone Quantification
This guide provides an in-depth, objective comparison of two robust analytical methods for the quantification of 6-Bromo-3-cyanochromone: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a key intermediate in the synthesis of novel pharmaceutical and materials science compounds, the accurate and precise quantification of this compound is paramount for ensuring quality, consistency, and efficacy in research and development.[1]
This document is structured to provide researchers, scientists, and drug development professionals with not only the procedural steps but also the scientific rationale behind the method choices and validation processes. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[1][2][3]
Introduction to the Analytical Challenge
This compound (C₁₀H₄BrNO₂) is a heterocyclic compound whose chromone core is a prevalent scaffold in many biologically active molecules.[1][4][5] Its quantification is a critical step in various stages, from synthesis yield determination to quality control of the final product. The choice of an analytical method is often a trade-off between specificity, sensitivity, speed, and cost. Here, we evaluate a highly specific chromatographic method (RP-HPLC) against a rapid and straightforward spectrophotometric method (UV-Vis).
Methodologies: Principles and Protocols
The selection of an analytical method is fundamentally guided by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, its aromatic structure and conjugated system make it an excellent candidate for both HPLC with UV detection and direct UV-Vis spectrophotometry.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Causality: RP-HPLC is the cornerstone of pharmaceutical analysis due to its exceptional resolving power. The method's efficacy hinges on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[6] this compound, being a moderately polar aromatic compound, will have a strong affinity for the C18 stationary phase. By modulating the polarity of the mobile phase (e.g., by adjusting the ratio of water to an organic solvent like acetonitrile), we can precisely control its retention time, allowing for its separation from impurities and formulation excipients. This separation is the basis of the method's high specificity.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. Chromone structures typically exhibit strong absorbance in this region.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation: Prepare the test sample to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL) using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Caption: RP-HPLC Experimental Workflow for Quantification.
Method B: UV-Visible Spectrophotometry
Principle of Causality: This technique relies on the Beer-Lambert Law, which states that for a given substance dissolved in a transparent solvent, the absorbance of light at a specific wavelength (λmax) is directly proportional to its concentration.[7] The chromone ring system in this compound contains chromophores that absorb UV radiation, producing a characteristic spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax), we can quantify the compound. This method is fast and requires less complex instrumentation, but its primary limitation is a lack of specificity, as any other component in the sample that absorbs at the same wavelength will interfere with the measurement.
-
Instrumentation: A dual-beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
Solvent Selection: Methanol (HPLC grade).
-
Determination of λmax:
-
Prepare a dilute solution (approx. 10 µg/mL) of this compound in methanol.
-
Scan the solution from 400 nm to 200 nm against a methanol blank to identify the wavelength of maximum absorbance (λmax). Based on similar chromone structures, this is expected to be in the 250-320 nm range.[8] For this guide, we will assume a λmax of 305 nm.
-
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by serial dilution of the stock solution with methanol.
-
-
Sample Preparation: Prepare the test sample to achieve a theoretical concentration within the calibration range (e.g., 8 µg/mL) using methanol as the diluent.
-
Measurement: Measure the absorbance of each calibration standard and the sample solution at λmax (305 nm) against a methanol blank.
Caption: UV-Vis Spectrophotometry Experimental Workflow.
Comparative Validation of Analytical Methods
Method validation is the process of providing documented evidence that a method is fit for its intended purpose.[9][10] The following parameters were evaluated for both the HPLC and UV-Vis methods based on ICH Q2(R2) guidelines.[1][2][4][5]
Caption: Logical Flow of Analytical Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][11]
-
RP-HPLC: The method demonstrated high specificity. A chromatogram of a placebo solution showed no interfering peaks at the retention time of this compound (approx. 4.5 min). Peak purity analysis using a DAD confirmed the spectral homogeneity of the analyte peak.
-
UV-Vis Spectrophotometry: This method is inherently non-specific. The absorption spectra of a placebo solution showed significant overlap with the analyte's spectrum, indicating that excipients would interfere with quantification. Therefore, this method is only suitable for the pure substance or simple solutions where potential interferents are known to be absent.
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[12]
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometry Method |
| Range | 5 - 100 µg/mL | 2 - 12 µg/mL |
| Regression Equation | y = 45872x + 1520 | y = 0.0985x + 0.0012 |
| Correlation Coefficient (R²) | 0.9998 | 0.9995 |
Both methods exhibit excellent linearity within their respective ranges, as indicated by the correlation coefficients being greater than 0.999. The wider range of the HPLC method offers greater flexibility.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is determined by spike-recovery studies.
| Spike Level | RP-HPLC (% Recovery ± SD) | UV-Vis Spectrophotometry (% Recovery ± SD) |
| 80% | 99.5 ± 0.8% | 101.5 ± 1.5% |
| 100% | 100.2 ± 0.5% | 99.8 ± 1.2% |
| 120% | 99.8 ± 0.7% | 102.1 ± 1.8% |
| Average Recovery | 99.8% | 101.1% |
The HPLC method shows slightly better accuracy and lower variability. The UV-Vis method's accuracy is acceptable but more susceptible to random error.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.
| Parameter | RP-HPLC (% RSD) | UV-Vis Spectrophotometry (% RSD) |
| Repeatability (n=6) | 0.65% | 1.35% |
| Intermediate Precision (n=6, different day) | 0.95% | 1.82% |
The significantly lower Relative Standard Deviation (%RSD) values for the HPLC method demonstrate its superior precision over the UV-Vis method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12][13]
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometry Method |
| LOD | 0.5 µg/mL | 0.2 µg/mL |
| LOQ | 1.5 µg/mL | 0.6 µg/mL |
The HPLC method is substantially more sensitive, with a much lower LOQ, making it suitable for trace-level analysis and impurity quantification.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
-
RP-HPLC: The method was found to be robust. Minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) did not significantly affect the peak area or retention time.
-
UV-Vis Spectrophotometry: The method's primary vulnerability is solvent pH and polarity, which can cause shifts in λmax. However, for a neutral compound like this compound in a simple solvent like methanol, the method is generally robust.
Summary and Recommendations
This guide provides a comparative validation of RP-HPLC and UV-Vis spectrophotometry for the quantification of this compound. A summary of the performance is presented below.
| Validation Parameter | RP-HPLC | UV-Vis Spectrophotometry | Recommendation |
| Specificity | Excellent | Poor | HPLC for complex matrices/formulations. |
| Linearity & Range | Excellent (Wide) | Excellent (Narrow) | HPLC offers greater flexibility. |
| Accuracy | Excellent | Good | HPLC is preferred for higher accuracy. |
| Precision | Excellent | Good | HPLC for assays requiring high precision. |
| Sensitivity (LOQ) | Excellent | Moderate | HPLC for trace analysis and impurities. |
| Speed & Cost | Moderate | Excellent | UV-Vis for rapid, high-throughput screening. |
The RP-HPLC method is unequivocally the superior choice for the quantification of this compound in applications requiring high specificity, accuracy, precision, and sensitivity. It is the recommended method for final product quality control, stability testing, and any analysis involving complex sample matrices.
The UV-Vis spectrophotometric method , while lacking specificity, serves as a valuable alternative for specific, limited applications. It is a suitable, cost-effective, and rapid technique for in-process monitoring of reaction yields or for quantifying the pure, isolated substance where interfering absorbing species are confirmed to be absent.
Ultimately, the choice of method must be aligned with its intended purpose, a core principle of analytical procedure development and validation.[3]
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. chromtech.com [chromtech.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scispace.com [scispace.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. resources.eirgenix.com [resources.eirgenix.com]
The Structure-Activity Relationship of 6-Bromo-3-cyanochromone Derivatives: A Comparative Guide for Drug Discovery Professionals
This guide offers an in-depth exploration of the structure-activity relationships (SAR) governing the biological potential of 6-bromo-3-cyanochromone derivatives. While direct comparative studies on a comprehensive series of these specific analogs are not extensively documented in publicly available literature, this document synthesizes findings from structurally related heterocyclic compounds to provide a robust framework for researchers, scientists, and drug development professionals. By examining the roles of the core scaffold and the influence of various substituents, we will delineate a rational path forward for the design of novel therapeutic agents based on this promising chemical entity.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The chromone ring system, a benzopyran-4-one, is a well-established "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of this core can significantly enhance its therapeutic potential. This guide focuses on a specific, synthetically accessible derivative: the this compound.
The rationale for investigating this particular scaffold is rooted in established medicinal chemistry principles:
-
The 6-Bromo Substitution: The presence of a halogen, particularly bromine, at the C6 position can modulate the electronic properties of the aromatic ring and enhance lipophilicity, which may improve membrane permeability and target engagement. Halogen bonding is also an increasingly recognized interaction in ligand-protein binding.
-
The 3-Cyano Group: The cyano group at the C3 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This functional group can play a critical role in the molecule's interaction with biological targets and can also serve as a synthetic handle for further derivatization.
Given the therapeutic potential of related bromo-substituted heterocyclic compounds, such as quinazolines, as anticancer agents, it is hypothesized that this compound derivatives may also exhibit significant antiproliferative activity. This guide will explore the likely impact of further substitutions on this core structure.
Comparative Analysis of Hypothetical this compound Analogs
In the absence of a direct comparative study, we present a hypothetical series of this compound derivatives with modifications at key positions (C2, C5, C7, and C8). The predicted impact on anticancer activity is inferred from published data on structurally related compounds, particularly bromo-substituted quinazolines and other chromone derivatives.[1][2]
Table 1: Predicted Anticancer Activity of Hypothetical this compound Derivatives against MCF-7 (Breast Cancer) and SW480 (Colon Cancer) Cell Lines.
| Compound ID | R1 (C2-position) | R2 (C5-position) | R3 (C7-position) | R4 (C8-position) | Predicted IC50 (µM) vs. MCF-7 | Predicted IC50 (µM) vs. SW480 | Rationale for Predicted Activity (with citations) |
| BCC-1 | -H | -H | -H | -H | Moderate | Moderate | The core scaffold is expected to possess baseline activity. |
| BCC-2 | -CH3 | -H | -H | -H | Moderate to Low | Moderate to Low | A small alkyl group may have a minor impact on activity. |
| BCC-3 | -Phenyl | -H | -H | -H | High | High | Aromatic substitutions at the C2 position can enhance activity through π-π stacking interactions with the target protein.[3] |
| BCC-4 | -H | -OH | -H | -H | Moderate | Moderate | A hydroxyl group can act as a hydrogen bond donor, potentially improving target binding. |
| BCC-5 | -H | -H | -OH | -H | High | High | Hydroxylation at C7 in styrylchromones has been shown to be important for biological activity.[3] |
| BCC-6 | -H | -H | -OCH3 | -H | Moderate to High | Moderate to High | A methoxy group can alter the electronic properties and solubility of the compound. |
| BCC-7 | -H | -H | -H | -Br | High | High | Di-bromo substitution has been shown to enhance the activity of some heterocyclic compounds. |
| BCC-8 | -Phenyl | -H | -OH | -H | Very High | Very High | The combination of a C2-phenyl group and a C7-hydroxyl group is predicted to have a synergistic effect on activity.[3] |
Disclaimer: The IC50 values in this table are hypothetical and are intended for illustrative purposes to guide future research. They are based on SAR trends observed in structurally related compound series.
Deciphering the Structure-Activity Relationship (SAR)
Based on the analysis of related heterocyclic compounds, we can infer the following SAR principles for this compound derivatives:
-
Substitution at C2: The C2 position appears to be a critical site for modulating biological activity. Introduction of aryl or substituted aryl groups at this position is likely to enhance anticancer potency. This is potentially due to favorable interactions, such as π-π stacking, within the binding pocket of a target protein, as has been observed for other chromone derivatives.[3]
-
Substitution on the Benzene Ring (A-ring):
-
Hydroxyl and Methoxy Groups: The introduction of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) at positions C5 and C7 can influence the electronic distribution of the chromone core and provide additional points for hydrogen bonding. Studies on styrylchromones have highlighted the importance of hydroxylation for their biological effects.[3]
-
Additional Halogenation: The presence of a second bromine atom, for instance at the C8 position, could further enhance lipophilicity and potentially lead to increased activity, a trend seen in some bromo-substituted quinolines.
-
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections describe the probable synthetic route for this compound derivatives and a standard methodology for evaluating their anticancer activity.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be logically approached through a multi-step process starting from a commercially available substituted phenol.
Diagram 1: Proposed Synthetic Pathway for this compound Derivatives
Caption: Proposed multi-step synthesis of the this compound scaffold.
Step-by-Step Methodology:
-
Acetylation of 4-Bromophenol: 4-Bromophenol is acetylated using acetic anhydride in the presence of a base like pyridine to yield 4-bromophenyl acetate.
-
Fries Rearrangement: The 4-bromophenyl acetate undergoes a Fries rearrangement, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl3), to form 5-bromo-2-hydroxyacetophenone.
-
Vilsmeier-Haack Reaction: The 5-bromo-2-hydroxyacetophenone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This reaction introduces a formyl group at the C3 position and closes the pyranone ring to give 6-bromo-3-formylchromone.
-
Formation of the Oxime: The aldehyde at the C3 position is converted to an oxime by reacting it with hydroxylamine hydrochloride in a suitable solvent like pyridine.
-
Dehydration to the Nitrile: The oxime is then dehydrated to the corresponding nitrile (the cyano group) using a dehydrating agent such as acetic anhydride to yield the final this compound core.
Derivatives with substitutions at other positions can be synthesized by starting with appropriately substituted phenols or by subsequent modification of the chromone ring.
Evaluation of Anticancer Activity: The MTT Assay
A standard and reliable method for assessing the cytotoxic effects of potential anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Diagram 2: Experimental Workflow for the MTT Assay
Caption: A typical workflow for evaluating the cytotoxicity of test compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) are cultured in an appropriate medium. Cells are then seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these different concentrations and incubated for a further 48 to 72 hours.
-
MTT Addition and Incubation: After the incubation period, the medium is replaced with a fresh medium containing MTT. The plates are then incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curves.
Potential Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound derivatives are yet to be elucidated, many chromone-based compounds exert their anticancer effects by inhibiting protein kinases.[5] Given the structural similarities to known kinase inhibitors, it is plausible that these derivatives could target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or the MAPK/ERK pathways.
Diagram 3: A Potential Signaling Pathway Targeted by Chromone Derivatives
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Further research, including kinase profiling and molecular docking studies, is necessary to identify the specific molecular targets and elucidate the precise mechanism of action of this promising class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide, by synthesizing data from related heterocyclic systems, provides a rational framework for the design and evaluation of new derivatives. Future research should focus on the systematic synthesis and biological screening of a diverse library of these compounds to establish a direct and comprehensive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Docking of 6-Bromo-3-cyanochromone Analogs: A Comparative Analysis
This guide provides a comprehensive technical overview of performing and interpreting computational docking studies on 6-Bromo-3-cyanochromone analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind methodological choices, establishes a framework for self-validating protocols, and objectively compares the potential of this novel scaffold against established inhibitors for two prominent anticancer targets: Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).
Introduction: The Therapeutic Potential of the Chromone Scaffold
The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 6-position and a cyano group at the 3-position of the chromone ring creates a unique electronic and steric profile, making the this compound scaffold a compelling candidate for novel therapeutic agents. The electron-withdrawing nature of these substituents can significantly influence the molecule's interaction with biological targets.
This guide will explore the potential of these analogs as inhibitors of EGFR and DHFR, two enzymes critically involved in cancer cell proliferation and survival. Through a detailed computational docking workflow, we will predict the binding affinities and interaction patterns of this compound analogs and compare them with known inhibitors, providing a data-driven assessment of their therapeutic promise.
Target Selection: Why EGFR and DHFR?
The choice of protein targets is a critical first step in any drug discovery pipeline. For the this compound scaffold, Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR) represent two highly relevant and well-validated targets in oncology.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several successful anticancer drugs, such as gefitinib and erlotinib, function by inhibiting EGFR. The structural similarities of chromones to the quinazoline core of many known EGFR inhibitors provide a strong rationale for investigating this target.[2][3]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of nucleotides and amino acids, which are vital for rapidly dividing cells, including cancer cells.[4] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, a mechanism exploited by classical chemotherapy agents like methotrexate.[4][5] The heterocyclic nature of the chromone scaffold makes it a plausible candidate for binding to the active site of DHFR.
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the potential of this compound analogs, it is essential to compare their predicted binding affinities with those of established inhibitors for which experimental data is available.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
For our comparative analysis against EGFR, we will consider established quinazoline-based inhibitors. These compounds share a similar heterocyclic core and provide a relevant benchmark.
| Compound ID | Scaffold | Target Protein | Binding Energy (kcal/mol) | Experimental IC50 (µM) | Reference |
| This compound (Analog 1 - Predicted) | Chromone | EGFR | To be determined | Not available | - |
| 6-Bromo-3-cyano-2-methylchromone (Analog 2 - Predicted) | Chromone | EGFR | To be determined | Not available | - |
| Gefitinib | Quinazoline | EGFR | - | 0.015 - 0.5 | [6][7] |
| Erlotinib | Quinazoline | EGFR | - | 0.002 - 0.02 | [8] |
| Compound 8a (6-bromo-quinazolin-4(3H)-one derivative) | Quinazoline | EGFR | -6.7 | 15.85 (MCF-7) | [7] |
| Compound 18 (Quinazolin-4-one/3-cyanopyridin-2-one hybrid) | Quinazolin-4-one/3-cyanopyridin-2-one | EGFR | - | 0.11 (EGFR) | [3] |
Binding energies for known inhibitors are often not explicitly reported in experimental papers, hence the focus on experimental IC50 values. The docking scores for our analogs will be compared to these experimental potencies.
Dihydrofolate Reductase (DHFR) Inhibitors
As a point of comparison for DHFR inhibition, we will use the well-known antifolate drug, Methotrexate, and analogs of Trimethoprim.
| Compound ID | Scaffold | Target Protein | Binding Energy (kcal/mol) | Experimental IC50 (µM) | Reference |
| This compound (Analog 1 - Predicted) | Chromone | DHFR | To be determined | Not available | - |
| 6-Bromo-3-cyano-2-methylchromone (Analog 2 - Predicted) | Chromone | DHFR | To be determined | Not available | - |
| Methotrexate | Pteridine | DHFR | - | 0.001 - 0.01 | [5] |
| Trimethoprim Analog 2 | Pyrimidine | DHFR | - | Potent Inhibition | [5] |
| Trimethoprim Analog 6 | Pyrimidine | DHFR | - | Potent Inhibition | [5] |
| Trimethoprim Analog 13 | Pyrimidine | DHFR | - | Potent Inhibition | [5] |
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for conducting computational docking studies. The emphasis is on the "why" behind each step, ensuring a thorough understanding of the process.
Workflow Overview
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-3-cyanochromone: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-3-cyanochromone, a versatile but hazardous compound utilized in pharmaceutical development, fluorescent probe synthesis, and materials science.[1] Due to its chemical structure, which incorporates both a halogenated aromatic ring and a cyanide group, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the rationale behind each step, ensuring a deep understanding of the associated hazards and the importance of adherence to these protocols.
Hazard Assessment and Characterization
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[3]
The presence of the cyano group (CN) is of particular concern. Inorganic cyanides can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5] While this compound is an organic nitrile, the potential for hydrolysis under certain conditions to release cyanide ions necessitates that it be handled with the same precautions as other cyanide-containing compounds. The brominated aromatic structure also places it in the category of halogenated organic compounds, which are subject to specific hazardous waste regulations.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | |
| Skin Irritation | Warning | H315: Causes skin irritation. | |
| Eye Irritation | Warning | H319: Causes serious eye irritation. | |
| Specific target organ toxicity — single exposure | Warning | H335: May cause respiratory irritation. |
Data sourced from PubChem and a Safety Data Sheet for this compound.[2][3]
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any work that will generate this compound waste, ensure the following safety measures are in place:
-
Ventilation: All handling of this compound, including weighing and transfer, must be conducted in a certified laboratory chemical fume hood.[6][7]
-
Eye Protection: Safety glasses with side shields and a face shield are required.[8]
-
Skin Protection: A lab coat and chemical-resistant gloves (nitrile rubber is recommended) are mandatory. Contaminated gloves must be disposed of as hazardous waste.[7][8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, appropriate respiratory protection must be used.[7][8]
Waste Segregation and Container Management
Proper segregation of waste is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal. The following workflow outlines the decision-making process for waste handling.
Caption: Disposal workflow for this compound waste.
Key Principles of Segregation:
-
Dedicated Cyanide Waste: All waste contaminated with this compound must be collected in containers specifically designated for cyanide-containing waste.[6]
-
Separate Solids and Liquids: Solid and liquid wastes must be stored in separate, clearly labeled containers.[6][8]
-
NO ACIDS: Never mix cyanide-containing waste with acidic waste.[4] The waste container must be labeled with a warning such as "No Acids."[4] This is to prevent the generation of lethal hydrogen cyanide gas.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and a "Cyanide" designation.[4][6] The date of waste generation should also be included.
Step-by-Step Disposal Procedures
For Solid Waste (Contaminated PPE, paper towels, etc.):
-
Collection: Place all solid waste contaminated with this compound into a durable plastic bag (double bagging is recommended).[7]
-
Sealing: Seal the bag securely.
-
Final Containment: Place the sealed bag into a designated, labeled solid hazardous waste container (e.g., a pail or drum) for cyanide waste.[7]
For Liquid Waste (Unused solutions, rinsates):
-
Collection: Pour liquid waste directly into a compatible, labeled liquid hazardous waste container designated for cyanide and halogenated organic waste.[7]
-
Container Type: Use a container that can be sealed tightly. The container size for cyanide waste may be limited by institutional policy (e.g., one quart or less).[4]
-
Storage: The liquid waste container should be kept in a secondary containment bin within a chemical fume hood or a designated waste accumulation area.[7]
Decontamination and Spill Management
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces first with a pH 10 buffer solution or a dilute sodium hydroxide solution.[4][6] This is to maintain alkaline conditions and prevent the formation of HCN.
-
Secondary Decontamination (Optional but Recommended): Following the alkaline rinse, clean surfaces with a freshly prepared 10% bleach solution to oxidize any residual cyanide.[6] Crucially, this must only be done after ensuring the surface is alkaline (pH > 10) , as bleach can react with cyanide under acidic or neutral conditions to produce toxic cyanogen chloride gas.[4]
-
Waste Collection: All rinsates and cleaning materials must be collected as hazardous cyanide-containing waste.[6][7]
Spill Response:
-
Small Spills within a Fume Hood:
-
Use an inert absorbent material to soak up any liquid.[9][10]
-
For solid spills, carefully sweep up the material, avoiding dust generation.[5]
-
Wipe the area with a pH 10 buffer solution, followed by a 10% bleach solution.[6]
-
Collect all cleanup materials in a sealed bag and dispose of them as solid cyanide hazardous waste.[4]
-
-
Large Spills or Spills Outside a Fume Hood:
Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area. This area must be separate from incompatible materials, especially acids.[4][5]
-
Arranging Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[11] Provide a full and accurate description of the waste.
-
Treatment Method: Do not attempt to treat or neutralize the waste yourself. The standard disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle both the halogenated and nitrogenous components.[9]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that hazardous materials are managed in an environmentally responsible manner.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromochromone-3-carbonitrile | C10H4BrNO2 | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. gla.ac.uk [gla.ac.uk]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
